Spectinomycin sulfate tetrahydrate
Description
Properties
IUPAC Name |
sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O7.H2O4S.4H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4);4*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZDRKHRQYPQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34N2O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Spectinomycin Sulfate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spectinomycin (B156147) is an aminocyclitol antibiotic that exhibits a bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. Its unique mechanism of action, which involves binding to the 30S ribosomal subunit and sterically hindering the translocation of the peptidyl-tRNA, distinguishes it from other aminoglycosides and makes it a valuable tool in combating bacterial infections, particularly in cases of resistance to other antibiotics. This document provides a comprehensive overview of the molecular interactions, kinetic effects, and structural basis of spectinomycin's activity, supported by quantitative data, experimental methodologies, and visual representations of the key processes involved.
Core Mechanism of Action
Spectinomycin's primary mode of action is the inhibition of bacterial protein synthesis. Unlike bactericidal antibiotics that kill bacteria, spectinomycin is bacteriostatic, meaning it prevents their growth and replication, allowing the host's immune system to clear the infection. This inhibition is achieved through a specific interaction with the bacterial ribosome.
Binding to the 30S Ribosomal Subunit
Spectinomycin specifically binds to the 30S subunit of the bacterial ribosome. This interaction is crucial for its antibiotic activity. The binding site is located in a pocket within the head domain of the 30S subunit, primarily involving helix 34 (h34) of the 16S ribosomal RNA (rRNA).
High-resolution structural studies have identified the key nucleotides in the 16S rRNA that interact with spectinomycin. These include G1064, C1066, G1068, C1192, and G1193 (E. coli numbering). Spectinomycin, with its rigid tricyclic ring structure, fits securely into the minor groove of helix 34, establishing several hydrogen bonds with the rRNA. The nearby ribosomal protein S5 (RpsE) also contributes to the formation of the binding pocket.
Inhibition of Translocation
The binding of spectinomycin to the 30S subunit has a profound impact on the process of translocation during protein synthesis. Translocation is the coordinated movement of messenger RNA (mRNA) and transfer RNAs (tRNAs) through the ribosome, which is essential for the elongation of the polypeptide chain.
Spectinomycin sterically blocks the swiveling motion of the 30S subunit head. This head swiveling is a critical conformational change required for the peptidyl-tRNA to move from the A-site (aminoacyl site) to the P-site (peptidyl site) of the ribosome. By locking the head in a specific conformation, spectinomycin effectively halts the translocation process, thereby inhibiting protein synthesis.
Some studies suggest that spectinomycin specifically inhibits the first translocation event after the formation of the initiation complex, thereby primarily affecting initiating ribosomes rather than those already engaged in chain elongation.
Quantitative Data
| Parameter | Organism/System | Value | Reference(s) |
| MIC (Minimum Inhibitory Concentration) | Escherichia coli | 31.2 µg/ml | |
| MIC | Klebsiella | 31.2 µg/ml | |
| MIC | Enterobacter | 31.2 µg/ml | |
| MIC | Staphylococcus epidermidis | 31.2 µg/ml | |
| MIC (for resistant strain) | Enterococcus faecalis with ANT(9) | 100 mg/ml |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Visualizing the Mechanism and Experimental Workflows
Signaling Pathway of Spectinomycin Action
The following diagram illustrates the step-by-step mechanism of how spectinomycin inhibits protein synthesis.
Caption: Mechanism of Spectinomycin Action.
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antibiotic.
Caption: Broth Microdilution MIC Assay Workflow.
Experimental Protocols
Ribosome Binding Assays
Detailed protocols for ribosome binding assays are essential for characterizing the interaction between spectinomycin and its target.
Objective: To determine the binding affinity of spectinomycin to the 30S ribosomal subunit.
General Methodology (based on principles from cited literature):
-
Purification of Ribosomal Subunits: 30S ribosomal subunits are purified from a suitable bacterial strain (e.g., E. coli or Thermus thermophilus) using sucrose (B13894) density gradient centrifugation.
-
Radiolabeling of Spectinomycin (optional): For filter binding assays, spectinomycin can be radiolabeled (e.g., with tritium) to allow for quantification.
-
Binding Reaction: A fixed concentration of purified 30S subunits is incubated with varying concentrations of spectinomycin in a suitable binding buffer (containing ions like Mg²⁺ and K⁺ to maintain ribosomal integrity) at a specific temperature (e.g., 37°C).
-
Separation of Bound and Free Ligand:
-
Filter Binding Assay: The reaction mixture is passed through a nitrocellulose filter. The ribosome-spectinomycin complex is retained on the filter, while unbound spectinomycin passes through. The amount of bound spectinomycin is quantified by measuring the radioactivity on the filter.
-
Isothermal Titration Calorimetry (ITC): This technique measures the heat change upon binding, allowing for the direct determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
-
Data Analysis: The data is plotted to generate a binding curve, from which the dissociation constant (Kd) can be calculated.
In Vitro Translation Assays
These assays are used to measure the inhibitory effect of spectinomycin on protein synthesis in a cell-free system.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of spectinomycin.
General Methodology:
-
Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., S30 extract from E. coli) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is prepared.
-
Reaction Setup: The cell-free extract is mixed with a template mRNA (e.g., encoding luciferase or another reporter protein), a mixture of amino acids including one that is radiolabeled (e.g., ³⁵S-methionine), and an energy source (ATP, GTP).
-
Addition of Inhibitor: Varying concentrations of spectinomycin are added to the reaction mixtures. A control reaction with no inhibitor is also included.
-
Incubation: The reactions are incubated at 37°C for a specific period to allow for protein synthesis.
-
Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid. This is typically done by precipitating the proteins with trichloroacetic acid (TCA), collecting the precipitate on a filter, and measuring the radioactivity.
-
Data Analysis: The percentage of inhibition of protein synthesis is calculated for each spectinomycin concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the spectinomycin concentration.
Mechanisms of Resistance
Bacterial resistance to spectinomycin can arise through several mechanisms.
Target Site Modification
This is the most common mechanism of resistance.
-
16S rRNA Mutations: Single point mutations in the 16S rRNA gene at the spectinomycin-binding site can prevent the antibiotic from binding effectively. For example, a C1192U mutation in E. coli confers high-level resistance.
-
Ribosomal Protein Mutations: Alterations in ribosomal proteins, such as RpsE (S5), can also lead to resistance.
Enzymatic Inactivation
Bacteria can acquire genes that encode for enzymes that chemically modify and inactivate spectinomycin.
-
Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes, such as aminoglycoside-3''-adenyltransferase (encoded by the aadA gene), can adenylate spectinomycin, rendering it unable to bind to the ribosome.
Efflux Pumps
Some bacteria possess efflux pumps that actively transport spectinomycin out of the cell, reducing its intracellular concentration. This is a mechanism of intrinsic resistance in some bacteria, such as Mycobacterium tuberculosis.
Visualizing Resistance Mechanisms
Caption: Overview of Spectinomycin Resistance Pathways.
Conclusion
Spectinomycin sulfate (B86663) tetrahydrate remains a significant antibiotic due to its distinct mechanism of inhibiting protein synthesis by sterically blocking ribosomal translocation. A thorough understanding of its interaction with the 30S ribosomal subunit, the kinetics of this inhibition, and the mechanisms by which bacteria develop resistance is crucial for its effective clinical use and for the development of novel spectinomycin analogs that can overcome resistance. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working to leverage the unique properties of this important antibiotic.
Spectinomycin's Mode of Action on the 30S Ribosomal Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spectinomycin (B156147), an aminocyclitol antibiotic, is a potent inhibitor of bacterial protein synthesis. Its bacteriostatic action is achieved by specifically targeting the 30S ribosomal subunit, thereby interfering with the crucial process of translocation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning spectinomycin's activity, its precise binding site on the 16S rRNA, and the conformational changes it induces in the ribosome. Furthermore, this guide details the experimental methodologies used to elucidate these interactions and presents key quantitative data to inform further research and drug development efforts.
Introduction to Spectinomycin
Spectinomycin is a broad-spectrum antibiotic produced by the bacterium Streptomyces spectabilis.[1] Chemically, it is an aminocyclitol antibiotic, structurally distinct from the aminoglycosides.[2] While it is a potent inhibitor of protein synthesis in cell-free assays, its whole-cell activity is more moderate, limiting its clinical use primarily to the treatment of gonorrhea.[3] Spectinomycin's unique mechanism of action and distinct binding site on the ribosome have made it a valuable tool for studying ribosomal function and a scaffold for the development of novel antibiotic derivatives.[3]
Spectinomycin's Binding Site on the 30S Ribosomal Subunit
Spectinomycin binds to a single, specific site on the head domain of the 30S ribosomal subunit.[3][4] This binding pocket is located in the minor groove of helix 34 (h34) of the 16S ribosomal RNA.[2][5]
Key Molecular Interactions:
High-resolution structural studies, primarily X-ray crystallography, have revealed the precise molecular interactions between spectinomycin and the 16S rRNA.[4][5] The primary contacts involve hydrogen bonding with the nucleotides of h34.
| Interacting Nucleotide (E. coli numbering) | Type of Interaction |
| G1064 | Hydrogen bond[4][5] |
| C1066 | Hydrogen bond[4][5] |
| G1068 | Hydrogen bond[4][5] |
| C1192 | Hydrogen bond[4][5] |
| G1193 | Hydrogen bond[4][5] |
The rigid, tricyclic structure of spectinomycin fits snugly into this binding pocket.[5] Additionally, the loop of ribosomal protein S5 (RpsE) is in close proximity to the bound antibiotic and contributes to the overall stability of the interaction.[4][5]
Mechanism of Action: Inhibition of Translocation
Spectinomycin's primary mechanism of action is the inhibition of the translocation step of protein synthesis elongation.[2][5][6] Translocation is a complex and dynamic process that involves the movement of the mRNA and tRNAs through the ribosome, a process that is essential for the addition of each subsequent amino acid to the growing polypeptide chain.[4] This movement is accompanied by large-scale conformational changes in the ribosome, including a swiveling motion of the head of the 30S subunit relative to its body.[4][5]
By binding to helix 34, which is located at a pivotal point near the neck of the 30S subunit, spectinomycin sterically hinders this essential head-swiveling motion.[4][5] This effectively locks the 30S head in a non-productive conformation, preventing the coordinated movement of the peptidyl-tRNA from the A-site to the P-site.[2][5] This steric blockade of a critical ribosomal conformational change is the core of spectinomycin's inhibitory action.[4]
Quantitative Data on Spectinomycin's Interaction with the 30S Subunit
The following tables summarize the available quantitative data regarding spectinomycin's interaction with the bacterial ribosome.
Table 1: In Vitro Translation Inhibition
| Assay System | IC50 | Reference |
| E. coli S30 extract | ~1 µM | [7] |
| M. tuberculosis cell-free translation | >1 mM | [8] |
Table 2: Kinetic Data of Translocation Inhibition
| Experiment | Observation | Reference |
| EF-G dependent forward translocation | Biphasic kinetics, with higher spectinomycin concentrations favoring slower translocation | [4] |
| Spontaneous reverse translocation | Rate and completeness of reverse translocation are altered | [4] |
Table 3: Minimum Inhibitory Concentrations (MICs)
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Neisseria gonorrhoeae | 7.8 - 15.6 | |
| Escherichia coli | 15.6 - 62.5 | |
| Streptococcus pneumoniae | 0.8 - 12 | [3] |
| Haemophilus influenzae | 1 - 4 | [3] |
| Pasteurella multocida (resistant strains) | >4096 |
Experimental Protocols
The elucidation of spectinomycin's mode of action has been made possible through a combination of structural biology, biochemistry, and genetics. Below are detailed methodologies for key experiments.
X-ray Crystallography of the 30S Subunit-Spectinomycin Complex
This protocol outlines the general steps for determining the high-resolution structure of spectinomycin bound to the 30S ribosomal subunit.
-
Purification of 30S Ribosomal Subunits:
-
Grow a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli) to mid-log phase and harvest the cells.
-
Lyse the cells and isolate the 70S ribosomes through differential centrifugation.
-
Dissociate the 70S ribosomes into 30S and 50S subunits by dialysis against a low-magnesium buffer.
-
Separate the 30S and 50S subunits using sucrose (B13894) density gradient ultracentrifugation.
-
Collect the fractions containing the 30S subunits and concentrate them.
-
-
Crystallization:
-
Incubate the purified 30S subunits with a molar excess of spectinomycin.
-
Screen a wide range of crystallization conditions (precipitant, pH, temperature, additives) using the vapor diffusion method (sitting or hanging drop).
-
Optimize the initial crystal hits to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the phase problem using molecular replacement with a known 30S subunit structure as a model.
-
Build the atomic model of the 30S subunit and the bound spectinomycin into the electron density map.
-
Refine the structure to obtain a high-resolution model of the complex.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Analysis of Spectinomycin and Lincomycin in Poultry Eggs by Accelerated Solvent Extraction Coupled with Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of initiating ribosomes by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Spectinomycin Sulfate Tetrahydrate: A Technical Guide on its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract: Spectinomycin (B156147) is an aminocyclitol antibiotic known for its bacteriostatic activity against a range of bacteria, most notably Neisseria gonorrhoeae. This technical guide provides an in-depth analysis of the chemical and physical properties of its common salt form, spectinomycin sulfate (B86663) tetrahydrate. It details the compound's mechanism of action, the molecular basis of bacterial resistance, and standardized experimental protocols for its characterization. This document serves as a comprehensive resource for professionals engaged in antimicrobial research and development.
Chemical and Physical Properties
Spectinomycin sulfate tetrahydrate is a white to off-white crystalline powder.[1] It is the sulfate salt of spectinomycin, an antibiotic produced by the bacterium Streptomyces spectabilis.[1][2][3] The compound is known for its stability under recommended storage conditions, typically refrigerated at 2-8°C and protected from light.[4][5][6][7]
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below. Note that slight variations in reported values exist across different sources, which can be attributed to different experimental conditions or the presence of related substances.
| Property | Value | Reference(s) |
| Appearance | White or nearly white crystalline powder | [1][8] |
| Molecular Formula | C₁₄H₂₄N₂O₇ · H₂SO₄ · 4H₂O (also cited as C₁₄H₃₄N₂O₁₅S) | [5][6][9][10][11][12] |
| Molecular Weight | 502.49 g/mol | [5][9][10][11][12] |
| CAS Number | 64058-48-6 | [1][5][6][11][12][13][14][15] |
| Melting Point | ~185-189°C (with decomposition) | [1][13] |
| Solubility | Freely soluble in water; slightly soluble in alcohol; insoluble in ethanol (B145695) (96%). | [1][8][15][16][17] |
| pKa | 7.00, 8.50 (in H₂O) | [4][13][15][17] |
| pH (10% solution) | 3.8 to 5.6 | [8] |
| Specific Optical Rotation | +10.0 to +14.0 (anhydrous basis) | [8] |
Mechanism of Action: Inhibition of Protein Synthesis
Spectinomycin exerts its bacteriostatic effect by targeting and inhibiting bacterial protein synthesis.[18][19][20] Unlike many aminoglycoside antibiotics, its action is highly specific and does not typically cause misreading of the mRNA codon. The primary site of action is the 30S subunit of the bacterial ribosome.[1][2][19][20][21]
The mechanism proceeds as follows:
-
Binding to the 30S Ribosomal Subunit : Spectinomycin binds to a specific pocket within the head domain of the 30S subunit.[18] This binding site is located in helix 34 (h34) of the 16S ribosomal RNA (rRNA), near the neck that connects the head to the body of the subunit.[18][22][23]
-
Inhibition of Translocation : The binding of spectinomycin sterically blocks a critical conformational change—the swiveling motion of the 30S head domain.[18][22] This movement is essential for the translocation step of protein synthesis, where the ribosome moves along the mRNA, and the tRNAs are shifted from the A-site to the P-site. This process is mediated by the elongation factor G (EF-G).[23]
-
Stalling of the Ribosome : By locking the head in a fixed position, spectinomycin prevents the translocation of peptidyl-tRNA, effectively stalling the ribosome and halting protein elongation.[21][22][24] This cessation of protein production inhibits bacterial growth and replication.[2]
Mechanisms of Bacterial Resistance
Bacteria have developed several mechanisms to counteract the effects of spectinomycin. Understanding these pathways is crucial for overcoming resistance in clinical settings.
The three primary mechanisms of resistance are:
-
Enzymatic Modification : The most prevalent mechanism involves the modification of spectinomycin by aminoglycoside-modifying enzymes (AMEs).[25] Specifically, aminoglycoside nucleotidyltransferases (ANTs), such as the ANT(9) family, adenylate the 9-hydroxyl group of the spectinomycin molecule.[25] This modification prevents the antibiotic from binding to its ribosomal target.
-
Target Site Modification : Spontaneous resistance can arise from mutations in the bacterial chromosome that alter the drug's binding site.[26] These mutations typically occur within the gene for the 16S rRNA (in helix 34) or in the rpsE gene, which encodes the ribosomal protein S5.[25][26][27] These changes reduce the binding affinity of spectinomycin to the ribosome.
-
Active Efflux : Some bacteria possess efflux pumps that actively transport spectinomycin out of the cell, lowering its intracellular concentration below the effective level.[25] This mechanism is responsible for the intrinsic resistance of some bacteria, such as Mycobacterium tuberculosis, to spectinomycin.[25][28]
Experimental Protocols
Identification by Infrared Absorption Spectrophotometry
This protocol is used to confirm the identity of this compound by comparing its infrared (IR) spectrum with that of a reference standard.
Methodology:
-
Sample Preparation : Prepare a dispersion of the substance to be examined in potassium bromide (KBr) or another suitable alkali halide. Use a mechanical grinder to mix approximately 1 mg of the sample with 150 mg of dry, finely powdered KBr.
-
Pellet Formation : Compress the mixture in a suitable die under high pressure (e.g., 800 kPa or 8 t·cm⁻²) to form a thin, transparent pellet.
-
Spectrum Acquisition : Place the pellet in a spectrophotometer and record the IR spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Comparison : Compare the obtained spectrum with the official reference spectrum of Spectinomycin Sulphate Tetrahydrate CRS (Certified Reference Standard).[8] The positions and relative intensities of the principal absorption bands in the sample spectrum should be concordant with those in the reference spectrum.[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Methodology:
-
Preparation of Inoculum : a. Culture the test microorganism (e.g., N. gonorrhoeae) on an appropriate agar (B569324) medium (e.g., Chocolate agar) and incubate under suitable conditions (e.g., 35-37°C, 5% CO₂). b. Select several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions : a. Prepare a stock solution of this compound in the appropriate solvent (e.g., sterile water). b. Perform a series of two-fold serial dilutions of the stock solution in a 96-well microtiter plate using the sterile broth to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL). Each well should contain 50 µL of the diluted antibiotic.
-
Inoculation and Incubation : a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only). c. Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading the Results : a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of spectinomycin at which there is no visible growth (i.e., the first clear well).
Conclusion
This compound remains a significant antibiotic, characterized by its unique mechanism of inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit and preventing translocation.[2][18][22] Its well-defined chemical properties and the established protocols for its analysis provide a solid foundation for its use in research and clinical applications. A thorough understanding of its mode of action and the corresponding bacterial resistance mechanisms is essential for the continued development of effective antimicrobial strategies and the design of novel spectinomycin analogs to combat drug-resistant pathogens.
References
- 1. This compound Sterile or NoN-Sterile oral Grade CAS 64058-48-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Your Comprehensive Guide To Spectinomycin | OCTAGONCHEM [octagonchem.com]
- 3. Spectinomycin | C14H24N2O7 | CID 15541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. clearsynth.com [clearsynth.com]
- 7. fishersci.com [fishersci.com]
- 8. uspbpep.com [uspbpep.com]
- 9. GSRS [precision.fda.gov]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound | C14H34N2O15S | CID 64770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | Manasa Life Sciences [manasalifesciences.com]
- 13. Cas 64058-48-6,this compound | lookchem [lookchem.com]
- 14. This compound | LGC Standards [lgcstandards.com]
- 15. This compound | 64058-48-6 [chemicalbook.com]
- 16. This compound - Safety Data Sheet [chemicalbook.com]
- 17. This compound CAS#: 64058-48-6 [m.chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. Spectinomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 20. Spectinomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 21. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]
- 22. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Spectinomycin resistance in Lysobacter enzymogenes is due to its rRNA target but also relies on cell-wall recycling and purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Selective inhibition of initiating ribosomes by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Genotoxic Agents Produce Stressor-Specific Spectra of Spectinomycin Resistance Mutations Based on Mechanism of Action and Selection in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Aminomethyl Spectinomycins as Novel Therapeutics for Drug Resistant Respiratory Tract and Sexually Transmitted Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
Spectinomycin Sulfate Tetrahydrate: An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of spectinomycin (B156147) sulfate (B86663) tetrahydrate, a critical aminocyclitol antibiotic. The information herein is intended to support research, development, and formulation activities by providing detailed data on its physicochemical properties, degradation pathways, and analytical methodologies.
Physicochemical Properties
Spectinomycin sulfate tetrahydrate is a white to off-white crystalline powder. It is the sulfate salt of spectinomycin, an antibiotic produced by the bacterium Streptomyces spectabilis.
Solubility Profile
This compound is freely soluble in water and slightly soluble in alcohol. Its solubility in various solvents is a key parameter for the development of parenteral and other dosage forms. The qualitative and quantitative solubility data are summarized in the tables below. It is important to note that some of the available quantitative data pertains to the hydrochloride hydrate (B1144303) salt of spectinomycin, which can provide a useful reference for formulation development.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Freely Soluble / Miscible | [1][2][3] |
| Ethanol (96%) | Insoluble | [1] |
| Alcohol | Slightly Soluble | [2][4] |
| Acetone | Freely Soluble | [1] |
| Methanol | Freely Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3][5] |
Table 2: Quantitative Solubility of Spectinomycin Salts
| Compound | Solvent | Temperature | Solubility | Reference(s) |
| This compound | Water | Not Specified | ≥ 100 mg/mL* | [1] |
| Spectinomycin Hydrochloride Hydrate | PBS (pH 7.2) | Not Specified | ~ 10 mg/mL | [6] |
| Spectinomycin Hydrochloride Hydrate | Ethanol | Not Specified | ~ 0.3 mg/mL | [6] |
| Spectinomycin Hydrochloride Hydrate | Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 11 mg/mL | [6] |
| Spectinomycin Hydrochloride Hydrate | Dimethylformamide (DMF) | Not Specified | ~ 2 mg/mL | [6] |
| Spectinomycin | DMSO/Water (1:1) | Not Specified | 100 mg/mL | [7] |
Note: The European Pharmacopoeia describes dissolving 2.50 g in water and diluting to 25.0 mL, indicating a solubility of at least 100 mg/mL.[1]
Stability Profile
The stability of this compound is influenced by several environmental factors, including pH, temperature, and light. Understanding its stability profile is crucial for determining appropriate storage conditions, shelf-life, and compatible excipients.
General Stability and Storage:
-
This compound is generally stable under normal conditions.[3]
-
It should be stored at controlled room temperature or under refrigeration, with some sources recommending storage at temperatures not exceeding 5°C or at -20°C for long-term preservation.[3][5]
-
Protection from light is also recommended as light can accelerate decomposition.[3]
-
The compound is incompatible with strong acids, strong bases, and oxidizing agents.[3]
pH-Dependent Stability:
A study on the hydrolysis of spectinomycin revealed a strong dependence on pH. The degradation of spectinomycin is accelerated in basic conditions (pH > 6.0).[8] The pH of a 10% w/v solution of this compound in carbon dioxide-free water is between 3.8 and 5.6.[1] The pKa values for spectinomycin are reported as pKa1 = 7.00 and pKa2 = 8.75 at 25°C.[3][5]
Degradation Pathways:
Forced degradation studies have identified several degradation products of spectinomycin under various stress conditions. The primary degradation pathways include hydrolysis under acidic and basic conditions.
-
Acidic Hydrolysis: Strong acidic conditions can lead to the formation of actinamine .[9]
-
Basic Hydrolysis: In basic solutions, spectinomycin can degrade to form actinospectinoic acid .[9]
-
Other Impurities and Degradants: Other known related substances and potential degradation products include (4R)-dihydrospectinomycin (which is also a minor active component), (4S)-dihydrospectinomycin (impurity C), and dihydroxyspectinomycin (impurity D).[1][9][10][11]
Experimental Protocols
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance.[12][13][14]
Materials:
-
This compound powder
-
Selected solvent (e.g., purified water, buffers of different pH)
-
Volumetric flasks
-
Stoppered conical flasks or vials
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a stoppered flask.
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtrate as necessary to fall within the calibration range of the analytical method.
-
Quantify the concentration of spectinomycin in the filtrate using a validated analytical method.
Stability-Indicating HPLC Method for Forced Degradation Studies
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact drug from its degradation products. The following is a general protocol based on published methods for spectinomycin.[2][5]
Materials and Equipment:
-
HPLC system with UV or Pulsed Amperometric Detector (PAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Mobile phase components (e.g., acetonitrile (B52724), phosphate (B84403) buffer)
-
Photostability chamber
Forced Degradation Conditions:
-
Acidic Hydrolysis: Dissolve spectinomycin in 0.1 N to 1 N HCl and heat at a specified temperature (e.g., 65°C) for a defined period.[5]
-
Basic Hydrolysis: Dissolve spectinomycin in 0.1 N to 1 N NaOH and heat at a specified temperature (e.g., 65°C) for a defined period.[5]
-
Oxidative Degradation: Treat a solution of spectinomycin with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[5]
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose the solid drug or a solution to a light source according to ICH Q1B guidelines.
Chromatographic Conditions (Example):
-
Column: RP-C18 (250 mm x 4.0 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and a phosphate buffer (pH 6.0).[2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm[2]
-
Column Temperature: 35°C[5]
Procedure:
-
Prepare solutions of this compound and subject them to the various stress conditions for different durations.
-
At each time point, withdraw a sample, neutralize it if necessary, and dilute it to an appropriate concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Conclusion
This technical guide provides essential data and methodologies for understanding the solubility and stability of this compound. The information presented is critical for the successful formulation of stable and effective drug products containing this important antibiotic. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work. Further specific studies are recommended to establish the solubility and stability in the final drug product matrix.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 64058-48-6 [m.chemicalbook.com]
- 4. This compound Sterile or NoN-Sterile oral Grade CAS 64058-48-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. スペクチノマイシン Ready Made Solution, 100 mg/mL in DMSO/H2O, 1:1 | Sigma-Aldrich [sigmaaldrich.com]
- 8. Base-catalyzed hydrolysis of spectinomycin in aqueous solutions: Kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. enamine.net [enamine.net]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Spectinomycin Sulfate Tetrahydrate: A Technical Examination of its Bacteriostatic and Bactericidal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectinomycin (B156147), an aminocyclitol antibiotic produced by Streptomyces spectabilis, occupies a unique position in the arsenal (B13267) of antimicrobial agents.[1] While structurally related to aminoglycosides, it exhibits distinct mechanistic and activity profiles.[2] This technical guide provides an in-depth analysis of the bacteriostatic and bactericidal effects of spectinomycin sulfate (B86663) tetrahydrate, offering quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support research and development efforts in the field of infectious diseases.
Spectinomycin's primary therapeutic application has been in the treatment of gonococcal infections, particularly those caused by penicillin-resistant strains of Neisseria gonorrhoeae.[1][2] Its activity is generally considered bacteriostatic, meaning it inhibits bacterial growth and replication, relying on the host's immune system to clear the infection.[2][3] However, under certain conditions and against specific pathogens, spectinomycin can exhibit bactericidal (bacteria-killing) activity.[4][5] This distinction is critical in drug development and clinical application, as the choice between a bacteriostatic and a bactericidal agent can significantly impact therapeutic outcomes, especially in immunocompromised patients.
The determination of whether an antibiotic is bacteriostatic or bactericidal is primarily based on the ratio of its Minimum Bactericidal Concentration (MBC) to its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6][7] An MBC/MIC ratio of ≤ 4 is the generally accepted threshold for defining an antibiotic as bactericidal, whereas a ratio of > 4 indicates bacteriostatic activity.[8]
Mechanism of Action: Inhibition of Protein Synthesis
Spectinomycin exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[8][9] Specifically, it binds to the 30S ribosomal subunit, a key component in the initiation and elongation phases of translation.[2][3]
The binding site for spectinomycin is located on the head of the 30S subunit and involves interactions with helix 34 of the 16S ribosomal RNA (rRNA) and the ribosomal protein S5.[9][10][11] This binding event physically obstructs the translocation of peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) on the ribosome.[5][9] Translocation is a crucial step in the elongation cycle of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to read the next codon. By locking the ribosome in a specific conformational state, spectinomycin effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and, consequently, the inhibition of bacterial growth.[9][10]
Unlike some other ribosome-targeting antibiotics, spectinomycin does not typically induce misreading of the mRNA code.[11] Resistance to spectinomycin can arise from mutations in the 16S rRNA gene or the rpsE gene encoding the S5 protein, which alter the drug's binding site.[2][3]
Quantitative Data: Bacteriostatic vs. Bactericidal Activity
The in vitro activity of spectinomycin varies depending on the bacterial species and the specific strain being tested. The following tables summarize the available quantitative data on the MIC and MBC of spectinomycin against several key bacterial pathogens.
| Bacterial Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Minimum Bactericidal Concentration (MBC) Range (µg/mL) | MBC/MIC Ratio | Predominant Effect |
| Neisseria gonorrhoeae | 2.5 - 20[1][8] | Often identical to MIC[1][8] | ≤ 4 (for many strains)[8] | Bactericidal[8] |
| Escherichia coli | <64[8] | ≥ 4 x MIC[8] | > 4 | Bacteriostatic[8] |
| Klebsiella spp. | Inhibited at 31.2[12] | Not widely reported | Not widely reported | Bacteriostatic[12] |
| Staphylococcus epidermidis | Most strains inhibited by 31.2[12] | Exceeded inhibitory concentration by at least fourfold[12] | > 4 | Bacteriostatic[12] |
| Proteus mirabilis | Most strains inhibited by 31.2[12] | Not widely reported | Not widely reported | Bacteriostatic[12] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Spectinomycin sulfate tetrahydrate powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture of the test organism grown to the logarithmic phase
-
0.5 McFarland turbidity standard
-
Sterile saline or CAMHB for inoculum preparation
-
Spectrophotometer
-
Incubator (37°C)
2. Preparation of Spectinomycin Stock Solution:
-
Prepare a stock solution of spectinomycin in a suitable sterile solvent (e.g., water) at a concentration of 10 mg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
Prepare serial twofold dilutions of the stock solution in CAMHB to achieve the desired concentration range for testing.
3. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Dispense 100 µL of the appropriate spectinomycin dilution into each well of the 96-well plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (containing CAMHB and inoculum but no antibiotic) and a sterility control well (containing only CAMHB).
-
Incubate the plate at 37°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of spectinomycin at which there is no visible growth (turbidity) of the test organism.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a follow-up to the MIC assay to determine the bactericidal activity of the antibiotic.[6]
1. Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations of spectinomycin that showed no visible growth.
-
From each of these selected wells, and from the growth control well, take a 10 µL aliquot.
2. Plating:
-
Spread each 10 µL aliquot onto a separate, appropriately labeled agar plate (e.g., Tryptic Soy Agar).
3. Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours, or until colonies are visible in the growth control plate.
4. Interpretation of Results:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of spectinomycin that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count from the growth control.[6][7]
Visualizations
Signaling Pathway: Spectinomycin's Mechanism of Action
Caption: Mechanism of action of spectinomycin, illustrating its binding to the 30S ribosomal subunit.
Experimental Workflow: MIC and MBC Determination
Caption: A generalized workflow for the determination of Minimum Inhibitory and Bactericidal Concentrations.
Conclusion
This compound is a valuable antibiotic with a well-defined mechanism of action targeting bacterial protein synthesis. While predominantly classified as a bacteriostatic agent, its ability to exert bactericidal effects against certain pathogens, such as Neisseria gonorrhoeae, highlights the importance of empirical testing to determine its activity profile against specific organisms of interest. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for researchers and drug development professionals working with this important antimicrobial compound. A thorough understanding of its bacteriostatic versus bactericidal properties is essential for its effective application in both research and clinical settings.
References
- 1. In Vitro Susceptibility of Neisseria gonorrhoeae to Spectinomycin Examined by a Broth Dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mutation in ribosomal protein S5 leads to spectinomycin resistance in Neisseria gonorrhoeae [frontiersin.org]
- 3. Mutations in 16S rRNA and Ribosomal Protein S5 Associated with High-Level Spectinomycin Resistance in Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microchemlab.com [microchemlab.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. benchchem.com [benchchem.com]
- 9. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectinomycin interacts specifically with the residues G1064 and C1192 in 16S rRNA, thereby potentially freezing this molecule into an inactive conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The structure of ribosomal protein S5 reveals sites of interaction with 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro antibacterial activity of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectinomycin Sulfate Tetrahydrate: A Technical Guide to Its Inhibition of Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of spectinomycin (B156147) sulfate (B86663) tetrahydrate, an aminocyclitol antibiotic that acts as a potent inhibitor of bacterial protein synthesis. This document details its mechanism of action, ribosomal binding site, and the molecular basis of bacterial resistance. Furthermore, it provides key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to support research and development in microbiology and drug discovery.
Core Mechanism of Action: Inhibition of Protein Synthesis
Spectinomycin is a bacteriostatic agent that selectively targets and inhibits protein synthesis in bacteria.[1][2] Its primary target is the 30S subunit of the bacterial 70S ribosome, the molecular machinery responsible for translating messenger RNA (mRNA) into proteins.
The binding of spectinomycin to the 30S subunit interferes with the translocation step of the elongation phase of protein synthesis.[2][3][4] Translocation is a critical process where the ribosome moves one codon down the mRNA, shifting the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site). By binding to a specific site within the head domain of the 30S subunit, spectinomycin sterically blocks the large-scale rotational movement of the head.[3][4] This "locking" of the head domain in a particular conformation physically prevents the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[4][5]
Interestingly, at low concentrations, spectinomycin has been shown to selectively inhibit ribosomes that are initiating translation, while having less of an effect on ribosomes already engaged in polypeptide chain elongation.[6]
Ribosomal Binding Site
High-resolution structural studies have precisely identified the binding site of spectinomycin on the 30S ribosomal subunit. It binds to a specific pocket located in the head domain of the subunit.[4] This binding site is primarily composed of helix 34 (h34) of the 16S ribosomal RNA (rRNA).[3][4][7]
Spectinomycin sits (B43327) within the minor groove of h34, where its rigid, fused-ring structure allows for a snug fit.[3][4] It establishes several crucial hydrogen bonds with specific nucleotides of the 16S rRNA. The primary interactions involve nucleotides G1064, C1066, G1068, C1192, and G1193 (E. coli numbering).[3][4] The nearby ribosomal protein S5 (encoded by the rpsE gene) also forms part of the binding pocket.[3][4]
References
- 1. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective Inhibition of Initiating Ribosomes by Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The aadA Gene: A Comprehensive Technical Guide to Spectinomycin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of antibiotic resistance is a critical global health challenge. Understanding the molecular mechanisms underpinning resistance is paramount for the development of novel antimicrobial strategies and the preservation of existing antibiotic efficacy. The aadA gene, encoding an aminoglycoside adenylyltransferase, is a key determinant of resistance to spectinomycin (B156147) and streptomycin. This technical guide provides an in-depth analysis of the aadA gene, its protein product, and its role in conferring antibiotic resistance. We will delve into the biochemical function, quantitative resistance data, and detailed experimental protocols relevant to the study of this important resistance marker.
Core Function of the aadA Gene Product
The aadA gene encodes a protein known as aminoglycoside (3'')(9) adenylyltransferase (also referred to as ANT(3'')(9)). This enzyme belongs to the aminoglycoside-modifying enzymes (AMEs) family, which chemically alter aminoglycoside antibiotics, rendering them unable to bind to their ribosomal targets.[1][2]
The primary function of the AadA enzyme is to catalyze the transfer of an adenylyl group (AMP) from adenosine (B11128) triphosphate (ATP) to a specific hydroxyl group on the antibiotic molecule.[1][3] This covalent modification, known as adenylylation or O-adenylation, sterically hinders the antibiotic from binding to the 30S ribosomal subunit, thereby preventing the inhibition of protein synthesis and allowing bacterial growth in the presence of the drug.[2][4]
Specifically, AadA adenylylates:
-
Spectinomycin at the 9-hydroxyl (9-OH) position of the actinamine ring.[5][6]
-
Streptomycin at the 3''-hydroxyl (3''-OH) position of the N-methyl-L-glucosamine ring.[5][6]
This dual specificity for two structurally distinct antibiotics is a hallmark of the AadA enzyme.[1] The enzymatic reaction is magnesium-dependent.[1]
Mechanism of AadA-Mediated Resistance
The resistance mechanism conferred by aadA is a direct enzymatic inactivation of the antibiotic. The process can be summarized in the following steps:
-
Binding of Cofactors and Substrates: The AadA enzyme first binds to ATP and a magnesium ion (Mg2+). This binding induces a conformational change in the enzyme, preparing it for antibiotic recognition.[1]
-
Antibiotic Recognition and Binding: The antibiotic (spectinomycin or streptomycin) then binds to the pre-formed enzyme-ATP-Mg2+ complex.[1]
-
Adenylyl Transfer: The enzyme catalyzes the nucleophilic attack of the specific hydroxyl group of the antibiotic on the α-phosphate of ATP, resulting in the transfer of AMP to the antibiotic and the release of pyrophosphate (PPi).[3]
-
Release of Products: The adenylylated, inactive antibiotic and ADP are released from the enzyme.
-
Ribosome Protection: The modified antibiotic can no longer bind effectively to its target site on the 16S rRNA within the bacterial ribosome, thus allowing protein synthesis to proceed normally.[2]
Quantitative Data on Spectinomycin Resistance
The level of resistance conferred by aadA genes can be quantified by determining the Minimum Inhibitory Concentration (MIC) of spectinomycin for bacteria expressing the gene. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| aadA Variant | Host Organism | Spectinomycin MIC (µg/mL) | Streptomycin MIC (µg/mL) | Reference |
| aadA (generic) | Gram-negative and Gram-positive bacteria | >512 | Co-resistance observed | [4] |
| aadA | Enterococcus faecalis | 8,000 | 4,000 | [5][7] |
| aadA transconjugant | Enterococcus faecalis | 4,000 | 2,000 | [7] |
| aadA31 | E. coli (cloned) | >512 | 256 | [6] |
| aadA31 transconjugant | E. coli | >512 | 256 | [6] |
| Wild-type (no aadA) | E. coli | 4 | 2 | [6] |
| aadA5 | E. coli | >128 | >256 | [8] |
Note: MIC values can vary depending on the specific bacterial strain, the expression level of the resistance gene, and the experimental conditions. The values presented here are indicative of the high-level resistance conferred by aadA genes.[4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of spectinomycin that inhibits the visible growth of a bacterial strain expressing an aadA gene.
Materials:
-
Bacterial strain of interest (e.g., E. coli expressing aadA)
-
Control strain (without aadA)
-
Mueller-Hinton broth (MHB) or other suitable growth medium
-
Spectinomycin stock solution (sterile)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
Procedure:
-
Prepare Spectinomycin Dilutions: Prepare a series of twofold dilutions of spectinomycin in MHB in the wells of a 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., from 512 µg/mL down to 0.25 µg/mL).[6] Include a growth control well with no antibiotic and a sterility control well with no bacteria.
-
Prepare Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the spectinomycin dilutions and the growth control well.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[4]
-
Determine MIC: The MIC is the lowest concentration of spectinomycin at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[4]
AadA Protein Purification
This protocol describes a general method for the purification of a His-tagged AadA protein expressed in E. coli.
Materials:
-
E. coli strain overexpressing His-tagged AadA
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
-
Ni-NTA agarose (B213101) resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer containing lysozyme, DNase I, and protease inhibitors. Incubate on ice and then sonicate to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble His-tagged AadA protein.
-
Binding: Incubate the clarified lysate with pre-equilibrated Ni-NTA resin to allow the His-tagged protein to bind to the resin.
-
Washing: Load the resin into a chromatography column and wash extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound AadA protein from the resin using Elution Buffer. Collect the eluate in fractions.
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and concentration.
-
Buffer Exchange/Dialysis: If necessary, dialyze the purified protein into a suitable storage buffer (e.g., Tris-HCl buffer with glycerol (B35011) for storage at -80°C).
Aminoglycoside Adenylyltransferase (AadA) Enzyme Assay
This protocol, based on the phosphocellulose paper binding assay, is used to detect the adenylyltransferase activity of the AadA enzyme.
Materials:
-
Purified AadA enzyme or cell lysate containing AadA
-
Spectinomycin or streptomycin
-
[α-³²P]ATP or [³H]ATP (radiolabeled)
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.8, 10 mM MgCl₂, 10 mM dithiothreitol)
-
Phosphocellulose paper discs (e.g., Whatman P81)
-
Wash Buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, spectinomycin (or streptomycin), radiolabeled ATP, and the AadA enzyme preparation.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Spotting: Spot an aliquot of the reaction mixture onto a phosphocellulose paper disc.
-
Washing: Wash the phosphocellulose paper discs extensively with the Wash Buffer to remove unincorporated radiolabeled ATP. The positively charged, adenylylated antibiotic will bind to the negatively charged phosphocellulose paper.
-
Scintillation Counting: Place the washed and dried discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the adenylyltransferase activity of the enzyme.
Conclusion
The aadA gene represents a clinically significant and widespread mechanism of resistance to spectinomycin and streptomycin. The AadA enzyme's ability to inactivate these antibiotics through adenylylation underscores the adaptability of bacteria in overcoming antimicrobial challenges. A thorough understanding of its function, kinetics, and prevalence is crucial for the development of effective strategies to combat antibiotic resistance, including the design of novel inhibitors of aminoglycoside-modifying enzymes or the development of new antibiotics that are not substrates for these enzymes. The experimental protocols provided in this guide offer a framework for researchers to further investigate the aadA gene and its role in antibiotic resistance.
References
- 1. Structural mechanism of AadA, a dual-specificity aminoglycoside adenylyltransferase from Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Detection of a Streptomycin/Spectinomycin Adenylyltransferase Gene (aadA) in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Streptomycin and Spectinomycin Resistance Gene as a Gene Cassette within a Class 1 Integron Isolated from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Spectinomycin's Impact on Plastid 70S Ribosomes in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spectinomycin (B156147), an aminocyclitol antibiotic, acts as a potent and specific inhibitor of protein synthesis within plant plastids. By targeting the 70S ribosomes unique to these organelles, spectinomycin has become an invaluable tool in plant molecular biology for selecting transgenic cells and studying plastid-to-nucleus retrograde signaling. This technical guide provides an in-depth analysis of the molecular mechanism of spectinomycin action, its binding site on the plastid 70S ribosome, and the genetic basis of resistance. Furthermore, this document offers a compilation of detailed experimental protocols for studying the effects of spectinomycin, including plastid isolation, in vitro translation assays, and ribosome profiling. Quantitative data from various studies are summarized to provide a comparative overview of spectinomycin concentrations used in plant research. Visualizations of the key pathways and experimental workflows are provided to facilitate a comprehensive understanding of spectinomycin's role in plant biology and as a research tool.
Mechanism of Action of Spectinomycin on Plastid 70S Ribosomes
Spectinomycin exerts its inhibitory effect on plastid protein synthesis by binding to the small (30S) subunit of the 70S ribosome.[1][2] This interaction physically obstructs the translocation of peptidyl-tRNA from the A-site to the P-site during the elongation phase of translation.[3] This steric hindrance effectively freezes the ribosome on the mRNA, leading to a cessation of polypeptide chain elongation and, consequently, the inhibition of protein synthesis.[3] This targeted action on the prokaryotic-type 70S ribosomes of plastids makes spectinomycin a selective agent in plant systems, as the eukaryotic 80S ribosomes in the cytoplasm are unaffected.[4] The inhibition of plastid protein synthesis leads to a characteristic bleaching (albino) phenotype in susceptible plants, as the synthesis of essential photosynthetic proteins is blocked.[4]
dot
References
- 1. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of protein synthesis by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of chloroplast translation as a new target for herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plastid protein synthesis is required for plant development in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
Spectinomycin Sulfate Tetrahydrate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of spectinomycin (B156147) sulfate (B86663) tetrahydrate, an aminocyclitol antibiotic. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, and key experimental applications, presenting data in a structured and accessible format.
Core Chemical and Physical Properties
Spectinomycin sulfate tetrahydrate is the hydrated sulfate salt of spectinomycin, an antibiotic produced by the bacterium Streptomyces spectabilis.[1][2] It is effective against a range of Gram-negative and some Gram-positive bacteria.[3]
| Property | Data |
| Molecular Formula | C₁₄H₃₄N₂O₁₅S |
| Molecular Weight | 502.49 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Freely soluble in water, insoluble in ethanol. |
| Melting Point | 185-194°C (decomposes) |
| CAS Number | 64058-48-6 |
Mechanism of Action: Inhibition of Protein Synthesis
Spectinomycin exerts its bacteriostatic effect by targeting and inhibiting bacterial protein synthesis.[4][5] The antibiotic binds specifically to the 30S subunit of the bacterial ribosome. This interaction interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in polypeptide chain elongation. By halting this process, spectinomycin effectively stops the production of essential proteins, thereby inhibiting bacterial growth and replication.[6]
Caption: Mechanism of spectinomycin action on the bacterial ribosome.
Experimental Protocols
This section provides detailed methodologies for common laboratory applications of this compound.
Preparation of Spectinomycin Stock Solution (50 mg/mL)
A sterile stock solution is essential for use in cell culture and microbiological assays.
Materials:
-
This compound
-
Sterile deionized or distilled water (ddH₂O)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
-
Analytical balance
Procedure:
-
Accurately weigh 0.5 g of this compound.
-
Add the powder to a sterile conical tube.
-
Add sterile ddH₂O to a final volume of 10 mL.
-
Vortex until the spectinomycin is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Aliquot into smaller, sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Label aliquots with the name, concentration (50 mg/mL), and date of preparation.
-
Store at -20°C for long-term storage (up to one year).[4][7]
Caption: Workflow for preparing a 50 mg/mL spectinomycin stock solution.
Use as a Selection Agent in Bacterial Culture
Spectinomycin is widely used to select for bacteria, typically E. coli, that have been successfully transformed with a plasmid carrying a spectinomycin resistance gene (e.g., aadA).
Typical Working Concentrations:
-
LB Agar (B569324) Plates: 50-100 µg/mL
-
Liquid LB Broth: 50-100 µg/mL
Protocol for Preparing Selective LB Agar Plates (100 µg/mL):
-
Prepare 1 liter of Luria-Bertani (LB) agar and autoclave.
-
Cool the autoclaved medium in a 50-55°C water bath.
-
Add 2 mL of a 50 mg/mL sterile spectinomycin stock solution to the 1 L of cooled LB agar.
-
Mix gently but thoroughly to ensure even distribution of the antibiotic.
-
Pour the agar into sterile petri dishes (approximately 20-25 mL per plate).
-
Allow the plates to solidify at room temperature.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for determining MIC values.[9][10]
Materials:
-
Sterile 96-well microtiter plates
-
Spectinomycin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Spectinomycin Dilutions: Perform serial twofold dilutions of the spectinomycin stock solution in CAMHB directly in the 96-well plate. This creates a concentration gradient across the wells.
-
Inoculate: Dilute the standardized bacterial suspension and add it to each well (except for a negative control well containing only broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well with bacteria and broth but no antibiotic, and a negative control well with only broth to check for sterility.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Analysis: Determine the MIC by identifying the lowest concentration of spectinomycin at which no visible bacterial growth (turbidity) is observed.[9][11]
Summary of Quantitative Data
| Parameter | Concentration/Value | Application |
| Stock Solution Concentration | 50 - 100 mg/mL | General laboratory preparation |
| Working Concentration (E. coli) | 50 - 100 µg/mL | Plasmid selection in LB medium |
| Working Concentration (Plant Tissue) | 0.2 - 5 mg/mL | Selection of transformed plant cells |
| MIC for E. coli (Clinical Isolates) | 16 - 128 µg/mL | Susceptibility testing |
| MIC for N. gonorrhoeae | 16 - >100 µg/mL | Susceptibility testing |
This guide provides foundational information and protocols for the effective use of this compound in a research setting. Investigators should always adhere to appropriate safety protocols and may need to optimize concentrations and conditions for their specific bacterial strains, plasmids, or plant species.
References
- 1. fao.org [fao.org]
- 2. This compound | C14H34N2O15S | CID 64770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectinomycin Ready Made Solution, 100 mg/mL in DMSO/H2O, 1:1 | Sigma-Aldrich [sigmaaldrich.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Spectinomycin Stock Solution [novoprolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Origin of Spectinomycin from Streptomyces spectabilis
Introduction
Spectinomycin (B156147) is an aminocyclitol antibiotic renowned for its bacteriostatic activity against a variety of Gram-positive and Gram-negative bacteria.[1] Produced by the soil microorganism Streptomyces spectabilis, this antibiotic's primary clinical application is in the treatment of gonorrhea, particularly in cases of penicillin resistance.[2][3] The mechanism of action of spectinomycin involves the inhibition of protein synthesis through its binding to the 30S ribosomal subunit, which interferes with the translocation of peptidyl-tRNA.[1][4] This technical guide provides a comprehensive overview of the discovery of spectinomycin, its biosynthetic pathway, and key experimental protocols for its analysis, tailored for researchers, scientists, and drug development professionals.
Discovery and Origin
Spectinomycin, also known as actinospectacin, was discovered in 1961 by researchers at the Upjohn company.[1][5] The antibiotic was isolated from the culture broth of Streptomyces spectabilis.[1][2] Independently, it was also found to be produced by Streptomyces flavopersicus.[5] Spectinomycin is a water-soluble, basic antibiotic.[5]
The Producing Microorganism: Streptomyces spectabilis
Streptomyces spectabilis is a species of bacteria from the genus Streptomyces, which are well-known producers of a wide array of secondary metabolites, including many clinically important antibiotics.[6] These Gram-positive, filamentous bacteria are predominantly found in soil and are characterized by their complex life cycle, which includes the formation of a mycelial network and spores.[7] In addition to spectinomycin, S. spectabilis is known to produce other bioactive compounds, such as dihydrospectinomycin (B1230462), spectinabilin, and the streptovaricin complex.[6][8]
The Spectinomycin Biosynthetic Gene Cluster (spe)
The biosynthesis of spectinomycin is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC). The complete spe gene cluster from Streptomyces spectabilis has been sequenced and analyzed, and the data is publicly available under GenBank accession number EU255259.[3][9] The cluster spans approximately 17 kilobases (kb) and contains all the genes necessary for the synthesis of the antibiotic from primary metabolites.[3][10][11]
Table 1: Key Genes in the Spectinomycin (spe) Biosynthetic Gene Cluster
| Gene | Putative Function |
| speA | Involved in the biosynthesis of spectinamine.[10][11] |
| speB | Exhibits dual character in the spectinomycin biosynthetic pathway; involved in spectinamine biosynthesis.[10][11] |
| spcS2 | Shows dual character in the spectinomycin biosynthetic pathway; involved in spectinamine biosynthesis.[10][11] |
| spcM | Methyltransferase responsible for the N-methylation of 2-epi-streptamine to produce actinamine.[9][12] It may also confer aminoglycoside resistance.[9] |
| speY | A twitch radical S-adenosyl-l-methionine (SAM) enzyme that catalyzes the dehydrogenation of a precursor, facilitating the formation of the dioxane bridge.[12][13] |
| spcE | Annotated as a TDP-glucose 4,6-dehydratase.[13] |
| spcS1 | Annotated as a transaminase.[13] |
| speH | Involved in the biosynthesis of the actinospectose moiety.[13] |
| speI | Involved in the biosynthesis of the actinospectose moiety.[13] |
Biosynthesis of Spectinomycin
The biosynthesis of spectinomycin is a complex process that involves the convergence of two distinct pathways to form its unique tricyclic structure. The molecule is composed of a central dioxane core that bridges an actinamine ring and an actinospectose moiety.[12][13] The two main precursors for these components are derived from myo-inositol and dTDP-d-glucose.[12]
The proposed biosynthetic pathway begins with the formation of the actinamine moiety. This involves a series of oxidation, transamination, and methylation steps. The enzyme SpcM is responsible for the final N-methylation steps to produce actinamine.[9][12] Concurrently, the actinospectose moiety is synthesized from a sugar nucleotide precursor, likely dTDP-d-glucose. This part of the pathway involves enzymes such as a TDP-glucose 4,6-dehydratase (SpcE) and a transaminase (SpcS1).[13]
A critical step in the formation of the final spectinomycin structure is the creation of the dioxane bridge. This is catalyzed by the twitch radical SAM enzyme, SpeY.[12][13] SpeY facilitates the dehydrogenation of the C2' alcohol of a pseudodisaccharide precursor, which then allows for an intramolecular hemiacetal formation, resulting in the characteristic dioxane ring.[13]
Caption: Proposed biosynthetic pathway of spectinomycin in S. spectabilis.
Quantitative Data Summary
Precise quantification of spectinomycin is crucial for fermentation optimization, drug formulation, and research applications. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Table 2: Physicochemical and Biological Properties of Spectinomycin
| Parameter | Value |
| Molecular Formula | C₁₄H₂₄N₂O₇ |
| Molecular Weight | 332.35 g/mol |
| Typical Stock Solution Concentration | 50 - 100 mg/mL in sterile water[4][14] |
| Typical Working Concentration (Bacteria) | 50 - 100 µg/mL[1][4] |
| Minimum Inhibitory Concentration (MIC) | <7.5 to 20 µg/mL against Neisseria gonorrhoeae[2] |
Table 3: HPLC Method Parameters for Spectinomycin Quantification
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Dionex IonPac AmG-3µm C18)[3][15] |
| Mobile Phase | Ion-pair reversed-phase liquid chromatography is often used. A typical eluent is 0.1 M trifluoroacetic acid (TFA).[15] |
| Detection | Pulsed Amperometric Detection (PAD) is suitable due to the lack of a strong UV chromophore.[15] |
| Flow Rate | Typically around 0.5 - 1.0 mL/min. |
| Temperature | Ambient or controlled (e.g., 30°C). |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of spectinomycin.[16]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spectinomycin stock solution (e.g., 10 mg/mL in sterile water)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Spectinomycin Dilutions: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of a working solution of spectinomycin (e.g., 200 µg/mL) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Do not add antibiotic to well 11 (growth control) or well 12 (sterility control).[16]
-
Inoculum Preparation: a. Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[16]
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. b. Add 100 µL of sterile CAMHB to well 12 to serve as a sterility control.[16]
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.[16]
-
Reading the MIC: a. The MIC is the lowest concentration of spectinomycin at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[16]
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Quantification of Spectinomycin by HPLC
This protocol outlines a general procedure for the quantification of spectinomycin from a fermentation broth.
Materials:
-
Fermentation broth containing spectinomycin
-
Centrifuge and appropriate tubes
-
Syringe filters (0.22 µm)
-
HPLC system with a PAD detector
-
C18 reverse-phase column
-
Mobile phase (e.g., 0.1 M TFA)
-
Spectinomycin standard of known concentration
Procedure:
-
Sample Preparation: a. Centrifuge the fermentation broth to pellet the mycelia and other solids. b. Collect the supernatant. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. d. Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.
-
Standard Curve Preparation: a. Prepare a series of spectinomycin standards of known concentrations in the mobile phase.
-
HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the prepared standards to generate a standard curve. c. Inject the prepared samples.
-
Data Analysis: a. Identify the spectinomycin peak in the sample chromatograms by comparing the retention time with that of the standard. b. Quantify the concentration of spectinomycin in the samples by interpolating the peak area from the standard curve.
Protocol 3: Conceptual Protocol for Gene Inactivation in S. spectabilis
To confirm the function of a gene within the spe cluster, targeted gene inactivation via homologous recombination is a common approach.[3]
Conceptual Steps:
-
Construct Design: Design a knockout construct where the target gene (e.g., speY) is replaced by an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance). Flanking regions homologous to the upstream and downstream sequences of the target gene are included in the construct to facilitate homologous recombination.
-
Vector Construction: Clone the knockout construct into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces.
-
Conjugation: Introduce the vector into S. spectabilis via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Selection of Mutants: Select for exconjugants that have integrated the plasmid into the chromosome via a single crossover event using the antibiotic resistance marker on the vector. Subsequently, screen for double crossover mutants (where the target gene is replaced by the resistance cassette) by identifying colonies that have lost the vector backbone.
-
Verification: Confirm the gene replacement in putative mutants using PCR and/or Southern blot analysis.
-
Phenotypic Analysis: Analyze the mutant strain for the loss of spectinomycin production using methods like HPLC or bioassays.
References
- 1. toku-e.com [toku-e.com]
- 2. Spectinomycin | C14H24N2O7 | CID 15541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US3819485A - Process for producing spectinomycin - Google Patents [patents.google.com]
- 6. Streptomyces spectabilis - Wikipedia [en.wikipedia.org]
- 7. Streptomyces spectabilis | Type strain | DSM 40512, ATCC 27465, CBS 725.72, IFO 13424, ISP 5512, JCM 4308, NBRC 13424, NRRL 2494, RIA 1385, BCRC 12648, CECT 3146, IFO 15441, JCM 4832, KCTC 9218, LMG 5986, NBIMCC 70, NBRC 15441, NCAIM B.01936, NCIMB 9733 | BacDiveID:16027 [bacdive.dsmz.de]
- 8. The production of dihydrospectinomycin by Streptomyces spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The gene cluster for spectinomycin biosynthesis and the aminoglycoside-resistance function of spcM in Streptomyces spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of spectinomycin: heterologous production of spectinomycin and spectinamine in an aminoglycoside-deficient host, Streptomyces venezuelae YJ003 [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Dioxane Bridge Formation during the Biosynthesis of Spectinomycin Involves a Twitch Radical S-Adenosyl Methionine Dehydrogenase That May Have Evolved from an Epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Spectinomycin-Based Selection of Transgenic Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectinomycin (B156147) is an aminocyclitol antibiotic that serves as a highly effective selectable marker in plant genetic engineering.[1] It functions by inhibiting protein synthesis specifically within the plastids (chloroplasts) of plant cells.[1][2][3] This mode of action results in a distinct, non-lethal bleaching phenotype in susceptible, non-transformed tissues, providing a clear visual cue for the identification of successfully transformed cells.[1] Resistance to spectinomycin is conferred by the bacterial aminoglycoside-3'-adenylyltransferase gene (aadA), which detoxifies the antibiotic, allowing transformed cells to remain green and healthy.[1][4][5] This selection system has been successfully employed in a variety of plant species, including tobacco, Arabidopsis, soybean, potato, and citrus.[6][7]
Mechanism of Action and Resistance
Spectinomycin specifically targets the 30S ribosomal subunit within the plastids, thereby inhibiting protein synthesis.[1][6] This disruption of plastid protein production leads to the degradation of chlorophyll (B73375) and a characteristic bleached or white phenotype in susceptible plant tissues.[1][6]
The resistance mechanism relies on the expression of the aadA gene, which encodes the enzyme aminoglycoside-3'-adenylyltransferase.[1][6] This enzyme catalyzes the transfer of an adenylyl group from ATP to spectinomycin.[6] This modification renders spectinomycin incapable of binding to the 30S ribosomal subunit, thus allowing protein synthesis to proceed normally in the plastids of transgenic cells.[6]
Caption: Mechanism of spectinomycin action and resistance.
Data Presentation
The optimal concentration of spectinomycin for selection varies depending on the plant species, the type of explant, and the specific transformation protocol. It is crucial to perform a kill curve experiment with wild-type explants to determine the minimum inhibitory concentration for your specific system.[6]
| Plant Species | Explant Type | Spectinomycin Concentration (mg/L) | Reference(s) |
| Nicotiana tabacum (Tobacco) | Leaf discs | 100 - 500 | [8] |
| Nicotiana tabacum (Tobacco) | Seedlings | 50 - 1000 | [8] |
| Nicotiana tabacum (Plastid) | Leaf discs | 500 | [2][9] |
| Arabidopsis thaliana | Seeds | 25 | [7] |
| Glycine max (Soybean) | Cotyledonary nodes | 25 - 150 | [1][7] |
| Solanum tuberosum (Potato) | Internodal segments | 25 | [7] |
| Citrus (Carrizo citrange) | Epicotyl segments | 25 | [7] |
Experimental Protocols
Protocol 1: Preparation of Spectinomycin Stock Solution
-
Dissolve: Weigh the desired amount of spectinomycin dihydrochloride (B599025) pentahydrate and dissolve it in sterile distilled water to a final concentration of 50 mg/mL.[1]
-
Sterilize: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.[1]
-
Store: Aliquot the sterile stock solution into smaller volumes and store at -20°C for long-term use. The solution can be stored at 4°C for up to two weeks for short-term use.[1]
Protocol 2: Agrobacterium-mediated Transformation of Nicotiana tabacum (Leaf Disc Method)
This protocol is adapted for the transformation of Nicotiana tabacum using leaf disc explants.[1]
Media Preparation:
-
MS Medium: Standard Murashige and Skoog medium with vitamins and 3% (w/v) sucrose (B13894), solidified with 0.8% (w/v) agar. Adjust pH to 5.8 before autoclaving.[1]
-
Co-cultivation Medium: MS medium supplemented with 1.0 mg/L 6-benzylaminopurine (B1666704) (BAP) and 0.1 mg/L naphthaleneacetic acid (NAA).[1]
-
Selection and Regeneration Medium: Co-cultivation medium supplemented with the predetermined optimal concentration of spectinomycin (e.g., 500 mg/L) and an antibiotic to eliminate Agrobacterium (e.g., 250-500 mg/L carbenicillin (B1668345) or cefotaxime).[1]
-
Rooting Medium: Half-strength MS medium without hormones, supplemented with spectinomycin and the anti-bacterial agent.[1]
Procedure:
-
Explant Preparation: Select young, fully expanded leaves from sterile, in vitro-grown tobacco plants. Use a sterile cork borer or scalpel to create leaf discs of approximately 0.5-1.0 cm in diameter, avoiding the midrib.[1]
-
Agrobacterium Inoculation: Grow a culture of Agrobacterium tumefaciens carrying the binary vector with the aadA gene and your gene of interest in an appropriate liquid medium with antibiotics overnight. Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an optical density (OD600) of 0.5-0.8.[1]
-
Immerse the leaf discs in the bacterial suspension for 10-20 minutes.[1]
-
Blot the explants on sterile filter paper to remove excess bacteria.[1]
-
Co-cultivation: Place the leaf discs abaxial side down on the co-cultivation medium. Incubate in the dark at 22-25°C for 2-3 days.[1]
-
Selection and Regeneration: Transfer the leaf discs to the selection and regeneration medium. Subculture the explants to fresh selection medium every 2-3 weeks. Green, spectinomycin-resistant shoots will begin to emerge from the callus tissue after 4-8 weeks. Non-transformed tissues will bleach and eventually die.[1][6]
-
Rooting and Acclimatization: Excise well-developed shoots (2-3 cm in height) and transfer them to rooting medium. Once a healthy root system has developed, carefully remove the plantlets from the agar, wash the roots gently to remove any remaining medium, and transfer them to soil.[1]
Protocol 3: Agrobacterium-mediated Transformation of Arabidopsis thaliana (Floral Dip Method)
This protocol is a standard method for Arabidopsis transformation.
Procedure:
-
Agrobacterium Preparation: Inoculate a 5 mL liquid LB medium containing appropriate antibiotics with a single colony of Agrobacterium tumefaciens strain GV3101 carrying your binary vector. Grow overnight at 28°C with shaking. The following day, inoculate a larger volume (200-500 mL) of LB with the starter culture and grow until the OD600 reaches approximately 0.8-1.0. Pellet the bacteria by centrifugation and resuspend in infiltration medium (5% sucrose and 0.05% Silwet L-77).
-
Plant Preparation: Grow Arabidopsis thaliana plants until they have begun to flower, with many immature floral buds.
-
Infiltration: Invert the aerial parts of the plants into the Agrobacterium suspension for 30-60 seconds with gentle agitation.
-
Co-cultivation: Place the treated plants in a humid environment (e.g., covered with a plastic dome) for 16-24 hours to maintain high humidity.
-
Plant Growth and Seed Collection: Grow the plants under normal conditions until seeds can be harvested (T1 generation).
-
Selection of Transgenic Seedlings:
-
Sterilize the T1 seeds using your preferred method (e.g., vapor-phase sterilization or a liquid bleach solution).
-
Plate the sterilized seeds on MS medium containing 1% sucrose, 0.8% agar, and the appropriate concentration of spectinomycin (e.g., 25 mg/L).[7]
-
Incubate the plates under long-day conditions (16 hours light / 8 hours dark).
-
After 7-10 days, transgenic seedlings will be green and developing true leaves, while non-transgenic seedlings will be bleached and will not develop beyond the cotyledon stage.
-
-
Transplanting and Analysis: Transfer the green, healthy seedlings to soil and grow to maturity for further analysis.
Experimental Workflow
Caption: Workflow for generating transgenic plants.
Troubleshooting
-
High Frequency of Escapes: If non-transformed plants survive the selection process, the spectinomycin concentration may be too low. It is essential to perform a kill curve experiment to determine the minimum inhibitory concentration for the specific plant species and genotype.[6]
-
Low Transformation Efficiency: Several factors can contribute to low efficiency, including the Agrobacterium strain, plant genotype, explant quality, and tissue culture conditions. Optimization of these parameters is often necessary.[6] Recent research has demonstrated that enhanced spectinomycin resistance constructs can significantly improve transformation efficiency in some species.[7]
-
Chimeric or Mosaic Plants: The presence of both transformed and non-transformed sectors in a plant can occur if selection pressure is not consistently maintained throughout the regeneration process. Multiple rounds of selection and regeneration can help to obtain uniformly transformed plants.[6]
-
Slow Regeneration: Spectinomycin selection can sometimes require a longer duration for shoot emergence and development compared to other selectable markers.[6]
Conclusion
Spectinomycin, in conjunction with the aadA resistance gene, provides an effective and visually intuitive system for the selection of transgenic plants.[6] Its non-lethal mode of action and the clear bleaching phenotype of non-transformed tissues facilitate the efficient identification of transformants.[6] While optimization of selection conditions is crucial for each plant system, spectinomycin remains a valuable tool in plant genetic engineering. The development of enhanced spectinomycin resistance constructs further broadens its utility and efficiency across a wider range of plant species.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Plastid protein synthesis is required for plant development in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of chloroplast translation as a new target for herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visual spectinomycin resistance (aadA(au)) gene for facile identification of transplastomic sectors in tobacco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoglycoside-3''-adenyltransferase confers resistance to spectinomycin and streptomycin in Nicotiana tabacum [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of an improved construct for spectinomycin selection in plant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5073675A - Method of introducing spectinomycin resistance into plants - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Spectinomycin in Agrobacterium-mediated Transformation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of spectinomycin (B156147) as a selective agent in Agrobacterium-mediated transformation protocols. This document outlines the mechanism of action, provides recommended concentrations for both Agrobacterium and plant selection, and offers detailed experimental protocols.
Introduction
Agrobacterium-mediated transformation is a widely used method for introducing foreign DNA into plants. A crucial step in this process is the selection of successfully transformed cells. Spectinomycin, an aminocyclitol antibiotic, is an effective selective agent for this purpose.[1][2] It acts by inhibiting protein synthesis in prokaryotic-like 70S ribosomes, which are found in plastids (chloroplasts) of plants.[1] This inhibition leads to a characteristic bleaching of non-transformed tissues, providing a clear visual marker for selection.[1] Resistance to spectinomycin is conferred by the bacterial aadA (aminoglycoside 3'-adenylyltransferase) gene, which detoxifies the antibiotic.[1][3] When this gene is integrated into the plant genome, it allows transformed cells to remain green and healthy in the presence of spectinomycin.
Data Presentation: Recommended Spectinomycin Concentrations
The optimal concentration of spectinomycin varies depending on the organism, the specific strain or plant species, and the experimental conditions. It is highly recommended to perform a kill curve experiment with non-transformed tissues to determine the minimum inhibitory concentration for your specific system.[1]
For Agrobacterium tumefaciens Selection
| Application | Spectinomycin Concentration (µg/mL) | Notes |
| Plasmid Selection in E. coli | 50 - 100[4][5] | For maintaining plasmids with the aadA resistance gene. |
| Agrobacterium Culture | 100 - 300[6] | For selecting and maintaining Agrobacterium strains carrying the binary vector. |
For Plant Tissue Selection
| Plant Species | Explant Type | Spectinomycin Concentration (mg/L) |
| Tobacco (Nicotiana tabacum) | Leaf Discs | 500[1] |
| Tobacco (Nicotiana tabacum) | Seedlings | 50 - 1000 |
| Arabidopsis thaliana | Seedlings | 25 - 100[1] |
| Soybean (Glycine max) | Cotyledonary Nodes | 25 - 150[1] |
| Potato (Solanum tuberosum) | Internodal Segments | 25 - 100[1] |
| Citrus | Epicotyl Segments | 25[1] |
Experimental Protocols
Protocol 1: Preparation of Spectinomycin Stock Solution (50 mg/mL)
-
Weighing: Accurately weigh 0.5 g of spectinomycin dihydrochloride (B599025) pentahydrate.[7]
-
Dissolving: Dissolve the powder in 10 mL of sterile deionized water.[7]
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[1][7]
-
Storage: Aliquot the sterile stock solution into smaller volumes and store at -20°C for long-term use (up to one year).[1][7] For short-term use, the solution can be kept at 4°C for up to two weeks.[1]
Protocol 2: Agrobacterium-mediated Transformation of Tobacco (Nicotiana tabacum) Leaf Discs
This protocol is a general guideline and may require optimization for different tobacco cultivars and Agrobacterium strains.
1. Agrobacterium Preparation: a. Grow a culture of Agrobacterium tumefaciens (e.g., strain GV3101) containing the binary vector with the aadA gene in a suitable liquid medium (e.g., YEB or LB) with appropriate antibiotics for the Agrobacterium strain and the binary vector (e.g., rifampicin (B610482) and spectinomycin).[3] b. Incubate at 28°C with shaking until the culture reaches an optical density (OD600) of 0.5-0.8.[1][3] c. Pellet the bacteria by centrifugation and resuspend the cells in a liquid co-cultivation medium (e.g., MS medium) to the desired OD600.[1]
2. Explant Preparation and Inoculation: a. Select young, fully expanded leaves from sterile, in vitro-grown tobacco plants.[1] b. Excise leaf discs of approximately 1 cm² using a sterile cork borer. c. Immerse the leaf discs in the prepared Agrobacterium suspension for 10-20 minutes.[1][3] d. Blot the explants on sterile filter paper to remove excess bacteria.[1]
3. Co-cultivation: a. Place the leaf discs with the abaxial (lower) side down on a co-cultivation medium.[1] This medium is typically a hormone-containing regeneration medium. b. Incubate in the dark at 22-25°C for 2-3 days.[1]
4. Selection and Regeneration: a. After co-cultivation, transfer the leaf discs to a selection and regeneration medium. This medium should contain the appropriate concentration of spectinomycin (e.g., 500 mg/L for tobacco) and an antibiotic to eliminate Agrobacterium (e.g., carbenicillin (B1668345) or cefotaxime (B1668864) at 250-500 mg/L).[1] b. Subculture the explants to fresh selection medium every 2-3 weeks.[1] c. Green, spectinomycin-resistant shoots will emerge from the callus tissue after 4-8 weeks. Non-transformed tissues will bleach and turn white.[1]
5. Rooting and Acclimatization: a. Excise well-developed shoots (2-3 cm in height) and transfer them to a rooting medium, which is often a half-strength MS medium without hormones but still containing spectinomycin.[1] b. Once a healthy root system has developed, carefully remove the plantlets from the agar, wash the roots to remove any remaining medium, and transfer them to soil. c. Gradually acclimatize the plantlets to lower humidity.
Visualizations
Caption: Mechanism of spectinomycin action and resistance in plant cells.
Caption: Workflow for Agrobacterium-mediated plant transformation using spectinomycin selection.
References
Application Notes and Protocols for Spectinomycin Selection in E. coli Transformation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of spectinomycin (B156147) as a selective agent in Escherichia coli transformation protocols. Detailed methodologies for stock solution preparation, determination of the Minimum Inhibitory Concentration (MIC), and selection of transformed cells are presented.
Introduction
Spectinomycin is an aminocyclitol antibiotic that is bacteriostatic in nature, meaning it inhibits bacterial growth rather than directly killing the cells.[1][2] It is commonly used in molecular biology for the selection of bacteria that have been successfully transformed with a plasmid carrying a spectinomycin resistance gene, such as the aadA gene.[1][3] This antibiotic is particularly useful for maintaining plasmids in various E. coli strains for applications ranging from routine cloning to protein expression.[3]
Mechanism of Action
Spectinomycin functions by binding to the 30S subunit of the bacterial ribosome.[1][4][5] This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in the elongation phase of protein synthesis.[1][6] By halting protein production, spectinomycin effectively arrests bacterial proliferation.[1]
Caption: Mechanism of spectinomycin action on the bacterial ribosome.
Quantitative Data Summary
The optimal concentration of spectinomycin can vary depending on the E. coli strain, plasmid copy number, and the specific experimental conditions. The following table summarizes key quantitative data for the use of spectinomycin.
| Parameter | Concentration/Value | Application |
| Working Concentration | 50 - 100 µg/mL | General selection in LB medium.[1][7] |
| 100 µg/mL | Plasmid selection.[1] | |
| 50 µg/mL | Plasmid selection.[1] | |
| Minimum Inhibitory Concentration (MIC) | Typically <64 µg/mL | General susceptibility testing.[1] |
| Stock Solution Concentration | 10 - 100 mg/mL | Laboratory preparation.[1] |
| 50 mg/mL | Common stock concentration.[1][8] | |
| Storage of Stock Solution | -20°C | Long-term (up to 1 year).[1] |
| 2 - 8°C | Short-term (several weeks).[1] |
Experimental Protocols
Preparation of Spectinomycin Stock Solution (50 mg/mL)
A sterile stock solution is crucial for preparing selective growth media.
Materials:
-
Spectinomycin dihydrochloride (B599025) pentahydrate
-
Sterile, distilled or deionized water (ddH₂O)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes and microcentrifuge tubes
-
Analytical balance and weighing paper/boat
-
Sterile syringes
Procedure:
-
In a sterile container, accurately weigh 0.5 g of spectinomycin powder.
-
Add sterile ddH₂O to a final volume of 10 mL to achieve a 50 mg/mL concentration.
-
Dissolve the powder completely by vortexing or gentle agitation.
-
Aseptically draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.[1]
Caption: Workflow for preparing a sterile spectinomycin stock solution.
Determination of Minimum Inhibitory Concentration (MIC)
It is highly recommended to determine the MIC for your specific E. coli strain to ensure efficient selection.[1]
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
Spectinomycin stock solution (e.g., 1 mg/mL)
-
Sterile 96-well microtiter plate
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial suspension of your E. coli strain in LB broth, adjusted to a 0.5 McFarland standard.
-
Dilute the bacterial suspension 1:100 in fresh LB broth.
-
In a 96-well plate, add 100 µL of LB broth to wells 2 through 12.
-
Add 200 µL of a starting concentration of spectinomycin (e.g., 200 µg/mL) to well 1.[1]
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 11. Discard 100 µL from well 11. Well 12 will serve as a no-antibiotic growth control.[1]
-
Add 100 µL of the diluted E. coli culture to each well (1-12). This will halve the antibiotic concentration in each well.[1]
-
Cover the plate and incubate at 37°C for 18-24 hours.[1]
-
The MIC is the lowest concentration of spectinomycin where no visible growth is observed.
Protocol for Spectinomycin Selection in E. coli Transformation
This protocol outlines the use of spectinomycin for selecting transformed E. coli cells.
Materials:
-
Chemically competent or electrocompetent E. coli cells
-
Plasmid DNA containing a spectinomycin resistance gene (e.g., aadA)
-
SOC medium
-
LB agar (B569324) plates
-
Spectinomycin stock solution (50 mg/mL)
-
Incubator (37°C)
-
Water bath (for heat shock) or electroporator
Procedure:
1. Transformation:
-
Heat Shock:
-
Electroporation:
2. Recovery:
-
Immediately add 250-1000 µL of pre-warmed (37°C) SOC medium to the transformed cells.[1][9]
-
Incubate at 37°C for 1 hour with shaking (250 rpm).[1] This step allows the bacteria to express the antibiotic resistance gene.
3. Plating:
-
Prepare LB agar plates containing the desired final concentration of spectinomycin (e.g., 50-100 µg/mL). To do this, cool autoclaved LB agar to 50-55°C before adding the appropriate volume of spectinomycin stock solution.[7] For example, to prepare 1 L of LB agar with 100 µg/mL spectinomycin, add 2 mL of a 50 mg/mL stock solution.[1]
-
Spread 100-200 µL of the recovered cell culture onto the spectinomycin-containing LB agar plates.[1]
4. Incubation:
-
Incubate the plates overnight (16-18 hours) at 37°C.[1]
5. Analysis:
-
Only E. coli cells that have successfully taken up the plasmid containing the spectinomycin resistance gene will be able to grow and form colonies.[1]
Caption: Workflow for the selection of transformed E. coli using spectinomycin.
Troubleshooting
-
No colonies:
-
Transformation efficiency: Ensure competent cells are of high efficiency.
-
Plasmid integrity: Verify the concentration and quality of your plasmid DNA.
-
Antibiotic concentration: The spectinomycin concentration may be too high. Determine the MIC for your strain.
-
Recovery time: Ensure the recovery step is at least 1 hour to allow for expression of the resistance gene.
-
-
Satellite colonies:
-
Antibiotic degradation: Spectinomycin is relatively stable, but ensure plates are fresh.
-
Incubation time: Over-incubation can lead to the growth of satellite colonies.
-
-
Contamination:
-
Aseptic technique: Ensure all materials and reagents are sterile.
-
By following these detailed protocols and considering the troubleshooting tips, researchers can effectively utilize spectinomycin for the selection of transformed E. coli in a variety of molecular biology applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Your Comprehensive Guide To Spectinomycin | OCTAGONCHEM [octagonchem.com]
- 3. teknova.com [teknova.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. static.igem.wiki [static.igem.wiki]
- 9. addgene.org [addgene.org]
Application Notes and Protocols for Spectinomycin as a Selectable Marker in CRISPR/Cas9 Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing spectinomycin (B156147) as a selectable marker for enriching cells that have successfully incorporated CRISPR/Cas9 systems. This document details the mechanism of action, provides quantitative data for practical application, and offers step-by-step protocols for key experimental procedures.
Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a powerful genome-editing tool. A crucial step in the CRISPR/Cas9 workflow is the selection of cells that have successfully taken up the CRISPR machinery. This is often achieved by co-transfecting a plasmid carrying the Cas9 and guide RNA expression cassettes along with a selectable marker. Spectinomycin, an aminocyclitol antibiotic, serves as an effective selectable marker, particularly in bacterial and plant systems. Resistance to spectinomycin is conferred by the aadA gene, which encodes the aminoglycoside-3'-adenylyltransferase enzyme. When the aadA gene is included in the CRISPR/Cas9 plasmid, only the cells that have incorporated the plasmid will survive and proliferate in the presence of spectinomycin.
Mechanism of Action and Resistance
Spectinomycin inhibits protein synthesis in prokaryotes by binding to the 30S ribosomal subunit, thereby interfering with the translocation of peptidyl-tRNA from the A-site to the P-site.[1] The aadA gene product, aminoglycoside-3'-adenylyltransferase, inactivates spectinomycin through adenylylation, preventing it from binding to the ribosome and thus allowing protein synthesis to proceed.[2]
Data Presentation
Table 1: Recommended Spectinomycin Working Concentrations
| Organism | Application | Spectinomycin Concentration (µg/mL) | Reference(s) |
| Escherichia coli | Plasmid selection (high copy) | 50 - 100 | [3] |
| Escherichia coli | Plasmid selection (low copy) | 50 | [3] |
| Agrobacterium tumefaciens | Plasmid selection | 100 - 300 | [4] |
| Acinetobacter baumannii | Gene editing selection | 100 | [5] |
| Streptococcus pneumoniae | Genome editing | Not specified, used for counter-selection | [6] |
| Arabidopsis thaliana | Plant transformation | 50 - 100 | [7] |
| Nicotiana tabacum (Tobacco) | Plant transformation | 500 | [8] |
| Solanum tuberosum (Potato) | Plant transformation | 50 - 100 | [7] |
| Glycine max (Soybean) | Plant transformation | 25 - 150 | [8] |
| Citrus | Plant transformation | 100 | [7] |
Table 2: Comparison of Selectable Markers in Plant Transformation
| Plant Species | Selectable Marker | Transformation Efficiency (%) | Reference(s) |
| Arabidopsis thaliana | Enhanced Spectinomycin (pea STD trunc-sul1-aadA) | 2.0 ± 0.3 | [7] |
| Standard Spectinomycin (Nta STD-aadA) | 0.5 ± 0.1 | [7] | |
| Kanamycin (nptII) | 2.2 ± 0.2 | [7] | |
| Solanum tuberosum (Potato) | Enhanced Spectinomycin (pea STD trunc-sul1-aadA) | 66.6 | [7] |
| Standard Spectinomycin (Nta STD-aadA) | 30.8 | [7] | |
| Kanamycin (nptII) | 50.0 - 57.5 | [7] | |
| Citrus | Enhanced Spectinomycin (pea STD trunc-sul1-aadA) | 37.5 ± 6.3 | [7] |
| Kanamycin (nptII) | 31.1 ± 3.1 | [7] |
Experimental Protocols
Protocol 1: Preparation of Spectinomycin Stock Solution
Materials:
-
Spectinomycin dihydrochloride (B599025) pentahydrate
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Weigh the desired amount of spectinomycin dihydrochloride pentahydrate.
-
Dissolve the spectinomycin in sterile, deionized water to a final concentration of 50 mg/mL.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot into smaller, single-use volumes and store at -20°C.
Protocol 2: Determination of Minimum Inhibitory Concentration (Kill Curve)
Materials:
-
Target cells (bacteria or plant calli)
-
Appropriate liquid or solid growth medium
-
Spectinomycin stock solution (50 mg/mL)
-
Sterile microplates or petri dishes
-
Incubator
Procedure:
-
Prepare a series of dilutions of spectinomycin in the appropriate growth medium. A common range to test for bacteria is 0, 10, 25, 50, 75, 100, 150, and 200 µg/mL. For plants, a wider range may be necessary.
-
Inoculate the medium with the target cells at a standard density.
-
Incubate under optimal growth conditions.
-
Observe the cultures daily and record the lowest concentration of spectinomycin that completely inhibits growth. This is the minimum inhibitory concentration (MIC) to be used for selection.
Protocol 3: CRISPR/Cas9 Plasmid Transformation and Selection in E. coli
Materials:
-
Competent E. coli cells (e.g., DH5α)
-
CRISPR/Cas9 plasmid containing the aadA gene
-
SOC medium
-
LB agar (B569324) plates containing the predetermined MIC of spectinomycin
-
Ice
-
42°C water bath
Procedure:
-
Thaw a 50 µL aliquot of competent E. coli cells on ice.
-
Add 1-5 µL of the CRISPR/Cas9 plasmid DNA to the cells.
-
Gently mix and incubate on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100-200 µL of the cell suspension onto LB agar plates containing spectinomycin.
-
Incubate the plates overnight at 37°C.
Protocol 4: Validation of CRISPR/Cas9 Edits Post-Selection
Materials:
-
Spectinomycin-resistant colonies
-
PCR reagents (primers flanking the target site, DNA polymerase, dNTPs)
-
DNA purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Colony PCR:
-
Pick individual colonies from the spectinomycin selection plate and resuspend in sterile water.
-
Use a small aliquot of the cell suspension as a template for PCR with primers flanking the genomic target site.
-
Analyze the PCR products by gel electrophoresis to check for the expected amplicon size.
-
-
DNA Sequencing:
-
Inoculate positive colonies into liquid LB medium with spectinomycin and grow overnight.
-
Isolate genomic DNA from the overnight cultures.
-
Amplify the target region by PCR using the purified genomic DNA as a template.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing to confirm the presence of the desired edit (insertion, deletion, or substitution).[9][10]
-
Troubleshooting
Conclusion
Spectinomycin, in conjunction with the aadA resistance gene, is a reliable and effective selectable marker for enriching cells containing CRISPR/Cas9 systems, particularly in bacterial and plant applications. Its distinct mechanism of action and the clear visual phenotype it can produce in plants make it a valuable tool for genome editing workflows. Proper optimization of selection conditions, including the determination of the MIC, is critical for successful experiments. Following selection, rigorous validation of the desired genomic edits is essential to confirm the success of the CRISPR/Cas9-mediated modification. While its application in mammalian systems is less common, the principles of antibiotic selection remain a cornerstone of molecular biology and genetic engineering.
References
- 1. benchling.com [benchling.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 6. Effect of different antibiotics on efficiency of transformation of bacteria by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols: Spectinomycin in Dual Selection Systems with Kanamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing spectinomycin (B156147) in conjunction with kanamycin (B1662678) for dual selection in various molecular biology applications. This document details the mechanisms of action, resistance, and provides structured protocols for both bacterial and plant transformation systems.
Introduction to Dual Selection
Dual selection systems are powerful tools in molecular biology, enabling the simultaneous maintenance of two separate plasmids in a single host cell or the selection of cells that have integrated two different transgenes. The combination of spectinomycin and kanamycin is particularly useful as they belong to different classes of antibiotics with distinct mechanisms of action and resistance. This allows for stringent and efficient selection of desired transformants.
Spectinomycin , an aminocyclitol antibiotic, inhibits protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the translocation of peptidyl-tRNA.[1] Resistance is typically conferred by the aadA gene, which encodes an aminoglycoside-3''-adenylyltransferase that inactivates the antibiotic.[1]
Kanamycin , an aminoglycoside antibiotic, also targets the 30S ribosomal subunit, leading to mistranslation and inhibition of protein synthesis.[2] The most common resistance gene is nptII (neomycin phosphotransferase II), which inactivates kanamycin by phosphorylation.[3][4]
Quantitative Data Summary
The effective working concentrations for spectinomycin and kanamycin can vary depending on the organism, strain, plasmid copy number, and specific experimental conditions. The following tables provide a summary of generally accepted concentration ranges for single antibiotic selection. For dual selection, it is crucial to empirically determine the optimal concentrations for your specific system, as the combination of antibiotics may have synergistic or additive effects.
Table 1: Recommended Working Concentrations for E. coli
| Antibiotic | Resistance Gene | Working Concentration (Liquid Culture) | Working Concentration (Agar Plates) |
| Spectinomycin | aadA | 50 - 100 µg/mL | 50 - 100 µg/mL |
| Kanamycin | nptII | 25 - 50 µg/mL | 25 - 50 µg/mL |
Table 2: Recommended Working Concentrations for Plant Transformation
| Antibiotic | Resistance Gene | Plant Species | Working Concentration (Selection Media) |
| Spectinomycin | aadA | Arabidopsis thaliana | 25 mg/L |
| Citrus | 25 mg/L | ||
| Solanum tuberosum (potato) | 25 mg/L | ||
| Kanamycin | nptII | Arabidopsis thaliana | 50 - 70 mg/L |
| Citrus | 50 - 70 mg/L | ||
| Solanum tuberosum (potato) | 50 - 70 mg/L |
Signaling Pathways and Resistance Mechanisms
The mechanisms of action for both spectinomycin and kanamycin involve the inhibition of bacterial protein synthesis at the ribosomal level. Resistance is conferred by enzymatic modification of the antibiotics.
Figure 1. Mechanism of action of spectinomycin and kanamycin and their inactivation by resistance enzymes.
Experimental Protocols
Dual Selection in E. coli
This protocol describes the co-transformation of two distinct plasmids, one conferring spectinomycin resistance and the other kanamycin resistance, into competent E. coli cells.
References
- 1. echemi.com [echemi.com]
- 2. Development of an improved construct for spectinomycin selection in plant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agrobacterium-mediated plant transformation: Topics by Science.gov [science.gov]
- 4. A new method for protein coexpression in Escherichia coli using two incompatible plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Spectinomycin Sulfate Tetrahydrate for the Generation of Plants Deficient in Plastid-Encoded RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectinomycin (B156147), an aminocyclitol antibiotic, serves as a potent inhibitor of protein synthesis within prokaryotic cells and the plastids of eukaryotic plants. Its mechanism of action involves binding to the 16S rRNA component of the 30S ribosomal subunit, which effectively stalls the translocation of peptidyl-tRNA and halts protein elongation.[1][2] This specific inhibition of the 70S-type plastid ribosomes, without directly affecting the 80S cytoplasmic ribosomes, makes spectinomycin an invaluable tool for studying plastid-to-nucleus signaling and for generating plants with deficiencies in plastid-encoded RNA polymerase (PEP) activity.[3][4] PEP is a multi-subunit enzyme responsible for transcribing a majority of photosynthesis-related genes encoded in the plastid genome.[5] Consequently, inhibition of plastid translation by spectinomycin leads to a deficiency in the synthesis of PEP subunits and other essential photosynthetic proteins, resulting in a distinct albino or pale green phenotype.[6][7] This application note provides detailed protocols for the use of spectinomycin sulfate (B86663) tetrahydrate to generate and analyze plants with impaired PEP function.
Mechanism of Action
Spectinomycin sulfate tetrahydrate specifically targets the 70S ribosomes found in plastids, which are of prokaryotic origin. By binding to a conserved region of the 16S rRNA, spectinomycin sterically hinders the movement of the ribosome along the mRNA molecule.[2] This inhibition of translocation prevents the synthesis of proteins encoded by the plastid genome, including core subunits of the plastid-encoded RNA polymerase (PEP). The resulting deficiency in PEP leads to a significant reduction in the transcription of genes essential for photosynthesis and chloroplast development, manifesting as a bleached or pale phenotype in treated plants.[3][6]
Data Presentation
The effective concentration of this compound for inducing a PEP-deficient phenotype varies depending on the plant species and the experimental system. Below are tables summarizing typical concentrations used in seed germination assays.
Table 1: Spectinomycin Concentrations for Generating PEP-Deficient Phenotypes in Arabidopsis thaliana
| Spectinomycin Concentration (mg/L) | Observed Phenotype | Reference(s) |
| 5 | Yellow seedlings | [8] |
| 50 | Inhibition of growth beyond the cotyledon stage in sensitive accessions | [8] |
| 100 | Severe inhibition of callus proliferation and bleaching in sensitive ecotypes | [9] |
| 500 | Complete albino phenotype in wild-type seedlings | [6] |
Table 2: Spectinomycin Concentrations for Generating PEP-Deficient Phenotypes in Other Plant Species
| Plant Species | Spectinomycin Concentration (mg/L) | Observed Phenotype | Reference(s) |
| Nicotiana tabacum (Tobacco) | 500 | Bleaching of seedlings and inhibition of greening in calli | [3][10] |
| Solanum melongena (Eggplant) | 300 | Bleaching of seedlings | [11] |
Experimental Protocols
Protocol 1: Generation of PEP-Deficient Arabidopsis thaliana Seedlings
This protocol describes a seed germination assay to produce Arabidopsis thaliana seedlings with impaired plastid function.
Materials:
-
Arabidopsis thaliana seeds (wild-type)
-
Murashige and Skoog (MS) medium including vitamins
-
Phytagel or Agar (B569324)
-
This compound stock solution (50 mg/mL in sterile water)
-
Petri dishes (100 mm x 15 mm)
-
Sterile water
-
70% (v/v) Ethanol (B145695)
-
50% (v/v) Bleach solution with 0.05% (v/v) Tween-20
-
Laminar flow hood
-
Growth chamber or tissue culture room
Procedure:
-
Media Preparation:
-
Prepare MS medium supplemented with 1% (w/v) sucrose and solidify with 0.8% (w/v) agar or 0.4% (w/v) Phytagel.
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
In a laminar flow hood, add the spectinomycin stock solution to the molten MS medium to achieve the desired final concentration (e.g., 100 mg/L).
-
Pour the spectinomycin-containing medium into sterile Petri dishes and allow it to solidify.
-
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Carefully remove the ethanol.
-
Add 1 mL of 50% bleach solution containing 0.05% Tween-20 and vortex for 10-15 minutes.
-
Remove the bleach solution and wash the seeds 3-5 times with sterile water.
-
Resuspend the seeds in a small volume of sterile water or 0.1% (w/v) sterile agar solution.
-
-
Seed Plating and Stratification:
-
In a laminar flow hood, carefully pipette the sterilized seeds onto the surface of the spectinomycin-containing MS plates.
-
Seal the plates with breathable tape (e.g., Micropore™ tape).
-
For stratification, wrap the plates in aluminum foil and store them at 4°C for 2-4 days to synchronize germination.
-
-
Incubation and Phenotypic Analysis:
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Observe the seedlings daily. Non-treated control seeds should germinate and develop green cotyledons and true leaves.
-
Seedlings on spectinomycin-containing medium will exhibit a range of phenotypes depending on the concentration used, from pale green or yellow cotyledons to a complete albino phenotype with an arrest in development at the cotyledon stage.[6][8]
-
Phenotypic analysis, including imaging and quantitative measurements (e.g., cotyledon greening, true leaf emergence), can be performed 7-14 days after transfer to the growth chamber.
-
Protocol 2: Analysis of Plastid Gene Expression in Spectinomycin-Treated Seedlings
This protocol provides a general workflow for analyzing the molecular effects of spectinomycin treatment.
Materials:
-
Spectinomycin-treated and control seedlings from Protocol 1
-
Liquid nitrogen
-
RNA extraction kit suitable for plant tissues
-
DNase I
-
Reverse transcription kit
-
qPCR master mix and instrument
-
Primers for plastid-encoded genes (e.g., rbcL, psbA) and a nuclear-encoded housekeeping gene (e.g., ACTIN2).
Procedure:
-
Sample Collection and RNA Extraction:
-
Harvest whole seedlings (approximately 50-100 mg) from both control and spectinomycin plates and immediately freeze them in liquid nitrogen.
-
Extract total RNA using a suitable plant RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Analyze the expression levels of key PEP-dependent plastid genes (e.g., rbcL, psbA).
-
Normalize the expression data to a nuclear-encoded housekeeping gene to account for variations in RNA input.
-
A significant downregulation of PEP-dependent transcripts in spectinomycin-treated seedlings compared to the control will confirm the inhibition of PEP activity.
-
Mandatory Visualizations
Caption: Mechanism of action of spectinomycin in inhibiting plastid-encoded RNA polymerase activity.
Caption: Experimental workflow for generating and analyzing PEP-deficient plants using spectinomycin.
Caption: Logical relationship of spectinomycin treatment leading to a PEP-deficient phenotype.
References
- 1. Limiting etioplast gene expression induces apical hook twisting during skotomorphogenesis of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plastid protein synthesis is required for plant development in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of chloroplast translation as a new target for herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Common and specific protein accumulation patterns in different albino/pale-green mutants reveals regulon organization at the proteome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Tools for Engineering the Arabidopsis Plastid Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoglycoside-3''-adenyltransferase confers resistance to spectinomycin and streptomycin in Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Spectinomycin in Leaf Development Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing spectinomycin (B156147) as a tool for marking cell layers in plant leaf development studies. This technique offers a powerful, yet simple, method for cell lineage tracing and analysis of cell fate without the need for genetic modification.
Introduction
Spectinomycin is an aminocyclitol antibiotic that inhibits protein synthesis in the plastids of plant cells by binding to the 16S rRNA of the 30S ribosomal subunit.[1] This inhibition of plastid protein synthesis leads to a bleached or pale yellow-green phenotype in susceptible tissues.[2] In leaf development studies, spectinomycin can be used to create periclinal chimeras, where different cell layers of the leaf have distinct phenotypes (green vs. white/pale green), allowing for the tracking of cell lineages and the study of cell-cell interactions during leaf morphogenesis.[3][4] This method is particularly valuable as it does not involve genetic differences between the cell layers.[5]
Principle of Cell Layer Marking
The shoot apical meristem (SAM) of dicotyledonous plants is organized into distinct cell layers: L1 (epidermis), L2 (sub-epidermis, giving rise to mesophyll and gametes), and L3 (internal tissues). When plant tissues are treated with an appropriate concentration of spectinomycin, plastid development is inhibited in a subset of these layers. For instance, in Brassica napus, treatment can result in plants with a green epidermis (functional plastids in the L1 layer) and a white mesophyll (non-functional plastids in the L2 and L3 layers).[3][4][5] These phenotypically chimeric plants can then be used to study the developmental fate of cells within each layer.
Advantages of Spectinomycin-Based Cell Layer Marking
-
Simplicity and Speed: The method is straightforward and produces marked cell layers relatively quickly.[3][4]
-
No Genetic Modification: It creates phenotypic chimeras without altering the plant's genotype, avoiding potential pleiotropic effects of genetic mutations.[5]
-
Stable Marking: The resulting phenotypic marking is stable and can be propagated indefinitely through in vitro culture.[3][4][6]
-
Visual Marker: The distinct color difference between cell layers provides a clear and easily observable marker for cell lineage analysis.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of spectinomycin in plant research.
Table 1: Recommended Spectinomycin Concentrations for Cell Layer Marking and Selection
| Plant Species | Application | Spectinomycin Concentration (mg/L) | Reference |
| Brassica napus | Cell Layer Marking | Below concentration for full albinism (specific concentration determined empirically) | [3][4] |
| Nicotiana tabacum | Selection of Transformants | 100 - 500 | [5] |
| Arabidopsis thaliana | Selection of Transformants | 25 | [7] |
| Glycine max (Soybean) | Selection of Transformants | 25 - 150 | [4] |
| Solanum tuberosum (Potato) | Selection of Transformants | 25 | [7] |
| Citrus | Selection of Transformants | 25 | [7] |
Table 2: Periclinal Division Rates in Brassica napus Epidermis Marked with Spectinomycin
| Epidermal Layer | Periclinal Division Rate (per anticlinal division) | Reference |
| Adaxial Epidermis | 1 in 3000-4000 | [3][4] |
| Abaxial Epidermis | 2-3 fold lower than adaxial | [3][4] |
Experimental Protocols
Preparation of Spectinomycin Stock Solution
Materials:
-
Spectinomycin dihydrochloride (B599025) pentahydrate
-
Sterile distilled water
-
Sterile 0.22 µm syringe filter
-
Sterile centrifuge tubes
Procedure:
-
Weigh the desired amount of spectinomycin dihydrochloride pentahydrate.
-
Dissolve in sterile distilled water to a final concentration of 50 mg/mL.[4]
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.[4]
-
Aliquot into smaller volumes and store at -20°C for long-term storage. The solution is stable for up to two weeks at 4°C.[4]
Protocol for Marking Cell Layers in Brassica napus
This protocol is based on the methodology described by Pyke et al. (2000).
Materials:
-
Brassica napus seeds or sterile plantlets
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Phytohormones (e.g., BAP, NAA) for shoot regeneration (if starting from explants)
-
Spectinomycin stock solution (50 mg/mL)
-
Sterile petri dishes and culture vessels
-
Growth chamber with controlled light and temperature
Procedure:
-
Determine Optimal Spectinomycin Concentration: A crucial first step is to perform a dose-response experiment to determine the concentration of spectinomycin that results in the desired chimeric phenotype (pale green epidermis, white mesophyll) without causing complete albinism or lethality. This concentration will be below that used for selecting fully resistant transgenic plants.[3]
-
Seed Germination or Explant Preparation:
-
From Seeds: Sterilize Brassica napus seeds and germinate them on MS medium containing the predetermined concentration of spectinomycin.
-
From Explants: Excise explants (e.g., leaf discs, cotyledons) from sterilely grown plantlets and place them on a shoot induction medium containing the appropriate concentration of spectinomycin.
-
-
Culture and Selection:
-
Incubate the seeds or explants in a growth chamber under appropriate light and temperature conditions.
-
Observe the development of seedlings or the regeneration of shoots. Look for the emergence of pale yellow-green (YG) plants or shoots, which are distinct from fully green or albino phenotypes.[3][4]
-
-
Isolation and Propagation of Chimeric Plants:
-
Analysis of Leaf Development:
-
Leaves from the propagated YG plants can be used for various analyses, including microscopy (light, confocal) to observe the arrangement of green and white cell layers and to track cell division patterns.[3]
-
Visualizations
Mechanism of Spectinomycin Action
Caption: Mechanism of spectinomycin-induced bleaching in plants.
Experimental Workflow for Cell Layer Marking
Caption: Workflow for generating and analyzing spectinomycin-marked plants.
Formation of a Periclinal Chimera
Caption: Spectinomycin treatment leading to a periclinal chimera.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. US5073675A - Method of introducing spectinomycin resistance into plants - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Development of an improved construct for spectinomycin selection in plant transformation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Spectinomycin Selection in Plant Transformation
Welcome to the technical support center for troubleshooting spectinomycin (B156147) selection in plant transformation. This guide provides detailed information, troubleshooting advice, and experimental protocols in a question-and-answer format to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
What is the mechanism of spectinomycin action and resistance in plants?
Spectinomycin is an aminocyclitol antibiotic that inhibits protein synthesis in the 70S ribosomes found within plant plastids (chloroplasts).[1] By binding to the 30S subunit of these ribosomes, it halts the production of essential plastid proteins, leading to a characteristic bleached or white phenotype in susceptible tissues.[1]
Resistance to spectinomycin is conferred by the bacterial aadA (aminoglycoside 3'-adenylyltransferase) gene.[1][2] When this gene is successfully integrated into the plant genome, it produces the enzyme Aminoglycoside 3'-adenylyltransferase. This enzyme detoxifies spectinomycin through adenylation, preventing it from binding to the ribosomal subunit.[1][3] This allows for normal protein synthesis and plastid development, resulting in green, healthy tissues in the presence of spectinomycin.[1]
What are "escapes" or "false positives" in spectinomycin selection?
"Escapes" refer to non-transformed plants that survive the selection process. This can occur if the spectinomycin concentration is too low, allowing some non-transformed cells to survive and regenerate.[3]
"False positives" can arise from spontaneous mutations in the chloroplast genome that confer resistance to spectinomycin.[4] These mutations can occur in the rrn16 gene, which codes for 16S rRNA, altering the antibiotic's binding site.[4] Additionally, chimeric or mosaic plants, which contain both transformed and non-transformed sectors, can sometimes be mistaken for fully transformed plants.[1][3]
How do I determine the optimal spectinomycin concentration for my experiments?
The optimal spectinomycin concentration varies significantly depending on the plant species, the type of explant used, and the specific transformation protocol.[1] It is highly recommended to perform a kill curve experiment with non-transformed (wild-type) explants to determine the minimum inhibitory concentration (MIC) for your specific experimental system.[1][3] The MIC is the lowest concentration of spectinomycin that effectively inhibits the growth and regeneration of non-transformed tissues.
Troubleshooting Guide
Problem: High frequency of escapes (non-transformed plants surviving selection).
Possible Causes:
-
Insufficient Spectinomycin Concentration: The selection pressure may be too low to inhibit the growth of all non-transformed cells.[3]
-
Inconsistent Selection Pressure: Fluctuations in the antibiotic concentration during subculturing can allow non-transformed cells to proliferate.[1]
Solutions:
-
Perform a Kill Curve: Determine the minimum inhibitory concentration (MIC) for your specific plant species and explant type.[3]
-
Maintain Consistent Selection: Ensure that the spectinomycin concentration is consistent throughout all stages of selection and regeneration.[1]
-
Multiple Rounds of Selection: Perform several rounds of selection to eliminate any remaining non-transformed cells.[1]
Problem: Low transformation efficiency.
Possible Causes:
-
Suboptimal Agrobacterium Conditions: The strain, cell density, or co-cultivation conditions may not be optimal for your plant system.[1]
-
Poor Explant Quality: The health and developmental stage of the explant material are critical for successful transformation.[1]
-
Inefficient Selection Marker: The standard aadA gene may provide weak resistance in some plant species, leading to the loss of transformed tissues.[5][6]
Solutions:
-
Optimize Transformation Protocol: Adjust the Agrobacterium strain, cell density (OD600), and co-cultivation duration and temperature.[1]
-
Use Healthy Explants: Select young, healthy, and actively growing plant material for explants.[1]
-
Consider Enhanced Selection Constructs: For species with low transformation efficiencies using standard aadA, consider using enhanced spectinomycin resistance constructs, such as fusions with the sul1 gene, which have shown to improve selection robustness.[5][6]
Problem: Browning and death of explants.
Possible Causes:
-
Agrobacterium Overgrowth: Residual Agrobacterium can cause tissue necrosis.[1]
-
Excessive Wounding: Damage to the explants during preparation can lead to stress and browning.[1]
-
Phenolic Compound Accumulation: Wounded plant tissues can produce phenolic compounds that are toxic to the cells.[1]
Solutions:
-
Control Bacterial Growth: Use an appropriate antibiotic (e.g., carbenicillin (B1668345) or cefotaxime) in your media to eliminate Agrobacterium after co-cultivation.[1]
-
Handle Explants with Care: Minimize damage to the explants during preparation and transfer.
-
Incorporate Antioxidants: Consider adding antioxidants like L-cysteine or dithiothreitol (B142953) (DTT) to the media to reduce the effects of phenolic compounds.[1]
Problem: Slow regeneration of shoots.
Possible Cause:
-
Inhibitory Effects of Spectinomycin: Spectinomycin itself can sometimes slow down the regeneration process compared to other selection agents.[1][3]
Solution:
-
Patience and Consistent Subculturing: Continue with regular subculturing on fresh selection medium. Be patient, as regeneration on spectinomycin may take longer.[1][3]
Data Presentation
Recommended Spectinomycin Concentrations for Selection in Various Plant Species
| Plant Species | Explant Type | Spectinomycin Concentration (mg/L) |
| Tobacco (Nicotiana tabacum) | Leaf Discs | 500 |
| Tobacco (Nicotiana tabacum) | Seedlings | 50 - 1000 |
| Arabidopsis thaliana | Seedlings | 25 - 100 |
| Soybean (Glycine max) | Cotyledonary Nodes | 25 - 150 |
| Potato (Solanum tuberosum) | Internodal Segments | 25 - 100 |
| Citrus | Epicotyl Segments | 25 |
Source:[1]
Note: These are general recommendations. The optimal concentration should be determined empirically for your specific experimental conditions.[1]
Experimental Protocols
Protocol 1: Preparation of Spectinomycin Stock Solution (50 mg/mL)
Materials:
-
Spectinomycin dihydrochloride (B599025) pentahydrate
-
Sterile distilled water
-
0.22 µm syringe filter
-
Sterile container for storage
Procedure:
-
Weigh the desired amount of spectinomycin dihydrochloride pentahydrate. To make a 50 mg/mL stock solution, dissolve 0.5 g in a final volume of 10 mL of sterile distilled water.[7]
-
Ensure the powder is completely dissolved.
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.[1][8][9]
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use (up to one year). For short-term storage, the solution can be kept at 4°C for up to two weeks.[1]
Protocol 2: Agrobacterium-mediated Transformation of Tobacco Leaf Discs
Media Preparation:
-
MS Medium: Standard Murashige and Skoog medium with vitamins and 3% sucrose, pH 5.8.
-
Co-cultivation Medium: MS medium with 1.0 mg/L 6-benzylaminopurine (B1666704) (BAP) and 0.1 mg/L naphthaleneacetic acid (NAA).[1]
-
Selection and Regeneration Medium: Co-cultivation medium supplemented with 500 mg/L spectinomycin and 250-500 mg/L carbenicillin or cefotaxime (B1668864) to eliminate Agrobacterium.[1]
-
Rooting Medium: Half-strength MS medium without hormones, supplemented with spectinomycin and an anti-bacterial agent.[1]
Procedure:
-
Explant Preparation: Use young, fully expanded leaves from sterile, in vitro-grown tobacco plants. Cut the leaves into small discs (approximately 1 cm²).[1]
-
Agrobacterium Inoculation: Grow an Agrobacterium tumefaciens culture containing your binary vector with the aadA gene overnight. Pellet the bacteria and resuspend in liquid MS medium to an OD600 of 0.5-0.8.[1]
-
Immerse the leaf discs in the bacterial suspension for 10-20 minutes. Blot the explants on sterile filter paper to remove excess bacteria.[1]
-
Co-cultivation: Place the leaf discs on the co-cultivation medium and incubate in the dark at 22-25°C for 2-3 days.[1]
-
Selection and Regeneration: Transfer the leaf discs to the selection and regeneration medium. Subculture the explants to fresh selection medium every 2-3 weeks. Green, spectinomycin-resistant shoots will emerge after 4-8 weeks. Non-transformed tissues will bleach and die.[1]
-
Rooting and Acclimatization: Excise well-developed shoots and transfer them to the rooting medium. Once a healthy root system has developed, transfer the plantlets to soil.[1]
Visualizations
Experimental Workflow for Spectinomycin Selection
Caption: Workflow for generating transgenic plants using spectinomycin selection.
Troubleshooting Logic for Spectinomycin Selection
Caption: Decision tree for troubleshooting common spectinomycin selection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. US5073675A - Method of introducing spectinomycin resistance into plants - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Spontaneous spectinomycin resistance mutations detected after biolistic transformation of Daucus carota L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an improved construct for spectinomycin selection in plant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Spectinomycin Stock Solution [novoprolabs.com]
- 9. static.igem.wiki [static.igem.wiki]
Optimizing Spectinomycin Concentration for Bacterial Selection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing spectinomycin (B156147) for bacterial selection. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and recommended concentration ranges to ensure the success and reproducibility of your experiments.
Troubleshooting Guide
Encountering issues with your spectinomycin selection? This guide addresses common problems in a question-and-answer format to help you identify and resolve them.
Q1: Why am I seeing no colonies on my spectinomycin plates after transformation?
A1: This issue can stem from several factors:
-
Incorrect Spectinomycin Concentration: The concentration might be too high for your specific bacterial strain or plasmid. Verify the recommended concentration for your system.
-
Ineffective Antibiotic: Ensure your spectinomycin stock solution is not expired and has been stored correctly at -20°C.[1][2][3] Prepare fresh stock if in doubt.
-
Transformation Failure: The absence of colonies could indicate a failed transformation. Include a positive control (a previously validated plasmid and competent cells) and a negative control (no DNA) in your experiment to verify your transformation protocol.
-
Insufficient Recovery Time: After transformation, a recovery period in antibiotic-free medium allows the bacteria to express the resistance gene.[4] This step is crucial before plating on selective media.
Q2: I have a high number of colonies on my negative control plate (untransformed cells). What's going wrong?
A2: This suggests a problem with your spectinomycin or plates:
-
Inactive Spectinomycin: The antibiotic may have degraded. Ensure that the LB medium was cooled to approximately 50°C before adding spectinomycin, as higher temperatures can inactivate it.[3]
-
Spontaneous Resistance: While less common, spontaneous mutations can lead to spectinomycin resistance.[5]
-
Contamination: Your competent cells or reagents might be contaminated with a spectinomycin-resistant bacterium.
Q3: Why are there small "satellite" colonies surrounding larger colonies on my plates?
A3: Satellite colonies are non-resistant bacteria that can grow in the immediate vicinity of a true resistant colony. The resistant colony may secrete an enzyme that locally inactivates the spectinomycin, allowing non-resistant cells to grow. While spectinomycin is generally stable and less prone to causing satellite colonies compared to antibiotics like ampicillin, this can still occur.[4][5] To mitigate this, avoid letting your plates incubate for extended periods.
Q4: My transformed E. coli strain is not growing in liquid culture with spectinomycin, but I had colonies on my plates. Why?
A4: Several factors could be at play:
-
Plasmid Loss: The plasmid carrying the spectinomycin resistance may be unstable and lost during cell division in the absence of continuous selection pressure.
-
Different Selection Dynamics: The dynamics of antibiotic selection can differ between solid and liquid media. Ensure you are using the correct spectinomycin concentration for your liquid culture.
-
Inoculum Size: A very small starting inoculum in a large volume of liquid media may struggle to grow.
Frequently Asked Questions (FAQs)
What is the mechanism of action of spectinomycin? Spectinomycin is an aminocyclitol antibiotic that inhibits bacterial protein synthesis.[6][7] It binds to the 30S subunit of the bacterial ribosome, preventing the translocation of peptidyl-tRNA and thereby halting protein production.[6][8] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells directly.[6]
How do bacteria become resistant to spectinomycin? Resistance to spectinomycin can occur through several mechanisms:
-
Target Modification: Mutations in the 16S rRNA gene or ribosomal proteins can alter the binding site of spectinomycin, reducing its effectiveness.[9]
-
Enzymatic Inactivation: Bacteria can acquire genes, such as aadA, that encode for enzymes that chemically modify and inactivate the antibiotic.[9][10]
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport spectinomycin out of the cell.[7]
What is the recommended storage condition for spectinomycin stock solutions? Spectinomycin stock solutions should be filter-sterilized and can be stored at -20°C for up to one year.[1][2][3]
Can I use spectinomycin for selection in plant tissue culture? Yes, spectinomycin is an effective selective agent in plant tissue culture for selecting transformed tissues carrying a resistance gene, such as aadA.[11]
Data Presentation: Recommended Spectinomycin Concentrations
The optimal spectinomycin concentration can vary depending on the bacterial species, strain, and plasmid copy number. The following table provides a summary of commonly used concentrations.
| Application | Organism | Plasmid Copy Number | Recommended Working Concentration (µg/mL) |
| General Plasmid Selection | Escherichia coli | High or Low | 50 - 100[3][4][8] |
| Low-Copy Plasmid Selection | Escherichia coli | Low | 25 - 50[4] |
| Plasmid Selection | Agrobacterium tumefaciens | N/A | 100 - 300[4][12] |
| Plant Tissue Culture Selection | Various | N/A | 200 - 5000 (0.2 - 5 mg/mL)[2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Spectinomycin Stock Solution
Materials:
-
Spectinomycin dihydrochloride (B599025) pentahydrate
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or vials
-
Appropriate personal protective equipment (PPE)
Procedure:
-
In a sterile container, accurately weigh 0.5 g of spectinomycin.[1][8]
-
Add sterile deionized water to a final volume of 10 mL to achieve a 50 mg/mL concentration.[1][8]
-
Dissolve the powder completely by vortexing.
-
Aseptically draw the solution into a sterile syringe and attach the 0.22 µm filter.
-
Aliquot into smaller volumes and store at -20°C.
Protocol 2: Bacterial Selection using Spectinomycin
Materials:
-
Transformed bacterial cells
-
SOC or LB medium (antibiotic-free)
-
LB agar (B569324) plates containing the desired spectinomycin concentration
-
Spectinomycin stock solution (50 mg/mL)
-
Incubator at 37°C
Procedure:
-
Recovery: Following transformation, add 250-1000 µL of antibiotic-free SOC or LB medium to the cells.[4] Incubate at 37°C for 1 hour with gentle shaking. This allows for the expression of the spectinomycin resistance gene.[4]
-
Plating: Plate 100-200 µL of the recovered cell culture onto pre-warmed LB agar plates containing the appropriate concentration of spectinomycin.[4]
-
Incubation: Incubate the plates overnight at 37°C.
-
Colony Selection: Pick well-isolated colonies for further analysis.
Visualizations
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]
- 7. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel Spectinomycin/Streptomycin Resistance Gene, aadA14, from Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Spectinomycin degradation in culture media and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues related to spectinomycin (B156147) degradation in culture media and during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing a spectinomycin stock solution?
A1: To ensure stability, spectinomycin stock solutions should be prepared in sterile deionized water at a concentration of 50-100 mg/mL.[1] This stock solution should be sterile-filtered using a 0.22 µm syringe filter and stored at -20°C, where it can be stable for up to one year.[2][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q2: What is the primary mechanism of spectinomycin degradation in culture media?
A2: The primary degradation pathway for spectinomycin in aqueous solutions is hydrolysis, which is influenced by both pH and temperature.[5] Spectinomycin can undergo hydrolysis under acidic or alkaline conditions.[6][7] Additionally, it is sensitive to heat, which is why it should be added to culture media after the media has cooled to approximately 50-55°C.[4][8]
Q3: How long is spectinomycin stable in prepared culture media (e.g., agar (B569324) plates)?
A3: Spectinomycin in prepared media, such as agar plates, has limited stability. For optimal performance, it is recommended to store these plates at 4°C and use them within one month.[1] Some sources suggest that with proper storage, antibiotics in plates can be stable for up to three months, but beyond this, the plates may dry out or develop condensation.[8]
Q4: Can spectinomycin solutions be stored at room temperature or 4°C?
A4: Storing spectinomycin solutions at room temperature is not recommended as it can lead to an increased rate of degradation.[7] For short-term storage of a few weeks, solutions can be kept at 2-8°C.[9] However, for long-term stability, freezing at -20°C is the recommended condition.[3][9]
Q5: What are the visible signs of spectinomycin degradation in a solution?
A5: A cloudy appearance or the formation of a precipitate in a spectinomycin solution can indicate degradation or solubility issues.[7] This can be caused by impure solvents, improper pH, or storage at incorrect temperatures.[7]
Troubleshooting Guides
Issue 1: No or a low number of colonies on spectinomycin selection plates.
This issue can arise from several factors related to the antibiotic's integrity or the experimental setup.
-
Potential Cause 1: Degraded Spectinomycin
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of spectinomycin.[4]
-
Ensure the stock solution is stored in aliquots at -20°C to minimize freeze-thaw cycles.[4]
-
When preparing media, add spectinomycin only after the agar has cooled to 50-55°C to prevent heat degradation.[4]
-
Perform a quality control check by plating a known spectinomycin-resistant strain to verify the antibiotic's activity.
-
-
-
Potential Cause 2: Incorrect Spectinomycin Concentration
-
Troubleshooting Steps:
-
Verify the calculations for the final concentration of spectinomycin in your media. The typical working concentration for E. coli is 50-100 µg/mL.[2][10]
-
For low-copy-number plasmids, a lower concentration within this range may be necessary.[10]
-
If unsure, perform a Minimum Inhibitory Concentration (MIC) assay to determine the optimal concentration for your specific bacterial strain.[10]
-
-
-
Potential Cause 3: Insufficient Post-Transformation Recovery
-
Troubleshooting Steps:
-
Ensure a sufficient antibiotic-free recovery period after transformation. This allows the cells time to express the spectinomycin resistance gene (aadA), which inactivates the antibiotic.[10] Without this period, cells cannot produce the necessary resistance protein to survive on the selective media.[10]
-
-
Issue 2: Growth of satellite colonies or untransformed cells on selection plates.
The appearance of unexpected growth can compromise the selection process.
-
Potential Cause 1: Spectinomycin Degradation in Plates
-
Troubleshooting Steps:
-
Use freshly prepared plates (ideally within one month of preparation).[1]
-
Store plates at 4°C and protect them from light to minimize degradation.[7][8]
-
Avoid prolonged incubation periods (generally not exceeding 16-24 hours) to prevent the breakdown of the antibiotic in the media immediately surrounding a resistant colony, which can allow non-resistant "satellite" colonies to grow.[4]
-
-
-
Potential Cause 2: Spontaneous Resistance
-
Troubleshooting Steps:
-
Pick well-isolated colonies and re-streak them on fresh spectinomycin plates to confirm resistance.[4]
-
The rate of spontaneous mutation to spectinomycin resistance in E. coli K-12 is approximately 2 x 10-10 mutations per cell division.[4] Be mindful of this possibility when interpreting results from experiments with high cell densities.
-
-
Data on Spectinomycin Stability and Storage
| Parameter | Condition | Stability/Recommendation | Source(s) |
| Stock Solution | 50-100 mg/mL in sterile water | Up to 1 year at -20°C | [1][2][3] |
| Several weeks at 2-8°C | [9] | ||
| Working Solution (in Media) | Agar plates | Up to 1 month at 4°C for optimal activity | [1] |
| Temperature Sensitivity | Autoclaving | Do not autoclave. | [2] |
| Media Preparation | Add to media cooled to 50-55°C. | [4][8] | |
| pH Sensitivity | Acidic or Alkaline conditions | Susceptible to hydrolysis. | [5][6][7] |
Experimental Protocols
Protocol 1: Preparation of Spectinomycin Stock Solution (50 mg/mL)
Materials:
-
Spectinomycin dihydrochloride (B599025) pentahydrate
-
Sterile deionized water
-
0.22 µm syringe filter
-
Sterile conical tubes or vials
Procedure:
-
Accurately weigh 0.5 g of spectinomycin dihydrochloride pentahydrate.[1]
-
In a sterile container, dissolve the spectinomycin in a final volume of 10 mL of sterile deionized water to achieve a 50 mg/mL concentration.[1]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.[11]
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard broth microdilution method to determine the lowest concentration of spectinomycin that inhibits the visible growth of a specific bacterial strain.[10]
Materials:
-
Spectinomycin stock solution (e.g., 1 mg/mL)
-
Sterile 96-well microtiter plate
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Overnight culture of the bacterial strain to be tested
Procedure:
-
Prepare Spectinomycin Dilutions:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of a starting concentration of spectinomycin (e.g., 200 µg/mL, diluted from the stock solution in broth) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. Well 11 will serve as a no-antibiotic growth control, and well 12 as a sterility control.
-
-
Inoculum Preparation:
-
Dilute the overnight bacterial culture in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[12]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Add 100 µL of sterile broth to well 12 (sterility control).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[12]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of spectinomycin at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[12]
-
Visualizations
Caption: Troubleshooting workflow for spectinomycin selection experiments.
Caption: Key factors influencing spectinomycin degradation and mitigation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Spectinomycin Ready Made Solution, 100 mg/mL in DMSO/H2O, 1:1 | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Spectinomycin Stock Solution [novoprolabs.com]
- 12. benchchem.com [benchchem.com]
Overcoming slow regeneration of shoots with Spectinomycin selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with spectinomycin (B156147) selection, particularly the issue of slow shoot regeneration in plant transformation experiments.
Troubleshooting Guide: Overcoming Slow Shoot Regeneration
Issue: Shoots are regenerating very slowly or not at all on a selection medium containing spectinomycin.
This guide provides a systematic approach to troubleshooting and resolving slow shoot regeneration during spectinomycin selection.
Step 1: Verify Spectinomycin Concentration and Explant Sensitivity
A crucial first step is to ensure the spectinomycin concentration is optimized for your specific plant species and explant type. An inappropriate concentration can inhibit the growth of transformed cells, leading to delayed or failed regeneration.
Recommendation: Perform a kill curve experiment to determine the minimal inhibitory concentration (MIC) of spectinomycin for your non-transformed (wild-type) explants. This will help you identify the lowest concentration that effectively inhibits the growth of non-transformed cells without being overly detrimental to the regeneration of transformed cells.
Experimental Protocol: Kill Curve Assay
-
Explant Preparation: Prepare a uniform batch of your chosen explants (e.g., leaf discs, cotyledonary nodes).
-
Media Preparation: Prepare your standard regeneration medium with a range of spectinomycin concentrations (e.g., 0, 25, 50, 100, 250, 500 mg/L).
-
Culture Initiation: Place the explants on the prepared media.
-
Incubation: Culture the explants under your standard regeneration conditions.
-
Data Collection: After a set period (e.g., 2-4 weeks), assess the explants for signs of bleaching, browning, and growth inhibition.
-
Analysis: The MIC is the lowest concentration of spectinomycin that causes significant bleaching and growth inhibition of the wild-type explants. Your selection medium should ideally use this concentration or slightly higher.
Step 2: Optimize Tissue Culture Conditions
The composition of your culture medium and the environmental conditions play a significant role in regeneration efficiency.
Recommendations:
-
Hormone Balance: Adjust the concentrations of auxins and cytokinins in your regeneration medium. The optimal ratio is species-dependent.
-
Media Components: Ensure your basal medium (e.g., MS medium) is fresh and all components are at the correct concentrations.
-
Explant Quality: Use healthy, young, and actively growing explant material, as this generally has a higher regeneration capacity.[1]
-
Light and Temperature: Optimize the photoperiod, light intensity, and temperature for your specific plant species.
Step 3: Evaluate and Refine the Transformation Protocol
Issues during the transformation process can impact subsequent regeneration.
Recommendations:
-
Agrobacterium Strain and Density: Optimize the Agrobacterium strain and the bacterial density (OD600) used for co-cultivation.[1]
-
Co-cultivation Duration: The length of the co-cultivation period can affect transformation efficiency and subsequent regeneration. A typical duration is 2-5 days.[1]
-
Control of Agrobacterium Overgrowth: After co-cultivation, ensure that the antibiotic used to eliminate Agrobacterium (e.g., carbenicillin (B1668345), cefotaxime) is at an effective concentration but not inhibiting plant cell growth.
Step 4: Be Patient and Consistent
Spectinomycin selection can sometimes inherently slow down the regeneration process compared to other selection agents.[1][2]
Recommendations:
-
Consistent Subculturing: Continue to subculture the explants to fresh selection medium every 2-3 weeks.[1] This ensures a consistent selection pressure and replenishes nutrients.
-
Extended Culture Period: Be prepared for a longer culture period (e.g., 4-8 weeks or more) for shoots to emerge.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of spectinomycin in plants?
Spectinomycin is an aminocyclitol antibiotic that inhibits protein synthesis in the 70S ribosomes found within plastids (chloroplasts).[1] By binding to the 30S subunit of these ribosomes, it halts plastid protein biosynthesis.[1][3] This leads to a characteristic bleached or white phenotype in susceptible, non-transformed tissues.[1]
Q2: How does the aadA gene confer resistance to spectinomycin?
The bacterial aadA gene encodes the enzyme aminoglycoside-3'-adenylyltransferase.[1][2] This enzyme detoxifies spectinomycin through adenylation, preventing it from binding to the ribosomal subunit.[1][2] This allows for normal plastid function and development in the presence of the antibiotic, resulting in green, healthy transformed tissues.[1]
Q3: What are the typical concentrations of spectinomycin used for selection?
The optimal concentration of spectinomycin is highly dependent on the plant species and the type of explant used. It is always recommended to perform a kill curve experiment to determine the ideal concentration for your specific system.[1] The following table provides a summary of commonly used concentrations.
| Plant Species | Explant Type | Spectinomycin Concentration (mg/L) |
| Nicotiana tabacum (Tobacco) | Leaf Discs | 500 |
| Glycine max (Soybean) | Cotyledonary Nodes | 250 |
| Solanum tuberosum (Potato) | Internodal Segments | 100 |
| Arabidopsis thaliana | Floral Dip | 25 |
| Citrus | Epicotyl Segments | 25 |
Experimental Protocols
Protocol 1: Preparation of Spectinomycin Stock Solution
-
Dissolve: Weigh the desired amount of spectinomycin dihydrochloride (B599025) pentahydrate and dissolve it in sterile distilled water to create a stock solution (e.g., 50 mg/mL).[1]
-
Sterilize: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.[1]
-
Store: Aliquot the sterile stock solution into smaller volumes and store at -20°C for long-term use. For short-term use, the solution can be stored at 4°C for up to two weeks.[1]
Protocol 2: General Agrobacterium-mediated Transformation and Selection
This protocol provides a general workflow for the transformation of Nicotiana tabacum using leaf disc explants as an example.
-
Agrobacterium Culture: Inoculate a liquid culture of Luria-Bertani (LB) medium containing the appropriate antibiotics for your binary vector and Agrobacterium strain. Grow the culture overnight at 28°C with shaking.
-
Inoculum Preparation: Pellet the Agrobacterium cells by centrifugation and resuspend them in a liquid co-cultivation medium to the desired optical density (e.g., OD600 of 0.6).
-
Explant Preparation: Select young, healthy leaves from sterile in-vitro grown plants and cut them into small discs (e.g., 1 cm²).
-
Inoculation: Immerse the leaf discs in the Agrobacterium suspension for a set time (e.g., 20-30 minutes).
-
Co-cultivation: Blot the explants on sterile filter paper and place them on a co-cultivation medium. Incubate in the dark for 2-3 days.[2]
-
Selection and Regeneration:
-
Transfer the explants to a selection and regeneration medium containing the predetermined concentration of spectinomycin and an antibiotic to eliminate Agrobacterium (e.g., carbenicillin or cefotaxime).
-
Subculture the explants to fresh selection medium every 2-3 weeks.[1][2]
-
Observe the emergence of green, spectinomycin-resistant shoots from the callus tissue over 4-8 weeks. Non-transformed tissues will bleach and die.[1][2]
-
-
Rooting and Acclimatization:
-
Excise well-developed shoots and transfer them to a rooting medium, which may contain a reduced concentration of spectinomycin.
-
Once a healthy root system develops, carefully transfer the plantlets to soil and acclimatize them to greenhouse conditions.
-
Visualizations
Caption: Mechanism of spectinomycin action and resistance.
Caption: General plant transformation workflow.
References
Preventing browning and death of explants during Spectinomycin selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during Spectinomycin (B156147) selection of plant explants, with a focus on preventing browning and subsequent tissue death.
Troubleshooting Guides
Issue 1: Explants are turning brown or black and failing to regenerate.
Possible Causes and Solutions
| Cause | Solution |
| Oxidation of Phenolic Compounds: Wounding of explants during preparation releases phenolic compounds, which oxidize and cause browning and tissue necrosis.[1][2][3] | Antioxidant Treatment: Pre-treat explants by soaking them in an antioxidant solution containing ascorbic acid (100-200 mg/L) and citric acid (50-100 mg/L) for 30-60 minutes before placing them on the culture medium.[4] Additionally, incorporate these antioxidants into the co-cultivation and selection media.[5] |
| Use of Adsorbents: Add activated charcoal (0.5-2.0 g/L) to the culture medium to adsorb toxic phenolic compounds and their oxidized products.[4] | |
| Polyvinylpyrrolidone (PVP): Include PVP (0.2-0.5 g/L) in the medium. PVP binds to phenolic compounds and prevents their oxidation.[6] | |
| High Spectinomycin Concentration: Excessive concentrations of Spectinomycin can be phytotoxic, leading to stress, browning, and cell death. | Optimize Spectinomycin Concentration: Conduct a kill curve experiment with non-transformed explants to determine the minimum inhibitory concentration (MIC) that effectively prevents the growth of non-transformed cells without causing excessive browning and death.[5] |
| Light-Induced Stress: Light can exacerbate oxidative stress and the production of phenolic compounds.[6] | Initial Dark Incubation: Culture the explants in complete darkness for the first 2-3 days of co-cultivation and the initial 7-10 days of selection to reduce the production of phenolic compounds.[3][5] |
| Inappropriate Media Composition: High salt concentrations and certain plant growth regulators can increase stress and phenolic production.[4][7] | Modify Basal Medium: For sensitive species, consider using a medium with a lower salt concentration, such as half-strength MS medium.[5] |
| Adjust Plant Growth Regulators: Optimize the type and concentration of auxins and cytokinins in the medium, as some combinations can promote browning.[7] | |
| Excessive Wounding: Large cut surfaces on explants provide more area for phenolic compound leakage and oxidation.[5] | Minimize Explant Damage: Handle explants gently and make clean, precise cuts to minimize tissue damage. |
| Agrobacterium Overgrowth: Residual Agrobacterium can cause stress to the plant tissue, contributing to browning.[5] | Control Bacterial Growth: After co-cultivation, wash the explants with sterile water and use an appropriate bacteriostatic or bactericidal agent (e.g., cefotaxime (B1668864), carbenicillin) in the selection medium.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Spectinomycin selection in plants?
Spectinomycin is an aminocyclitol antibiotic that inhibits protein synthesis in the 70S ribosomes found in plastids (chloroplasts) of plant cells.[5] By binding to the 30S subunit of these ribosomes, it halts the production of essential plastid proteins.[5] This leads to a characteristic bleaching (white or yellow appearance) of non-transformed tissues.[5] Resistance to Spectinomycin is conferred by the bacterial aadA (aminoglycoside 3'-adenylyltransferase) gene, which is introduced into the plant genome during transformation.[5] The AadA enzyme detoxifies Spectinomycin, allowing transformed cells to maintain normal plastid function and appear green and healthy on a selection medium.[5]
Q2: At what concentration should I use Spectinomycin for selection?
The optimal concentration of Spectinomycin varies significantly depending on the plant species, explant type, and the specific transformation protocol.[5] It is highly recommended to perform a kill curve experiment to determine the minimum inhibitory concentration (MIC) for your specific system.[5] However, a general range for many plant species is between 25 and 150 mg/L.[5]
Q3: Can I use Spectinomycin in combination with other antibiotics?
Yes, Spectinomycin is often used in conjunction with other antibiotics, such as cefotaxime or carbenicillin.[5] These additional antibiotics are not for selecting transformed plant cells but for eliminating the Agrobacterium used for transformation, which can otherwise overgrow and harm the explants.[5]
Q4: How can I distinguish between browning and bleaching of explants?
Browning or blackening is typically a sign of necrosis (cell death) due to the oxidation of phenolic compounds.[3] Bleaching, on the other hand, is the expected outcome for non-transformed tissues under Spectinomycin selection, where the explants turn white or yellow due to the inhibition of chloroplast development.[5] Healthy, transformed tissues will remain green.
Q5: How often should I subculture my explants during Spectinomycin selection?
Frequent subculturing, typically every 2-3 weeks, is crucial for several reasons.[5] It moves the explants to a fresh medium with the appropriate Spectinomycin concentration, preventing the selection pressure from decreasing. It also helps to mitigate the buildup of toxic phenolic compounds in the medium, which can inhibit the growth of even the transformed tissues.[6]
Data Presentation
Table 1: Recommended Spectinomycin Concentrations for Selection in Various Plant Species and Strategies to Mitigate Browning
| Plant Species | Explant Type | Spectinomycin Concentration (mg/L) | Key Strategies to Reduce Browning |
| Tobacco (Nicotiana tabacum) | Leaf discs | 50 - 500 | Initial dark incubation (2-3 days), use of antioxidants (ascorbic acid, citric acid) in the medium.[5] |
| Soybean (Glycine max) | Cotyledonary nodes | 25 - 150 | Use of a co-cultivation medium with L-cysteine, dithiothreitol (B142953) (DTT), and sodium thiosulfate.[5] |
| Potato (Solanum tuberosum) | Internodal stem segments | 25 - 50 | Frequent subculture (every 2 weeks) to fresh medium containing antioxidants.[8] |
| Arabidopsis (Arabidopsis thaliana) | Protoplast-derived colonies | 5 - 20 | Lower salt concentration in the initial selection medium. |
| Citrus | Epicotyl segments | 10 - 25 | Addition of activated charcoal to the medium.[8] |
| Orchid | Protocorms | 50 | Use of a specialized orchid medium with lower nutrient concentrations. |
Note: The optimal concentration should always be determined empirically through a kill curve experiment for each specific plant species and explant type.
Experimental Protocols
Protocol 1: Preparation of Spectinomycin Stock Solution
-
Dissolve: Weigh the desired amount of Spectinomycin dihydrochloride (B599025) pentahydrate and dissolve it in sterile distilled water to a final concentration of 50 mg/mL.[5]
-
Sterilize: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.[5]
-
Store: Aliquot the sterile stock solution into smaller volumes and store at -20°C for long-term use. For short-term use, the solution can be kept at 4°C for up to two weeks.[5]
Protocol 2: Integrated Protocol for Agrobacterium-Mediated Transformation with Spectinomycin Selection and Browning Prevention (Example: Tobacco Leaf Discs)
-
Explant Preparation:
-
Select young, fully expanded leaves from sterile, in vitro-grown tobacco plants.
-
Excise leaf discs of approximately 1 cm² using a sterile scalpel, minimizing excessive damage.[5]
-
-
Antioxidant Pre-treatment:
-
Prepare a sterile antioxidant solution containing 100 mg/L ascorbic acid and 50 mg/L citric acid in liquid MS medium.
-
Immerse the leaf discs in the antioxidant solution for 30 minutes.
-
-
Agrobacterium Inoculation:
-
Prepare an Agrobacterium tumefaciens suspension containing the binary vector with the aadA gene and the gene of interest in liquid MS medium to an OD600 of 0.5-0.8.[5]
-
Blot the pre-treated leaf discs on sterile filter paper to remove excess antioxidant solution.
-
Immerse the leaf discs in the Agrobacterium suspension for 10-20 minutes.[5]
-
-
Co-cultivation:
-
Selection and Regeneration:
-
Transfer the leaf discs to a selection and regeneration medium (Co-cultivation medium supplemented with the predetermined optimal concentration of Spectinomycin, e.g., 50 mg/L, and an antibiotic to eliminate Agrobacterium, e.g., 250 mg/L cefotaxime).[5]
-
For the first 7-10 days of selection, continue to incubate the plates in the dark.
-
After the initial dark period, transfer the plates to a 16-hour light/8-hour dark photoperiod.
-
Subculture the explants to fresh selection medium every 2-3 weeks.[5]
-
Observe for the development of green, healthy, Spectinomycin-resistant shoots from the callus tissue over 4-8 weeks. Non-transformed tissues will bleach and eventually die.[5]
-
-
Rooting and Acclimatization:
-
Excise well-developed shoots (2-3 cm in height) and transfer them to a rooting medium (Half-strength MS medium without hormones, with a reduced concentration of Spectinomycin and the anti-bacterial agent).[5]
-
Once a healthy root system has developed, carefully remove the plantlets from the agar, wash the roots gently, and transfer them to soil for acclimatization.[5]
-
Visualizations
Figure 1. Experimental workflow for preventing browning during Spectinomycin selection.
Figure 2. Signaling pathway of explant browning and points of intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. labassociates.com [labassociates.com]
- 4. Combating browning: mechanisms and management strategies in in vitro culture of economic woody plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jsirjournal.com [jsirjournal.com]
- 7. Effects of antioxidants, plant growth regulators and wounding on phenolic compound excretion during micropropagation of Strelitzia reginae | Institutional Repository [digitalknowledge.cput.ac.za]
- 8. Development of an improved construct for spectinomycin selection in plant transformation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectinomycin Minimum Inhibitory Concentration (MIC) Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for determining the Minimum Inhibitory Concentration (MIC) of Spectinomycin.
Frequently Asked Questions (FAQs)
Q1: What is the Minimum Inhibitory Concentration (MIC)?
A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent, such as Spectinomycin, that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4][5][6] It is a fundamental measurement in microbiology to assess the in vitro activity of an antibiotic against a specific bacterial strain.[1][4]
Q2: What are the common methods for determining the MIC of Spectinomycin?
A2: The most common methods for determining the MIC of Spectinomycin are broth microdilution, agar (B569324) dilution, and gradient diffusion (e.g., E-test).[4][7][8] Broth microdilution is widely used and recommended by organizations like EUCAST and CLSI for many bacteria.[4][9]
Q3: How does Spectinomycin work?
A3: Spectinomycin is an aminocyclitol antibiotic that acts as a bacteriostatic agent.[10] It inhibits bacterial growth by binding to the 30S subunit of the bacterial ribosome, which interferes with protein synthesis.[10][11]
Q4: What is a typical working concentration for Spectinomycin in bacterial selection?
A4: For general bacterial selection, particularly with E. coli, a working concentration of 50-100 µg/mL of Spectinomycin in LB medium is commonly used.[10][11] However, the optimal concentration can depend on the bacterial strain and the plasmid being used.[10]
Q5: How should I prepare a stock solution of Spectinomycin?
A5: A common stock solution concentration is 50 mg/mL in sterile deionized water.[10][11] To prepare this, dissolve 0.5 g of Spectinomycin sulfate (B86663) powder in a final volume of 10 mL of sterile water, and then filter-sterilize the solution through a 0.22 µm filter.[10] Store the stock solution in aliquots at -20°C for long-term storage.[10][11][12]
Q6: How do I interpret the results of an MIC test?
A6: The MIC is the lowest concentration of Spectinomycin that shows no visible growth (i.e., the well remains clear in a broth microdilution assay or there is no growth on the agar).[2][10][13] This value is then compared to established clinical breakpoints from organizations like CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) to categorize the bacterium as susceptible (S), intermediate (I), or resistant (R).[3][5][6][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No growth in any wells, including the positive control. | 1. Inoculum was not viable or at too low a concentration. 2. Incubation conditions (temperature, atmosphere) were incorrect. 3. Problem with the growth medium. | 1. Verify the viability of your bacterial culture. Ensure the inoculum is prepared to the correct density (e.g., ~5 x 10^5 CFU/mL).[13][15] 2. Double-check and confirm the appropriate incubation conditions for your specific microorganism. 3. Use a fresh batch of growth medium and ensure it is properly prepared. |
| Growth in all wells, including the highest antibiotic concentrations. | 1. The microorganism is highly resistant to Spectinomycin. 2. The Spectinomycin stock solution has lost its activity. 3. The initial Spectinomycin concentration was too low. 4. Inoculum density was too high. | 1. Test a higher range of Spectinomycin concentrations. 2. Prepare a fresh stock solution of Spectinomycin. Always store it correctly at -20°C.[10][11] 3. Recalculate and verify the dilutions for your starting concentration. 4. Ensure the inoculum is diluted to the recommended concentration. |
| "Skipped wells" - growth in a higher concentration well but no growth in a lower one. | 1. Pipetting error during serial dilution. 2. Contamination of a well with a resistant variant. 3. Well-to-well contamination. | 1. Be careful and precise during the serial dilution process. Use fresh pipette tips for each transfer. 2. Repeat the assay with a pure culture. Streak the original culture for single colonies and re-test. 3. Ensure proper aseptic technique to avoid cross-contamination between wells. |
| Faint or hazy growth at the MIC. | 1. Spectinomycin is bacteriostatic, not bactericidal, so some residual organisms may be present. 2. Subjective reading of the endpoint. | 1. This can be normal. The MIC is the lowest concentration that inhibits visible growth.[1][10] 2. Use a plate reader to measure optical density (OD600) for a more objective reading, or have a second person read the plate.[13] Compare results to the negative control well. |
| Precipitate in wells with high Spectinomycin concentrations. | 1. Spectinomycin may have limited solubility in the specific medium at high concentrations. | 1. Check the solubility of Spectinomycin in your chosen medium. If necessary, prepare the stock solution in a different solvent as recommended by the manufacturer, ensuring it is compatible with your assay.[1] |
Quantitative Data Summary
The following tables summarize key concentrations and typical MIC ranges for Spectinomycin.
Table 1: Recommended Concentrations for Spectinomycin Solutions
| Parameter | Concentration | Solvent | Storage | Application |
| Stock Solution | 10 - 100 mg/mL | Sterile Deionized Water | -20°C (up to 1 year) | General laboratory use[10][11] |
| Working Concentration (E. coli selection) | 50 - 100 µg/mL | LB Medium | 4°C (in plates, up to 1 month) | Bacterial selection[10][11] |
Table 2: Example MIC Ranges for Spectinomycin against Various Bacteria (Note: These are example ranges and can vary significantly between strains. Always refer to the latest CLSI or EUCAST breakpoints for clinical interpretation.)
| Organism | Typical MIC Range (µg/mL) | Reference |
| Neisseria gonorrhoeae | ≤ 64 (Susceptible) | [16] |
| Escherichia coli | Typically < 64 | [10] |
| Proteus mirabilis | Inhibited by 31.2 | [17] |
| Pseudomonas aeruginosa | Often require ≥ 500 | [17] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol outlines the determination of the MIC of Spectinomycin using the broth microdilution method in a 96-well plate.
Materials:
-
Spectinomycin stock solution (e.g., 50 mg/mL)
-
Sterile 96-well microtiter plates[18]
-
Appropriate sterile growth medium (e.g., Mueller-Hinton Broth)[13]
-
Overnight culture of the test microorganism
-
Sterile diluents (e.g., saline or broth)
-
Multichannel pipette
Procedure:
-
Prepare Inoculum:
-
From a fresh 18-24 hour agar plate, pick several colonies and suspend them in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this adjusted suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13][15]
-
-
Prepare Spectinomycin Dilutions in 96-Well Plate:
-
Add 50 µL of sterile growth medium to wells 2 through 12 of a single row.[13]
-
Prepare a starting concentration of Spectinomycin (e.g., 256 µg/mL) in the growth medium. Add 100 µL of this solution to well 1.[13]
-
Perform a 2-fold serial dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, and then transfer 50 µL from well 2 to well 3. Continue this process down to well 11.[13]
-
Discard the final 50 µL from well 11. Well 12 will serve as the no-antibiotic growth control.[13]
-
-
Inoculate the Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well (wells 1-12).[13] This will bring the final volume in each well to 100 µL and halve the antibiotic concentrations.
-
-
Incubation:
-
Read Results:
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating Spectinomycin into agar plates at various concentrations.
Materials:
-
Spectinomycin stock solution
-
Molten agar medium (e.g., Mueller-Hinton Agar) held at 45-50°C
-
Sterile petri dishes
-
Bacterial inoculum prepared as in Protocol 1
-
Inoculum-replicating device (optional)
Procedure:
-
Prepare Agar Plates:
-
Calculate the volume of Spectinomycin stock solution needed to achieve the desired final concentrations in a fixed volume of agar (e.g., 1 mL of antibiotic solution to 19 mL of agar).[4]
-
Add the appropriate amount of Spectinomycin to separate aliquots of molten agar, mix well, and pour into sterile petri dishes.
-
Prepare one plate with no antibiotic as a growth control.
-
Allow the plates to solidify completely.
-
-
Inoculate Plates:
-
Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum-replicating device can be used to test multiple strains simultaneously.[17]
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 37°C for 16-24 hours.
-
-
Read Results:
-
The MIC is the lowest concentration of Spectinomycin at which there is no growth, a faint haze, or no more than one or two discrete colonies.[17]
-
Visualizations
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. idexx.dk [idexx.dk]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
- 6. dickwhitereferrals.com [dickwhitereferrals.com]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. health.maryland.gov [health.maryland.gov]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Spectinomycin Stock Solution [novoprolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. journals.asm.org [journals.asm.org]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. bmglabtech.com [bmglabtech.com]
Technical Support Center: Spectinomycin Sulfate Tetrahydrate Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Spectinomycin-based selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Spectinomycin?
Spectinomycin is a bacteriostatic aminocyclitol antibiotic, meaning it inhibits bacterial growth rather than killing the bacteria directly.[1][2][3][4] It functions by binding to the 30S subunit of the bacterial ribosome.[1][2][4][5] This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in protein synthesis, thereby halting bacterial proliferation.[2][4][5][6]
Q2: What is the typical working concentration of Spectinomycin for E. coli selection?
The standard working concentration for Spectinomycin in Luria-Bertani (LB) medium for E. coli selection typically ranges from 50 to 100 µg/mL.[4][5][7][8] However, the optimal concentration can be dependent on the specific E. coli strain and the plasmid copy number.[5][7]
Q3: How should I prepare and store Spectinomycin stock solutions and plates?
Spectinomycin stock solutions are typically prepared at a concentration of 50-100 mg/mL in sterile deionized water.[7][9] The stock solution should be filter-sterilized and can be stored at -20°C for up to one year.[7][9] When preparing selection plates, the autoclaved agar (B569324) medium should be cooled to 50-55°C before adding the antibiotic to prevent degradation.[6][7] Prepared plates should be stored at 4°C, protected from light, and used within a month for optimal performance.[6][9]
Q4: I am observing unexpected growth of non-transformed cells on my Spectinomycin selection plates. What could be the cause?
Several factors could contribute to this issue:
-
Antibiotic Degradation: Improper storage of stock solutions or plates, or adding the antibiotic to agar that is too hot, can lead to its degradation.[4][7]
-
Incorrect Antibiotic Concentration: Using a concentration that is too low may not be sufficient to inhibit the growth of non-resistant cells.[10]
-
Pre-existing or Spontaneous Resistance: Some laboratory E. coli strains may have acquired resistance to Spectinomycin.[4] Spontaneous mutations conferring resistance can also occur, although this is relatively rare.[4][11]
-
Contamination: The competent cells, media, or transformation reagents may be contaminated with a resistant bacterial strain.
Q5: Are satellite colonies a common problem with Spectinomycin selection?
Satellite colonies, which are small colonies of non-resistant bacteria growing around a large colony of a resistant bacterium, are not a common phenomenon on Spectinomycin selection plates.[6] This issue is more typically associated with antibiotics like ampicillin, where the resistance enzyme (β-lactamase) is secreted and degrades the antibiotic in the surrounding medium.[6][12] The enzyme that confers resistance to Spectinomycin (aminoglycoside adenyltransferase) is located within the cytoplasm and is not secreted.[6]
Troubleshooting Guide for Inconsistent Selection Results
This guide provides a systematic approach to troubleshooting inconsistent results with Spectinomycin selection.
Problem: No colonies or very few colonies after transformation.
| Possible Cause | Recommended Action |
| Inefficient Transformation | Verify the competency of your E. coli cells using a control plasmid. Ensure proper heat shock or electroporation technique.[10] |
| Incorrect Antibiotic Concentration | Confirm the correct working concentration of Spectinomycin was used in the plates.[10] |
| Degraded Antibiotic | Prepare fresh Spectinomycin stock solution and/or selection plates. Ensure the agar was cooled to 50-55°C before adding the antibiotic.[7] |
| Issues with Plasmid DNA | Verify the integrity and concentration of your plasmid DNA. Ensure it contains the correct Spectinomycin resistance gene (aadA). |
Problem: Growth of a bacterial lawn or many colonies on the negative control plate (no plasmid).
| Possible Cause | Recommended Action |
| Ineffective Antibiotic | Prepare fresh Spectinomycin stock solution and plates. Confirm the correct concentration was used. |
| Contaminated Competent Cells | Use a fresh, uncontaminated stock of competent cells. Consider purchasing commercially prepared competent cells.[13] |
| Intrinsic Resistance of Bacterial Strain | Some strains, like SHuffle cells, are inherently resistant to Spectinomycin.[4][12] Verify the antibiotic susceptibility of your chosen E. coli strain. |
| Spontaneous Resistance | While rare, spontaneous mutations can occur.[4][11] If this is suspected, re-streak individual colonies on fresh selection plates to confirm resistance. |
Quantitative Data Summary
The following table summarizes the recommended concentrations for Spectinomycin sulfate (B86663) tetrahydrate in various applications.
| Parameter | Concentration/Value | Application |
| Stock Solution Concentration | 50 - 100 mg/mL | General laboratory use |
| Working Concentration (E. coli) | 50 - 100 µg/mL | General selection in LB medium |
| Minimum Inhibitory Concentration (MIC) for E. coli | Typically <64 µg/mL | General susceptibility testing |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Spectinomycin Stock Solution
Materials:
-
Spectinomycin sulfate tetrahydrate powder
-
Sterile, deionized water (ddH₂O)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tube
Procedure:
-
In a sterile conical tube, weigh out 0.5 g of this compound powder.
-
Add sterile ddH₂O to a final volume of 10 mL to achieve a 50 mg/mL concentration.
-
Vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of Spectinomycin Selection Plates (100 µg/mL)
Materials:
-
Luria-Bertani (LB) agar powder
-
Sterile, deionized water
-
Spectinomycin stock solution (50 mg/mL)
-
Sterile petri dishes
Procedure:
-
Prepare 1 liter of LB agar according to the manufacturer's instructions.
-
Autoclave the LB agar to sterilize it.
-
Allow the autoclaved agar to cool in a 50-55°C water bath. The flask should be cool enough to hold with bare hands.[6][7]
-
Aseptically add 2 mL of the 50 mg/mL Spectinomycin stock solution to the 1 liter of cooled LB agar.
-
Gently swirl the flask to ensure the antibiotic is evenly mixed.
-
Pour approximately 20-25 mL of the agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Store the plates in a sealed bag at 4°C, protected from light.
Visualizations
Caption: Mechanism of action of Spectinomycin.
Caption: Troubleshooting flowchart for Spectinomycin selection.
References
- 1. Your Comprehensive Guide To Spectinomycin | OCTAGONCHEM [octagonchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spectinomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Working concentration with Spectinomycin - Bacteria Escherichia coli - BNID 108853 [bionumbers.hms.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. goldbio.com [goldbio.com]
- 11. benchchem.com [benchchem.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. reddit.com [reddit.com]
Alternatives to Spectinomycin for Plant Selection: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternatives to spectinomycin (B156147) for plant selection. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in experimental design and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternatives to spectinomycin for plant selection?
A1: The most widely used alternatives to spectinomycin are other antibiotic and herbicide resistance markers. The top three are:
-
Kanamycin (B1662678): An aminoglycoside antibiotic. Resistance is conferred by the neomycin phosphotransferase II (nptII) gene.[1][2]
-
Hygromycin B: An aminoglycoside antibiotic that is more toxic than kanamycin, often resulting in clearer selection.[1] Resistance is conferred by the hygromycin phosphotransferase (hpt or hph) gene.
-
Glufosinate-ammonium (Basta® or Liberty®): A phosphinothricin-based herbicide.[1] Resistance is conferred by the phosphinothricin (B1261767) acetyltransferase (pat or bar) gene.[1]
Q2: How do I choose the best alternative selectable marker for my experiment?
A2: The choice of selectable marker depends on several factors:
-
Plant Species: Some species are naturally more resistant to certain selection agents. For example, some members of the Gramineae family have a higher natural resistance to kanamycin.
-
Transformation Efficiency: The efficiency of your transformation system may influence your choice. A highly efficient system might tolerate a more stringent selection agent.
-
Vector Availability: The selectable marker gene must be present in your transformation vector.
-
Downstream Applications: Consider if the presence of a particular resistance gene could interfere with subsequent experiments or if you plan to stack multiple transgenes using different markers.
-
Regulatory Considerations: For commercial applications, there may be regulations regarding the use of certain antibiotic resistance genes.
Q3: Can I use the same selectable marker for multiple rounds of transformation?
A3: While technically possible, it is generally not recommended to use the same selectable marker for sequential transformations of the same plant line. This can lead to difficulties in selecting for the new transgene and may increase the likelihood of gene silencing. It is best practice to use a different selectable marker for each round of transformation.
Troubleshooting Guides
Kanamycin Selection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High number of escapes (untransformed plants surviving selection) | 1. Kanamycin concentration is too low. 2. Uneven distribution of kanamycin in the selection medium. 3. Kanamycin has degraded due to heat or light exposure. 4. High density of seedlings on the plate. | 1. Perform a dose-response curve with wild-type seeds to determine the minimum inhibitory concentration. 2. Ensure thorough mixing of kanamycin into the medium after it has cooled to 50-60°C. 3. Prepare fresh kanamycin stock solutions and add to autoclaved media just before pouring plates. Store plates in the dark. 4. Reduce the seed density on selection plates. |
| Transformed plants are dying or look unhealthy | 1. Kanamycin concentration is too high. 2. Plants are stressed after transfer from selection plates to soil. | 1. Optimize the kanamycin concentration; use the lowest concentration that effectively kills untransformed tissue. 2. After selection, transfer seedlings to a recovery medium without kanamycin for 7-10 days before transferring to soil. Maintain high humidity during the initial soil establishment phase. |
| No transformants recovered | 1. Low transformation efficiency. 2. Ineffective kanamycin. 3. Problems with the nptII gene expression cassette. | 1. Optimize your transformation protocol. 2. Test the kanamycin on wild-type seeds to ensure it is active. 3. Verify the integrity and expression of the nptII gene in your vector. |
Hygromycin B Selection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High number of escapes | 1. Hygromycin concentration is too low. 2. Cross-protection from neighboring transformed cells. 3. Inconsistent hygromycin activity. | 1. Determine the optimal hygromycin concentration for your specific plant species and tissue type through a kill curve. 2. Avoid high-density plating and ensure uniform exposure of all tissues to the selection agent. 3. Use a reliable source of hygromycin and prepare fresh stock solutions. |
| Necrosis of transformed tissue | 1. Hygromycin concentration is too high. 2. Some plant species are highly sensitive to certain Agrobacterium strains, leading to a hypersensitive response. | 1. Lower the hygromycin concentration. 2. If using Agrobacterium-mediated transformation, consider switching to a less virulent strain. |
| Difficulty distinguishing between transformed and non-transformed seedlings | 1. Selection phenotype is not always clear-cut with hygromycin. | 1. Focus on root growth as the primary indicator of resistance; sensitive plants will have severely stunted roots. Allow sufficient time (up to 2 weeks) for differences to become apparent. |
Glufosinate-ammonium (Basta®) Selection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High number of escapes | 1. Glufosinate (B12851) concentration is too low. 2. Uneven application of the selective agent (if spraying). 3. Environmental conditions are not optimal for herbicide activity. | 1. Optimize the glufosinate concentration for your selection system (in vitro or in soil). 2. Ensure thorough and uniform coverage when spraying. 3. Apply glufosinate during periods of high light and humidity for optimal activity. |
| Transformed plants show signs of stress or damage | 1. Glufosinate concentration is too high. 2. "Leaky" expression of the bar or pat gene. | 1. Reduce the glufosinate concentration. 2. Ensure your expression cassette provides strong, constitutive expression of the resistance gene. |
| Variability in selection results | 1. Glufosinate is a contact herbicide, and its effectiveness can be influenced by application method and environmental factors. | 1. Standardize your application protocol. Apply to small, actively growing plants. Avoid application during periods of drought or low light. |
Data Presentation: Comparison of Selectable Markers
| Selectable Marker System | Selection Agent | Resistance Gene | Mode of Action of Selection Agent | Mechanism of Resistance | Typical Working Concentration Range | Advantages | Disadvantages |
| Kanamycin Resistance | Kanamycin | nptII (neomycin phosphotransferase II) | Inhibits protein synthesis by binding to ribosomal subunits in chloroplasts and mitochondria.[3] | Phosphorylation of the antibiotic, rendering it inactive. | 25-100 mg/L (in vitro) | Widely used, extensive literature available. | Some plant species have high endogenous resistance; can be less effective in some monocots. |
| Hygromycin Resistance | Hygromycin B | hpt (hygromycin phosphotransferase) | Inhibits protein synthesis by binding to ribosomes. | Phosphorylation of the antibiotic, inactivating it. | 10-50 mg/L (in vitro) | Generally more toxic than kanamycin, leading to clearer selection with fewer escapes. | Can be more toxic to transformed tissues; selection phenotype can sometimes be ambiguous. |
| Glufosinate Resistance | Glufosinate-ammonium (Basta®) | bar or pat (phosphinothricin acetyltransferase) | Inhibits the enzyme glutamine synthetase, leading to a toxic accumulation of ammonia. | Acetylation of the herbicide, detoxifying it. | 2-10 mg/L (in vitro); Foliar spray for in-soil selection. | Effective for both monocots and dicots; can be used for in-soil selection, avoiding tissue culture. | Herbicide activity is dependent on environmental conditions; potential for gene flow to weedy relatives. |
Experimental Protocols
Protocol 1: Kanamycin Selection of Transgenic Arabidopsis thaliana
This protocol is adapted for the selection of T1 generation Arabidopsis thaliana seeds following floral dip transformation.
Materials:
-
T1 seeds from transformed Arabidopsis plants
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Kanamycin stock solution (50 mg/mL)
-
Petri dishes (100 x 15 mm)
-
Sterilization solution (e.g., 70% ethanol (B145695), 10% bleach with Tween 20)
-
Sterile water
Procedure:
-
Seed Sterilization: a. Place approximately 20-30 mg of T1 seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute. c. Remove the ethanol and add 1 mL of 10% bleach solution containing 0.05% Tween 20. Vortex for 10 minutes. d. Carefully remove the bleach solution and wash the seeds three times with sterile water. e. Resuspend the seeds in 0.1% sterile agarose (B213101) solution.
-
Plating: a. Prepare MS agar plates containing 50 mg/L kanamycin. Add the kanamycin from a filter-sterilized stock solution to the autoclaved MS medium after it has cooled to approximately 50-60°C. b. Pipette the sterilized seed suspension onto the selection plates, ensuring an even distribution. c. Seal the plates with breathable tape.
-
Stratification and Germination: a. Wrap the plates in aluminum foil and store at 4°C for 2-3 days to stratify the seeds. b. Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
Selection and Transfer: a. After 7-10 days, transgenic seedlings will appear green with well-developed cotyledons and true leaves, while non-transformed seedlings will be bleached and arrested in development. b. Carefully transfer the healthy, green seedlings to fresh MS plates without kanamycin for recovery for 7-10 days. c. Transfer the recovered plantlets to soil and grow under standard conditions.
Protocol 2: Hygromycin B Selection of Transgenic Rice (Oryza sativa)
This protocol is designed for the selection of transformed rice calli following Agrobacterium-mediated transformation.
Materials:
-
Transformed rice calli
-
Callus induction medium
-
Selection medium (callus induction medium supplemented with hygromycin B and a bacteriostatic agent like cefotaxime)
-
Regeneration medium
-
Hygromycin B stock solution (50 mg/mL)
-
Cefotaxime stock solution (250 mg/mL)
Procedure:
-
Co-cultivation and Washing: a. After co-cultivation with Agrobacterium, wash the calli several times with sterile water containing a bacteriostatic agent (e.g., 250 mg/L cefotaxime) to remove excess bacteria. b. Blot the calli dry on sterile filter paper.
-
Selection: a. Transfer the washed calli to selection medium containing 30-50 mg/L hygromycin B and 250 mg/L cefotaxime. The optimal hygromycin concentration should be determined empirically for your rice variety. b. Culture the calli in the dark at 25-28°C. c. Subculture the calli to fresh selection medium every 2-3 weeks. During this time, non-transformed calli will turn brown and die, while transformed calli will continue to proliferate and appear yellowish-white.
-
Regeneration: a. After 4-6 weeks of selection, transfer the proliferating, resistant calli to regeneration medium containing a reduced concentration of hygromycin B (e.g., 20-30 mg/L) to maintain selective pressure. b. Culture the calli under a 16-hour light/8-hour dark cycle to induce shoot formation.
-
Rooting and Acclimatization: a. Once shoots have developed, transfer them to a rooting medium. b. After roots have formed, transfer the plantlets to soil and acclimatize them in a high-humidity environment before moving them to standard greenhouse conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Managing Spectinomycin Resistance in Long-Term Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing bacterial resistance to spectinomycin (B156147) in long-term culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of spectinomycin?
Spectinomycin is an aminocyclitol antibiotic that inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit, specifically to helix 34 of the 16S rRNA, interfering with the translocation of the peptidyl-tRNA from the A-site to the P-site. This action halts protein elongation and subsequently inhibits bacterial growth. Spectinomycin is primarily considered a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the cells directly, though it can be bactericidal at high concentrations.[1]
Q2: What are the primary mechanisms of bacterial resistance to spectinomycin?
Bacteria have evolved several mechanisms to resist the effects of spectinomycin:
-
Target Site Modification: This is a common mechanism involving mutations in the bacterial ribosome, the target of spectinomycin.
-
Enzymatic Inactivation: Bacteria can acquire genes that encode enzymes that chemically modify and inactivate spectinomycin. The most common are aminoglycoside adenylyltransferases (also known as nucleotidyltransferases), encoded by genes like aadA. These enzymes transfer an adenylyl group to the antibiotic, rendering it unable to bind to its ribosomal target.[2]
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport spectinomycin out of the cell, preventing it from reaching a high enough intracellular concentration to be effective.
Q3: What is the typical working concentration of spectinomycin for selecting E. coli?
The recommended working concentration of spectinomycin for selecting E. coli in Luria-Bertani (LB) medium is typically between 50 to 100 µg/mL.[3][4] However, the optimal concentration can be strain-dependent. It is always best practice to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain and experimental conditions.
Q4: How should I prepare and store spectinomycin stock solutions?
Spectinomycin stock solutions are typically prepared at a concentration of 50 mg/mL in sterile distilled water. To ensure sterility, the solution should be filter-sterilized through a 0.22 µm filter. For long-term storage (up to one year), aliquots of the stock solution should be stored at -20°C. For short-term use (several weeks), the stock solution can be stored at 2-8°C.[1] Avoid repeated freeze-thaw cycles.
Q5: What is the stability of spectinomycin in culture media?
Spectinomycin is generally more stable than beta-lactam antibiotics like ampicillin, especially in liquid culture and on agar (B569324) plates over time.[5][6] However, prolonged incubation at 37°C can lead to some degradation. To prevent heat inactivation during media preparation, it is crucial to cool autoclaved agar to 50-55°C before adding the spectinomycin stock solution.[3][4] For long-term experiments, it is advisable to replenish the antibiotic periodically if there are concerns about its degradation.
Data Presentation
Table 1: Recommended Spectinomycin Concentrations and Storage
| Parameter | Value | Notes |
| Working Concentration | 50 - 100 µg/mL | Strain-dependent, determine MIC for optimal results. |
| Stock Solution Concentration | 50 mg/mL | Dissolve in sterile distilled water and filter-sterilize. |
| Stock Solution Storage (Long-term) | -20°C | Stable for up to one year. |
| Stock Solution Storage (Short-term) | 2 - 8°C | Stable for several weeks.[1] |
| Agar Plate Storage | 4°C | Use within 1-2 months for best results. |
Table 2: Spectinomycin Stability in Solution
| Condition | Stability | Notes |
| Dry Powder | Highly stable | Store at 2-8°C. |
| Aqueous Solution (-20°C) | Stable for up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution (2-8°C) | Stable for several weeks[1] | Suitable for short-term storage. |
| In Liquid Culture (37°C) | Gradual degradation over time | Replenish for long-term cultures. Hydrolysis is pH and temperature-dependent, with increased degradation at higher pH and temperature.[5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Spectinomycin
This protocol uses the broth microdilution method to determine the lowest concentration of spectinomycin that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Luria-Bertani (LB) broth
-
Spectinomycin stock solution (e.g., 50 mg/mL)
-
Sterile 96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of approximately 0.08-0.1 (this corresponds to about 1-2 x 10⁸ CFU/mL).
-
Further dilute this culture to a final working concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Spectinomycin Dilutions:
-
Add 50 µL of sterile LB broth to wells 2-12 of a 96-well plate.
-
Add 100 µL of a starting concentration of spectinomycin (e.g., 200 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 11. Discard the final 50 µL from well 11. Well 12 will serve as a no-antibiotic growth control.
-
-
Inoculate the Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well (1-12). This will bring the total volume in each well to 100 µL and halve the antibiotic concentration.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Read Results:
-
The MIC is the lowest concentration of spectinomycin at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or by measuring the OD₆₀₀ using a microplate reader.
-
Protocol 2: Plasmid Stability Assay with Spectinomycin Selection
This protocol assesses the stability of a plasmid carrying a spectinomycin resistance marker in a bacterial population over several generations in the absence of selective pressure.
Materials:
-
Bacterial strain containing the spectinomycin-resistant plasmid
-
LB broth
-
LB agar plates
-
LB agar plates containing spectinomycin (at the determined MIC or working concentration)
-
Sterile culture tubes
-
Incubator with shaking capabilities
Procedure:
-
Initial Culture:
-
Inoculate a single colony of the plasmid-containing bacteria into 5 mL of LB broth containing spectinomycin.
-
Grow the culture overnight at 37°C with shaking. This is your starting culture (Generation 0).
-
-
Serial Passaging without Selection:
-
The next day, dilute the overnight culture 1:1000 in fresh, pre-warmed LB broth without spectinomycin.
-
Incubate at 37°C with shaking for a set period (e.g., 24 hours, which corresponds to approximately 10 generations for E. coli).
-
-
Plating for Viable and Plasmid-Containing Cells:
-
After incubation, create a series of 10-fold serial dilutions of the culture in sterile saline or LB broth.
-
Plate 100 µL of appropriate dilutions onto both a non-selective LB agar plate (to determine the total number of viable cells) and an LB agar plate containing spectinomycin (to determine the number of cells that have retained the plasmid).
-
Incubate the plates overnight at 37°C.
-
-
Continue Passaging and Plating:
-
Repeat steps 2 and 3 for a desired number of generations (e.g., daily for 5-10 days).
-
-
Data Analysis:
-
For each time point, count the number of colonies on both the non-selective and selective plates.
-
Calculate the percentage of plasmid-containing cells at each generation: (Number of colonies on spectinomycin plate / Number of colonies on non-selective plate) x 100.
-
Plot the percentage of plasmid-containing cells against the number of generations to visualize plasmid stability over time.
-
Troubleshooting Guides
Problem 1: Unexpected growth of supposedly sensitive control bacteria on spectinomycin plates.
| Potential Cause | Troubleshooting Steps |
| Inactive Spectinomycin | - Prepare a fresh stock solution of spectinomycin. - Ensure proper storage of the stock solution at -20°C in aliquots. - Use freshly prepared agar plates. |
| Incorrect Antibiotic Concentration | - Double-check calculations for the final concentration of spectinomycin in the media. - Ensure the agar was cooled to 50-55°C before adding the antibiotic to prevent heat degradation. |
| Pre-existing Resistance in the Bacterial Strain | - Streak out the "sensitive" strain on a spectinomycin plate to confirm its susceptibility. - If the strain is indeed resistant, obtain a new, verified sensitive stock from a reliable source. |
| Contamination | - Ensure aseptic techniques are followed during all manipulations. - Check all reagents (media, water, etc.) for contamination. |
Problem 2: Appearance of satellite colonies around resistant colonies.
| Potential Cause | Troubleshooting Steps |
| Localized Depletion of Spectinomycin | While less common with spectinomycin than with ampicillin, a high density of resistant cells could potentially lower the local antibiotic concentration. - Avoid incubating plates for extended periods (typically no longer than 16-24 hours).[2] - Pick well-isolated colonies for downstream applications. - If the problem persists, consider increasing the spectinomycin concentration slightly (e.g., to 100 µg/mL). |
| Plate Condensation | Condensation dripping onto the agar surface can cause the spread of bacteria, leading to the formation of smaller, secondary colonies. - Ensure plates are dry before use. - Incubate plates in an inverted position.[2] |
Problem 3: Loss of plasmid and spectinomycin resistance in long-term culture.
| Potential Cause | Troubleshooting Steps |
| Plasmid Instability | - Perform a plasmid stability assay (see Protocol 2) to quantify the rate of plasmid loss. - If the plasmid is inherently unstable, consider using a different plasmid backbone with better stability mechanisms (e.g., partitioning systems). - For long-term cultivation without constant selection, it may be necessary to periodically re-introduce selective pressure. |
| Degradation of Spectinomycin | - In very long-term liquid cultures, the spectinomycin may degrade. - Replenish the culture with fresh spectinomycin at regular intervals. The frequency will depend on the specific culture conditions and duration. |
| Emergence of Faster-Growing Plasmid-Free Cells | Plasmid carriage can impose a metabolic burden on the host cells. In the absence of selection, plasmid-free cells may outcompete plasmid-containing cells. - Maintain selective pressure with spectinomycin to prevent the takeover by plasmid-free cells. |
Mandatory Visualizations
Caption: Mechanisms of bacterial resistance to spectinomycin.
Caption: Troubleshooting workflow for unexpected growth.
Caption: Factors influencing long-term culture success.
References
- 1. Spectinomycin Ready Made Solution, 100 mg/mL in DMSO/H2O, 1:1 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2.3. Plasmid Stability Testing [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics of telithromycin determined by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Base-catalyzed hydrolysis of spectinomycin in aqueous solutions: Kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Spectinomycin in Co-culture Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of spectinomycin (B156147) in co-culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of spectinomycin?
Spectinomycin is an aminocyclitol antibiotic that inhibits protein synthesis in bacteria.[1] It binds to the 30S subunit of the bacterial ribosome, which prevents the translocation of peptidyl-tRNA and ultimately halts bacterial growth.[2][3] Spectinomycin is generally considered bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria directly.[1]
Q2: Is spectinomycin effective against all types of non-target organisms?
No. Spectinomycin has a limited spectrum of activity. It is primarily effective against Gram-negative bacteria, most notably Neisseria gonorrhoeae.[4] Its efficacy against other Gram-negative and Gram-positive bacteria can be variable. Importantly, spectinomycin is generally not effective against yeast and fungi.
Q3: Will spectinomycin affect my eukaryotic cells in a co-culture?
Spectinomycin exhibits high selectivity for prokaryotic ribosomes and shows poor binding to eukaryotic 80S ribosomes.[5] Consequently, it is generally considered to have low to no cytotoxicity in mammalian cells at therapeutic concentrations.[5] However, at very high concentrations, off-target effects on eukaryotic cells, such as alterations in gene expression, may occur.[6] It is always recommended to determine the maximum non-toxic concentration for your specific eukaryotic cell line.
Q4: What is the primary mechanism of resistance to spectinomycin?
The most common mechanism of resistance to spectinomycin involves mutations in the bacterial 16S rRNA, a component of the 30S ribosomal subunit. These mutations prevent the effective binding of spectinomycin to its target. Mutations in ribosomal proteins, such as S5, can also confer resistance.[3]
Troubleshooting Guides
This section addresses common issues encountered during co-culture experiments involving spectinomycin.
Issue 1: The non-target bacterium in my co-culture is not inhibited by spectinomycin.
-
Possible Cause 1: Intrinsic Resistance. The non-target bacterium may be intrinsically resistant to spectinomycin.
-
Solution: Check the scientific literature for the known susceptibility of your bacterial species to spectinomycin. Refer to the quantitative data table below for Minimum Inhibitory Concentrations (MICs) of common bacteria.
-
-
Possible Cause 2: High Bacterial Load. A very high density of bacteria might overcome the inhibitory effect of the antibiotic.
-
Solution: Optimize the initial inoculum of the non-target bacterium in your co-culture.
-
-
Possible Cause 3: Spontaneous Resistance. Bacteria can develop spontaneous resistance to spectinomycin through mutations.[7]
-
Solution: If you suspect the emergence of resistant mutants, you can isolate the bacteria from the co-culture and re-test their susceptibility to spectinomycin by determining the MIC.
-
-
Possible Cause 4: Inactivated Spectinomycin. The spectinomycin in your culture medium may have degraded.
-
Solution: Prepare fresh spectinomycin stock solutions and add them to your culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: My eukaryotic cells are showing signs of stress or death in the co-culture.
-
Possible Cause 1: Spectinomycin Concentration is Too High. While generally non-toxic to eukaryotic cells, very high concentrations of spectinomycin may have off-target effects.[6]
-
Solution: Perform a dose-response experiment to determine the maximum concentration of spectinomycin that is not toxic to your eukaryotic cells alone.
-
-
Possible Cause 2: Indirect Effects of Bacterial Lysis. If spectinomycin is causing lysis of the non-target bacteria, the release of bacterial components (e.g., endotoxins from Gram-negative bacteria) could be toxic to your eukaryotic cells.
-
Solution: Since spectinomycin is primarily bacteriostatic, widespread lysis is less likely. However, if you suspect this is an issue, consider washing the co-culture to remove bacterial debris.
-
-
Possible Cause 3: Altered Eukaryotic Cell Physiology. The presence of the antibiotic could be altering the gene expression or metabolism of your eukaryotic cells.[6]
-
Solution: Include a control group of your eukaryotic cells treated with the same concentration of spectinomycin in the absence of the non-target bacteria to assess any direct effects of the antibiotic on your cells.
-
Issue 3: My results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Spectinomycin Concentration. Errors in the preparation of the spectinomycin stock solution or its dilution in the culture medium can lead to variability.
-
Solution: Prepare a large batch of spectinomycin stock solution, aliquot it, and store it at -20°C. Use a fresh aliquot for each experiment.
-
-
Possible Cause 2: Variation in Inoculum Size. The initial number of both non-target bacteria and eukaryotic cells can influence the outcome of the experiment.
-
Solution: Standardize your inoculation procedures to ensure a consistent starting cell density for all organisms in your co-culture.
-
-
Possible Cause 3: Degradation of Spectinomycin. The stability of spectinomycin can be affected by the pH and composition of the culture medium, as well as the duration of the experiment.
-
Solution: If your experiments run for several days, you may need to replenish the spectinomycin in the culture medium.
-
Quantitative Data
The following table summarizes the in vitro activity of spectinomycin against several bacterial species. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
| Organism Category | Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Gram-negative Bacteria | Escherichia coli | 31.2 - <64[1][8] |
| Klebsiella spp. | Inhibited at 31.2[8] | |
| Enterobacter spp. | Inhibited at 31.2[8] | |
| Neisseria gonorrhoeae | 2.5 - 20[1] | |
| Gram-positive Bacteria | Staphylococcus epidermidis | Inhibited at 31.2[8] |
| Streptococcus pneumoniae | 0.8 - 12[2] | |
| Streptococcus pyogenes | 0.8 - 12[2] | |
| Listeria monocytogenes | 6 - 50[2] | |
| Fungi/Yeast | Candida spp., Aspergillus spp., Saccharomyces cerevisiae | Generally not susceptible[9][10][11] |
| Eukaryotic Cells | Mammalian Cells (e.g., Vero) | Non-cytotoxic at concentrations >100 µg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of Spectinomycin Stock Solution
-
Weighing: Accurately weigh the desired amount of spectinomycin dihydrochloride (B599025) pentahydrate powder.
-
Dissolving: Dissolve the powder in sterile distilled water or a suitable buffer to a final concentration of 50 mg/mL.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C for long-term use. For short-term storage (up to two weeks), the solution can be kept at 4°C.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for a Non-Target Bacterium
This protocol uses the broth microdilution method.
-
Prepare Inoculum: Inoculate a single colony of the non-target bacterium into a suitable broth and incubate until it reaches the mid-logarithmic phase of growth.
-
Standardize Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.
-
Prepare Spectinomycin Dilutions: In a 96-well microtiter plate, prepare a two-fold serial dilution of spectinomycin in the broth. The concentration range should bracket the expected MIC. Include a well with no antibiotic as a positive control for growth and a well with sterile broth as a negative control.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the spectinomycin dilutions and the positive control well.
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterium for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of spectinomycin that completely inhibits visible growth (i.e., the lowest concentration at which the well remains clear).[12]
Protocol 3: General Co-culture Susceptibility Assay
-
Cell Seeding: Seed your eukaryotic cells in a multi-well plate and allow them to adhere and grow for 24 hours.
-
Prepare Bacterial Inoculum: Prepare a standardized inoculum of the non-target bacterium as described in the MIC protocol.
-
Co-culture Inoculation: Add the bacterial inoculum to the wells containing the eukaryotic cells.
-
Spectinomycin Treatment: Add a range of concentrations of spectinomycin to the co-culture wells. Include a no-spectinomycin control.
-
Incubation: Incubate the co-culture plate under conditions suitable for the eukaryotic cells.
-
Assessment of Bacterial Growth: After a defined period (e.g., 24 or 48 hours), determine the number of viable bacteria in each well by plating serial dilutions of the culture supernatant onto appropriate agar (B569324) plates.
-
Assessment of Eukaryotic Cell Viability: Assess the viability and morphology of the eukaryotic cells using microscopy and a suitable cell viability assay (e.g., MTT or trypan blue exclusion).
Visualizations
Caption: Mechanism of action and resistance to spectinomycin.
Caption: Troubleshooting workflow for co-culture experiments.
Caption: Workflow for optimizing spectinomycin concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminomethyl Spectinomycins as Novel Therapeutics for Drug Resistant Respiratory Tract and Sexually Transmitted Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxic Agents Produce Stressor-Specific Spectra of Spectinomycin Resistance Mutations Based on Mechanism of Action and Selection in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectinomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Antibacterial Activity of Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activities of Antifungal Agents against Yeasts and Filamentous Fungi: Assessment according to the Methodology of the European Committee on Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. dickwhitereferrals.com [dickwhitereferrals.com]
Validation & Comparative
Spectinomycin vs. Streptomycin: A Comparative Guide for Bacterial Selection in Molecular Biology
In the realm of molecular biology, the selection of successfully transformed bacteria is a critical step, and the choice of antibiotic is paramount to the success of this process. For decades, spectinomycin (B156147) and streptomycin (B1217042) have been mainstays in the scientist's toolkit, both effectively inhibiting bacterial growth to allow for the isolation of clones containing the desired plasmid. While both antibiotics target the bacterial ribosome, their distinct mechanisms of action, stability, and resistance profiles can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of spectinomycin and streptomycin, supported by experimental data and detailed protocols, to empower researchers in making an informed decision for their specific bacterial selection needs.
At a Glance: Key Differences
| Feature | Spectinomycin | Streptomycin |
| Primary Action | Bacteriostatic[1] | Bactericidal[1] |
| Mechanism of Action | Binds to the 30S ribosomal subunit, inhibiting the translocation of peptidyl-tRNA from the A-site to the P-site.[1] | Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting the initiation of protein synthesis.[1] |
| Stability in Media | Generally more stable in solution and solid media.[1][2][3][4] | Less stable; can degrade, potentially leading to the growth of satellite colonies.[1][2][4] |
| Common Resistance Gene | aadA (aminoglycoside 3''-adenyltransferase)[1][3] | rpsL (ribosomal protein S12) mutation, strA-strB (aminoglycoside phosphotransferases), aadA[1] |
| Cross-Resistance | The aadA gene also confers resistance to streptomycin.[1] | Resistance via rpsL mutation is specific to streptomycin. The aadA gene confers cross-resistance to spectinomycin.[1] |
| Typical Working Concentration (E. coli) | 50-100 µg/mL[5] | 50-100 µg/mL[6] |
Delving Deeper: A Quantitative Perspective
While direct, side-by-side published studies with quantitative comparisons of selection efficiency in the context of cloning are not abundant, we can compile typical working concentrations and Minimum Inhibitory Concentrations (MICs) to guide experimental design. The optimal concentration for selection is strain-dependent and should be empirically determined.
Typical Working Concentrations for E. coli Selection
| Antibiotic | Stock Solution Concentration | Typical Working Concentration |
| Spectinomycin | 50 mg/mL in water[5] | 50 - 100 µg/mL[5] |
| Streptomycin | 50-100 mg/mL in water[6] | 50 - 100 µg/mL[6] |
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This value can vary depending on the bacterial strain and the testing conditions.
| Antibiotic | Organism | MIC Range (µg/mL) |
| Spectinomycin | E. coli | 8 - 16 |
| Streptomycin | E. coli | 2 - 16 |
Mechanisms of Action and Resistance
The distinct ways in which spectinomycin and streptomycin interact with the bacterial ribosome and how bacteria, in turn, evolve resistance are critical to understanding their application in selection.
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for spectinomycin and streptomycin.
Mechanisms of Resistance
References
A Comparative Guide to the Ribosomal Mechanisms of Spectinomycin and Streptomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two critical antibiotics, spectinomycin (B156147) and streptomycin (B1217042), at the ribosomal level. By examining their distinct interactions with the bacterial ribosome, we aim to provide valuable insights for research and the development of novel antimicrobial agents. This document outlines their binding sites, effects on protein synthesis, and the structural rearrangements they induce, supported by experimental data and detailed methodologies.
At a Glance: Key Mechanistic Differences
| Feature | Spectinomycin | Streptomycin |
| Primary Action | Bacteriostatic[1] | Bactericidal[1] |
| Ribosomal Target | 30S Subunit | 30S Subunit |
| Binding Site | Head region, primarily helix 34 (h34) of 16S rRNA[2] | Interface of 16S rRNA helices (h18, h27, h44) and ribosomal protein S12[3] |
| Effect on Translation | Inhibits translocation of peptidyl-tRNA from A-site to P-site[2] | Causes misreading of mRNA and inhibits initiation of protein synthesis[1] |
| Conformational Change | Locks the 30S head in a specific, non-rotated conformation, preventing its essential swiveling motion[2] | Distorts the decoding center (A-site), stabilizing the binding of incorrect aminoacyl-tRNAs |
Data Presentation: Quantitative Analysis of Ribosomal Inhibition
Direct, side-by-side quantitative comparisons of spectinomycin and streptomycin's inhibitory effects in the same experimental setup are not abundant in publicly available literature. However, data from various studies can be compiled to provide a comparative overview. The following table summarizes typical inhibitory concentrations. It is important to note that these values can vary depending on the bacterial strain, the specific in vitro system used, and other experimental conditions.
| Parameter | Spectinomycin | Streptomycin | Reference Organism/System |
| Typical Working Concentration (for selection) | 50-100 µg/mL | 25-50 µg/mL | E. coli[1] |
| Minimum Inhibitory Concentration (MIC) Range | 8-64 µg/mL | 1-16 µg/mL | E. coli (strain dependent)[1] |
| In Vitro Translation Inhibition (IC50) | Not readily available in a directly comparative study | Not readily available in a directly comparative study | E. coli cell-free system |
Delving Deeper: Molecular Mechanisms of Action
Both spectinomycin and streptomycin exert their antibiotic effects by targeting the 30S subunit of the bacterial ribosome, yet their precise binding sites and the consequences of their binding differ significantly.
Spectinomycin: The Translocation Inhibitor
Spectinomycin is an aminocyclitol antibiotic that functions by arresting the elongation phase of protein synthesis.[2] Its binding site is located in the head domain of the 30S subunit, primarily within a pocket formed by helix 34 (h34) of the 16S ribosomal RNA.[2] This interaction is further stabilized by the nearby loop of ribosomal protein S5 (RpsE).
The binding of spectinomycin has a profound impact on the dynamics of the 30S subunit. It effectively locks the head of the 30S subunit in a specific conformation, preventing the swiveling motion that is essential for the translocation of the peptidyl-tRNA from the A-site to the P-site.[2] By physically blocking this critical movement, spectinomycin halts protein synthesis, leading to a bacteriostatic effect where bacterial growth is inhibited but the cells are not directly killed.[1]
Streptomycin: The Master of Miscoding
Streptomycin, an aminoglycoside antibiotic, has a more complex and ultimately lethal mechanism of action. It binds to a multifaceted site on the 30S subunit involving several helices of the 16S rRNA (h18, h27, and h44) and the ribosomal protein S12.[3] This binding site is in close proximity to the decoding center, where the fidelity of codon-anticodon pairing is monitored.
The binding of streptomycin induces a significant distortion of the A-site, the binding site for incoming aminoacyl-tRNA. This distortion compromises the ribosome's proofreading ability, leading to the frequent incorporation of incorrect amino acids into the growing polypeptide chain.[1] This "miscoding" results in the synthesis of non-functional or toxic proteins. Furthermore, streptomycin can also interfere with the initiation of protein synthesis.[1] The accumulation of aberrant proteins is thought to contribute to the disruption of cell membrane integrity and ultimately leads to bacterial cell death, classifying streptomycin as a bactericidal agent.[1]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of spectinomycin and streptomycin on the bacterial ribosome.
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the ribosomal interactions and inhibitory effects of spectinomycin and streptomycin.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay quantitatively measures the inhibition of protein synthesis by the antibiotics in a cell-free system.
a. Preparation of S30 Cell-Free Extract:
-
Grow a suitable bacterial strain (e.g., E. coli MRE600) to mid-log phase.
-
Harvest cells by centrifugation and wash with S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).
-
Resuspend the cell pellet in S30 buffer and lyse the cells using a French press or sonication.
-
Centrifuge the lysate at 30,000 x g for 30 minutes to pellet cell debris.
-
Collect the supernatant (S30 extract) and incubate it for 80 minutes at 37°C for pre-incubation to degrade endogenous mRNA and DNA.
-
Dialyze the S30 extract against S30 buffer.
-
Determine the protein concentration of the S30 extract and store it at -80°C.
b. IVTT Reaction Setup:
-
Prepare a master mix containing the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or GFP), amino acids, and an energy source (ATP, GTP).
-
Prepare serial dilutions of spectinomycin and streptomycin.
-
In a 96-well plate, add the IVTT master mix to each well.
-
Add the antibiotic dilutions to the respective wells. Include a no-antibiotic control.
-
Incubate the plate at 37°C for 1-2 hours.
c. Quantification and Data Analysis:
-
Measure the reporter signal (luminescence for luciferase, fluorescence for GFP) using a plate reader.
-
Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control.
-
Plot the percentage of inhibition against the antibiotic concentration and determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited) for both spectinomycin and streptomycin.
Toeprinting Assay to Map Ribosome Stalling
This assay identifies the precise location on the mRNA where the ribosome is stalled by the antibiotic.[4][5]
a. Preparation of Reaction Components:
-
In vitro transcribe the mRNA of interest.
-
Design and synthesize a DNA primer that is complementary to a region downstream of the expected stalling site. Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Purify 70S ribosomes from a suitable bacterial strain.
b. Toeprinting Reaction:
-
In a reaction tube, combine the in vitro transcribed mRNA, purified 70S ribosomes, and deacylated tRNA.
-
Add spectinomycin or streptomycin at a concentration known to inhibit translation. Include a no-antibiotic control.
-
Incubate the mixture to allow for the formation of stalled ribosome-mRNA complexes.
-
Add the labeled primer and anneal it to the mRNA.
-
Initiate reverse transcription by adding reverse transcriptase and dNTPs.
-
Allow the reverse transcription to proceed until it is blocked by the stalled ribosome.
c. Analysis of Results:
-
Denature the reaction products and run them on a sequencing gel alongside a sequencing ladder of the same mRNA.
-
The position of the "toeprint" (the prematurely terminated cDNA product) indicates the location of the stalled ribosome.
-
Compare the toeprint patterns for spectinomycin and streptomycin to visualize their different effects on ribosome progression.
X-ray Crystallography of Ribosome-Antibiotic Complexes
This technique provides high-resolution structural information about the binding of the antibiotics to the ribosome.
a. Crystallization:
-
Purify 30S ribosomal subunits from a suitable thermophilic bacterium (e.g., Thermus thermophilus) to enhance crystal stability.
-
Co-crystallize the 30S subunits with a molar excess of either spectinomycin or streptomycin.
-
Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain diffraction-quality crystals.
b. Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using a known 30S subunit structure as a model.
-
Fit the antibiotic molecule into the electron density map and refine the model to obtain a high-resolution structure of the ribosome-antibiotic complex.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes
Cryo-EM is an alternative to X-ray crystallography for determining the structure of large macromolecular complexes.[6][7][8]
a. Sample Preparation and Vitrification:
-
Form a complex of purified 70S ribosomes with either spectinomycin or streptomycin.
-
Apply a small volume of the complex to a cryo-EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitrified ice.
b. Data Acquisition and Image Processing:
-
Image the frozen grids in a transmission electron microscope equipped with a direct electron detector.
-
Collect a large dataset of particle images.
-
Process the images to align and classify the particles, and then reconstruct a 3D map of the ribosome-antibiotic complex.
c. Model Building and Analysis:
-
Build an atomic model of the ribosome and the bound antibiotic into the cryo-EM density map.
-
Analyze the model to identify the specific interactions between the antibiotic and the ribosome.
Conclusion
Spectinomycin and streptomycin, while both targeting the bacterial 30S ribosomal subunit, employ fundamentally different strategies to inhibit protein synthesis. Spectinomycin acts as a roadblock, physically preventing the translocation step of elongation. In contrast, streptomycin corrupts the genetic code's translation, leading to the production of faulty proteins and subsequent cell death. Understanding these distinct molecular mechanisms at an atomic level is crucial for the rational design of new antibiotics and for developing strategies to combat antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other ribosome-targeting antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 6. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to Spectinomycin and Hygromycin for Plant Biotechnology Selection
For researchers, scientists, and drug development professionals, the selection of an appropriate antibiotic resistance marker is a critical step in the development of transgenic plants. This guide provides an objective comparison of two commonly used selection agents, spectinomycin (B156147) and hygromycin, supported by experimental data and detailed protocols to aid in making an informed decision for your plant biotechnology applications.
This comprehensive guide delves into the mechanisms of action, optimal working concentrations, and potential effects on plant regeneration for both spectinomycin and hygromycin. Quantitative data is presented in clear, comparative tables, and detailed experimental protocols are provided for key laboratory procedures. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying biological and methodological principles.
At a Glance: Spectinomycin vs. Hygromycin
| Feature | Spectinomycin | Hygromycin |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S subunit of plastid ribosomes (70S).[1] | Inhibits protein synthesis by binding to the 80S ribosome, affecting both cytosolic and mitochondrial ribosomes.[2] |
| Resistance Gene | aadA (aminoglycoside 3'-adenylyltransferase) | hpt (hygromycin phosphotransferase) |
| Mode of Selection | Primarily visual; non-transformed tissues exhibit a bleached (white) phenotype.[1] | Lethal; non-transformed cells undergo necrosis and die. |
| Typical Concentration Range | 25 - 150 mg/L (can be up to 500 mg/L for some species).[1] | 10 - 50 mg/L. |
| Visual Cue | Clear distinction between green, transformed shoots and white, non-transformed shoots.[1][3] | Browning and death of non-transformed tissues. |
| Potential Issues | Can slow down the regeneration process in some plant species; spontaneous resistance can occur through mutations in the 16S rRNA gene.[4] | Can be highly toxic to plant tissues, potentially inhibiting the growth of transformed cells and leading to necrosis if the concentration is not optimized. |
Mechanism of Action
Spectinomycin and hygromycin both function by inhibiting protein synthesis, a fundamental process for cell survival and growth. However, they target different ribosomal subunits within the plant cell, leading to distinct outcomes for non-transformed tissues.
Spectinomycin is an aminocyclitol antibiotic that specifically targets the 30S subunit of prokaryotic-type 70S ribosomes.[1] In plant cells, these ribosomes are found in plastids (chloroplasts). By binding to the 16S rRNA within the 30S subunit, spectinomycin disrupts plastid protein synthesis, leading to the characteristic bleached or white phenotype in susceptible tissues as chlorophyll (B73375) production is inhibited.[1][4] Resistance is conferred by the aadA gene, which encodes the enzyme aminoglycoside 3'-adenylyltransferase. This enzyme adenylates spectinomycin, preventing it from binding to the ribosome.[1]
Hygromycin is an aminoglycoside antibiotic that inhibits protein synthesis in a broader range of ribosomes, including the 80S ribosomes found in the cytoplasm and mitochondria of eukaryotic cells.[2] It interferes with the translocation step of elongation on the ribosome. The resistance gene, hpt, encodes hygromycin phosphotransferase, which inactivates hygromycin B through phosphorylation.[5] Due to its broader target range, hygromycin is generally more toxic to plant cells than spectinomycin, leading to cell death and necrosis in non-transformed tissues.
Quantitative Data Comparison
The optimal concentration of a selection agent is species- and even explant-dependent. It is always recommended to perform a kill curve experiment with non-transformed tissue to determine the minimum inhibitory concentration for your specific system. The following table summarizes reported effective concentrations and transformation efficiencies for various plant species.
| Plant Species | Explant Type | Spectinomycin (mg/L) | Transformation Efficiency (%) | Hygromycin (mg/L) | Transformation Efficiency (%) | Reference |
| Arabidopsis thaliana | Seedlings | 25 - 100 | Not specified | 20 - 30 | Not specified | [1][6] |
| Nicotiana tabacum (Tobacco) | Leaf Discs | 500 | Not specified | - | - | [1] |
| Glycine max (Soybean) | Cotyledonary Nodes | 25 - 150 | Not specified | - | - | [1] |
| Oryza sativa (Rice) | Embryogenic Calli | - | - | 10 - 20 | 2.4 | [7] |
| Arabidopsis thaliana | Floral Dip | 25 (enhanced construct) | 1.83 | - | - | [8] |
| Solanum tuberosum (Potato) | Internodal Segments | 25 (enhanced construct) | 66.6 | - | - | [8] |
| Citrus | Epicotyl Segments | 25 (enhanced construct) | 37.5 | - | - | [8] |
Experimental Protocols
General Workflow for Agrobacterium-mediated Plant Transformation and Selection
The following diagram illustrates a typical workflow for generating transgenic plants using either spectinomycin or hygromycin as the selection agent.
Protocol 1: Preparation of Antibiotic Stock Solutions
Spectinomycin Stock Solution (50 mg/mL)
-
Dissolve: Weigh the appropriate amount of spectinomycin dihydrochloride (B599025) pentahydrate and dissolve it in sterile distilled water.
-
Sterilize: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Store: Aliquot the stock solution into smaller volumes and store at -20°C for long-term use. The solution is stable for up to two weeks at 4°C.[1]
Hygromycin B Stock Solution (50 mg/mL)
-
Dissolve: Carefully weigh hygromycin B powder and dissolve it in sterile, distilled water. Hygromycin B is potent and should be handled with care.
-
Sterilize: Filter-sterilize the solution through a 0.22 µm filter.
-
Store: Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Agrobacterium-mediated Transformation of Tobacco Leaf Discs with Spectinomycin Selection
This protocol is a generalized procedure and may require optimization for different plant species and explants.
-
Explant Preparation:
-
Excise leaf discs (approximately 1 cm²) from young, healthy, in-vitro grown tobacco plants under sterile conditions.
-
-
Agrobacterium Inoculation:
-
Prepare an overnight culture of Agrobacterium tumefaciens harboring the binary vector with the aadA gene.
-
Centrifuge the bacterial culture and resuspend the pellet in a liquid co-cultivation medium to an OD600 of 0.5-0.8.
-
Immerse the leaf discs in the bacterial suspension for 10-20 minutes.
-
Blot the explants on sterile filter paper to remove excess bacteria.[9]
-
-
Co-cultivation:
-
Place the leaf discs abaxial side down on a solid co-cultivation medium.
-
Incubate in the dark at 22-25°C for 2-3 days.[1]
-
-
Selection and Regeneration:
-
Transfer the leaf discs to a selection and regeneration medium containing the predetermined optimal concentration of spectinomycin (e.g., 500 mg/L for tobacco) and a bacteriostatic agent (e.g., carbenicillin (B1668345) or cefotaxime) to inhibit residual Agrobacterium growth.
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
Observe the development of green, spectinomycin-resistant shoots from the callus tissue over 4-8 weeks. Non-transformed tissues will appear bleached.[1][9]
-
-
Rooting and Acclimatization:
-
Excise well-developed shoots and transfer them to a rooting medium containing a reduced concentration of spectinomycin.
-
Once a healthy root system develops, transfer the plantlets to soil and gradually acclimate them to greenhouse conditions.
-
Protocol 3: Selection of Transgenic Arabidopsis Seedlings with Hygromycin
This protocol is adapted for the selection of T1 transgenic Arabidopsis thaliana seeds following floral dip transformation.
-
Seed Sterilization:
-
Surface sterilize Arabidopsis seeds using your preferred laboratory method (e.g., treatment with 70% ethanol (B145695) followed by a bleach solution and sterile water rinses).
-
-
Plating:
-
Resuspend the sterilized seeds in a sterile 0.1% agar (B569324) solution.
-
Plate the seeds on a selection medium (e.g., half-strength Murashige and Skoog medium) containing the optimal concentration of hygromycin B (typically 20-30 mg/L for Arabidopsis).[6]
-
-
Stratification and Germination:
-
Cold-treat (stratify) the plates at 4°C for 2-4 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark).
-
-
Selection:
-
After 7-10 days, observe the plates for resistant seedlings. Transformed seedlings will develop green cotyledons and true leaves, and a healthy root system.
-
Non-transformed seedlings will typically fail to develop beyond the cotyledon stage, will appear yellow or brown, and will eventually die.
-
-
Transplanting:
-
Carefully transfer the healthy, green seedlings to soil for further growth and analysis.
-
Off-Target Effects and Other Considerations
While both spectinomycin and hygromycin are effective selection agents, it is important to be aware of potential off-target effects and other considerations that may influence your choice.
-
Spectinomycin: The primary off-target effect associated with spectinomycin is the spontaneous emergence of resistant plants due to mutations in the chloroplast 16S rRNA gene.[10] This can lead to the recovery of non-transgenic, resistant "escapes." Additionally, spectinomycin can sometimes slow down the regeneration process compared to other antibiotics.[4]
-
Hygromycin: The high toxicity of hygromycin necessitates careful optimization of its concentration. Suboptimal concentrations can lead to a high frequency of "escapes," while overly high concentrations can inhibit the growth and regeneration of truly transformed cells.[11] Hygromycin-induced stress can also lead to the production of reactive oxygen species in plant cells, which can have further detrimental effects on plant health.[12]
Conclusion
The choice between spectinomycin and hygromycin as a selection agent depends on the specific research goals, the plant species being transformed, and the available resources.
Spectinomycin offers the advantage of a clear, visual, and non-lethal selection method, which can be particularly useful for species that are sensitive to the toxic effects of other antibiotics. However, researchers should be mindful of the potential for slower regeneration and the emergence of spontaneous resistant mutants.
Hygromycin provides a strong, lethal selection pressure that can be very effective in eliminating non-transformed cells. Its potency requires careful optimization of the working concentration to avoid detrimental effects on the regeneration of transgenic tissues.
By carefully considering the information and protocols presented in this guide, researchers can make a more informed decision on the most suitable selection strategy for their plant biotechnology experiments, ultimately contributing to the successful development of novel transgenic plant lines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US8466345B2 - Methods for plant transformation using spectinomycin selection - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Development of an improved construct for spectinomycin selection in plant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Spectinomycin Resistance in Transgenic Plant Lines
This guide provides a comprehensive overview of the use of spectinomycin (B156147) as a selectable marker for generating transgenic plants. It details the mechanism of action, experimental protocols for validation, and a comparative analysis with alternative selection methods, supported by experimental data. This document is intended for researchers, scientists, and professionals involved in plant biotechnology and drug development.
Mechanism of Action and Resistance
Spectinomycin is an aminocyclitol antibiotic that inhibits protein synthesis in the plastids of plant cells by binding to the 16S rRNA component of the 30S ribosomal subunit.[1][2] This inhibition disrupts chloroplast development, leading to a distinct bleached or white phenotype in non-transformed tissues.[1][3]
Resistance to spectinomycin is conferred by the bacterial aminoglycoside-3'-adenylyltransferase gene (aadA).[1][4] The AadA enzyme detoxifies the antibiotic by transferring an adenylyl group from ATP to spectinomycin, which prevents it from binding to the ribosome.[1] Consequently, plant cells successfully transformed with the aadA gene can synthesize proteins normally in the presence of spectinomycin and maintain their green color, allowing for straightforward visual selection.[1]
Caption: Mechanism of spectinomycin action and aadA-mediated resistance.
Validation Workflow for Spectinomycin-Resistant Lines
The overall process for generating and validating transgenic plants using spectinomycin selection involves several key stages, from initial transformation to molecular confirmation and propagation of confirmed transgenic lines.
Caption: Workflow for generating and validating spectinomycin-resistant plants.
Comparative Performance of Spectinomycin Selection
The effectiveness of spectinomycin as a selectable marker can vary depending on the plant species, the transformation construct used, and the concentration of the antibiotic.
It is crucial to determine the minimum inhibitory concentration for each specific plant species and explant type by performing a kill curve experiment with wild-type tissues before initiating transformation experiments.[1][5]
| Plant Species | Explant Type | Spectinomycin Conc. (mg/L) |
| Tobacco | Leaf discs | 200 - 500[1] |
| Soybean | Cotyledonary nodes | 25 - 250[1] |
| Arabidopsis thaliana | Protoplast-derived colonies | 5 - 20[1] |
| Potato | Internodal stem segments | 25 - 50[1] |
| Citrus | Epicotyl segments | 10 - 25[1] |
| Orchid | Protocorms | 50[1] |
Recent studies have focused on developing enhanced spectinomycin resistance constructs to improve transformation efficiency, making it comparable to other widely used markers like kanamycin (B1662678) (nptII gene).[6] The pea STD trunc-sul1-aadA is an enhanced construct, while Nta STD-aadA is a standard version.[1]
| Plant Species | Selectable Marker Construct | Transformation Efficiency (%) | Reference(s) |
| Arabidopsis | pea STD trunc-sul1-aadA (Spectinomycin) | 1.83 | [1] |
| nptII (Kanamycin) | 1.55 - 2.05 | [1] | |
| Potato | Nta STD-aadA (Spectinomycin) | 30.8 | [1] |
| pea STD trunc-sul1-aadA (Spectinomycin) | 66.6 | [1] | |
| nptII (Kanamycin) | 50.0 - 57.5 | [1] | |
| Citrus | pea STD trunc-sul1-aadA (Spectinomycin) | 37.5 ± 6.3 | [1] |
| nptII (Kanamycin) | 31.1 ± 3.1 | [1] | |
| Soybean | Nta STD-aadA (Spectinomycin) | 10.0 ± 4.8 | [1] |
| pea STD trunc-sul1-aadA (Spectinomycin) | 12.3 ± 2.4 | [1] |
Experimental Protocols
The following sections provide generalized protocols for plant transformation and subsequent molecular validation. Optimization is often necessary for specific species and genotypes.
This protocol describes a standard procedure for transforming tobacco, a model system for plant biotechnology.
1. Explant Preparation and Inoculation:
-
Excise leaf discs (approx. 1 cm²) from young, sterilely grown tobacco plants.[1]
-
Immerse the leaf discs in an Agrobacterium tumefaciens suspension harboring the transformation vector for 10-20 minutes.[1][5]
-
Blot the discs dry on sterile filter paper.[1]
2. Co-cultivation:
-
Place the leaf discs with the abaxial side down on a co-cultivation medium (e.g., MS medium with 1.0 mg/L BAP and 0.1 mg/L NAA).[1][5]
-
Incubate in the dark at 22-25°C for 2-3 days.[5]
3. Selection and Regeneration:
-
Transfer the leaf discs to a selection medium containing the appropriate concentration of spectinomycin (e.g., 500 mg/L for tobacco) and an antibiotic like carbenicillin (B1668345) or cefotaxime (B1668864) to eliminate Agrobacterium.[5]
-
Subculture the explants to fresh selection medium every 2-3 weeks.[1]
-
Green, resistant shoots will emerge from the callus after 4-8 weeks, while non-transformed tissues will bleach.[1][5]
4. Rooting and Acclimatization:
-
Excise regenerated shoots and transfer them to a rooting medium (e.g., half-strength MS medium) containing a reduced concentration of spectinomycin.[5]
-
Once roots are well-developed, transfer the plantlets to soil and gradually acclimate them to greenhouse conditions.[1]
Polymerase Chain Reaction (PCR) is a rapid and reliable method to confirm the presence of the transgene (aadA) in the genome of putative transgenic plants.[7]
1. Genomic DNA Extraction:
-
Isolate high-quality genomic DNA from the leaves of putative transgenic and wild-type (control) plants using a suitable plant DNA extraction kit.[8]
2. Primer Design:
-
Design primers specific to a unique region of the transgene (aadA). To distinguish the transgene from any potential endogenous bacterial genes, one primer can be designed to anneal to a sequence within the expression vector backbone (e.g., promoter or terminator region) and the other within the aadA coding sequence.[9]
3. PCR Reaction Setup:
-
Prepare a PCR master mix with the following components:
-
Genomic DNA (20-100 ng)
-
Forward Primer (0.5 µM)
-
Reverse Primer (0.5 µM)
-
Taq Polymerase (e.g., HotStart Taq, 2 units)
-
10X PCR Buffer (2.5 µl)
-
dNTPs
-
Nuclease-free water to a final volume of 25 µl.[9]
-
-
Include a positive control (plasmid DNA) and a negative control (wild-type plant DNA).
4. Thermocycling Conditions:
-
Initial Denaturation: 94°C for 10 minutes.
-
35 Cycles:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute/kb of expected product size.
-
-
Final Extension: 72°C for 10 minutes.
5. Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. A band of the expected size in the transgenic samples and the positive control, but not in the wild-type control, confirms the integration of the transgene.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US5073675A - Method of introducing spectinomycin resistance into plants - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of an improved construct for spectinomycin selection in plant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Frontiers | An accurate, reliable, and universal qPCR method to identify homozygous single insert T-DNA with the example of transgenic rice [frontiersin.org]
- 9. applications.emro.who.int [applications.emro.who.int]
Comparative Guide to HPLC Analysis of Spectinomycin Sulfate Tetrahydrate: Purity and Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Spectinomycin (B156147) sulfate (B86663) tetrahydrate, focusing on purity assessment and degradation studies. The information presented is supported by experimental data from scientific literature to assist in method selection and development.
Introduction
Spectinomycin is an aminocyclitol antibiotic used in veterinary medicine. Ensuring the purity and stability of Spectinomycin sulfate tetrahydrate is critical for its safety and efficacy. HPLC is a powerful analytical technique for separating and quantifying spectinomycin and its related substances, including process impurities and degradation products. This guide compares different HPLC methods and summarizes the degradation behavior of spectinomycin under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
Comparison of HPLC Methods for Spectinomycin Analysis
The choice of an HPLC method for spectinomycin analysis depends on the specific requirements of the assay, such as the need to resolve specific impurities or the availability of detection systems. As spectinomycin lacks a strong UV chromophore, methods often employ alternative detection techniques or derivatization.
| Method | Column | Mobile Phase | Detection | Key Advantages | Reference |
| Reversed-Phase HPLC with UV Detection | C18 (250 mm x 4.6 mm, 5 µm) | Gradient elution with a mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 6.0) | UV at 220 nm | Simple, widely available instrumentation. | [1] |
| HPLC with Evaporative Light Scattering Detection (ELSD) | C18 | 25 mmol L−1 ammonium (B1175870) acetate (B1210297) (pH 7.5)-methanol (90:10, v/v) | ELSD | Universal detection for non-UV absorbing compounds, good for impurity profiling. | |
| HPLC with Pre-column Derivatization | Normal-phase silica | - | UV at 254 nm | Enhanced sensitivity and selectivity by introducing a chromophore. |
Forced Degradation Studies of this compound
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to understand the degradation pathways of a drug substance. Spectinomycin has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.
A study on a combination product containing spectinomycin revealed its degradation behavior under different stress conditions. The formulation was found to be relatively stable under oxidative (3% H₂O₂) and photolytic (UV light) conditions.[1] However, significant degradation was observed under acidic, basic, and thermal stress.[1]
| Stress Condition | Reagent/Condition | Observed Degradation (%) | Major Degradation Products | Reference |
| Acidic | 0.1 N HCl | ~6.5% | Degradation Product A | [1] |
| Alkaline | 0.2 N NaOH | Degradation observed | Degradation Product C | [1] |
| Thermal | Heat | Degradation observed | Not specified | [1] |
| Oxidative | 3% H₂O₂ | Relatively stable | - | [1] |
| Photolytic | UV light | Relatively stable | - | [1] |
Experimental Protocols
Stability-Indicating RP-HPLC Method with UV Detection[1]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 6.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a suitable concentration.
-
Forced Degradation Sample Preparation:
-
Acidic: Incubate the sample in 0.1 N HCl.
-
Alkaline: Incubate the sample in 0.2 N NaOH.
-
Oxidative: Treat the sample with 3% hydrogen peroxide.
-
Thermal: Expose the sample solution to heat.
-
Photolytic: Expose the sample solution to UV light.
-
Neutralize the acidic and basic samples before injection.
-
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of Spectinomycin.
Proposed Degradation Pathway of Spectinomycin
Caption: Degradation pathways of Spectinomycin.
References
Spectinomycin vs. Streptomycin: A Comparative Guide to Stability in Media
For researchers, scientists, and drug development professionals, the selection of an appropriate antibiotic is a critical step in ensuring the integrity and reproducibility of experiments. Spectinomycin and Streptomycin (B1217042), both inhibitors of bacterial protein synthesis, are commonly used as selective agents. However, their stability in culture media can significantly impact experimental outcomes. This guide provides an objective comparison of the stability of Spectinomycin and Streptomycin, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Stability
Spectinomycin is generally considered to be more stable in both solution and solid media compared to Streptomycin.[1][2] The lower stability of Streptomycin can sometimes lead to the growth of satellite colonies in selection experiments.[1]
Quantitative Stability Data
While direct, side-by-side comparative studies on the stability of Spectinomycin and Streptomycin in common culture media are not extensively available in published literature, data from studies on their stability in aqueous solutions under various conditions provide valuable insights.
Table 1: Stability of Streptomycin in Aqueous Solution
| Temperature | pH | Half-life | Reference |
| 15°C | Neutral | 103.4 days | [3] |
| 40°C | Neutral | 30.9 days | [3] |
| 37°C | Distilled Water | Stable for 21 days | [4] |
| 60°C | Distilled Water | Significant loss after 3 days | [4] |
| 10°C | 6.0, 7.0, 8.0 | Stable for 3 months | [5] |
Streptomycin demonstrates maximum stability at pH values of 6.5 and 7.0.[4]
Table 2: Stability of Spectinomycin in Aqueous Solution
| pH | Temperature | Observations | Reference |
| > 6.0 | 25°C, 50°C, 70°C | Hydrolysis is accelerated by OH⁻ catalysis and increased temperature. | |
| 7.0 and 9.0 | Not specified | Exhibits improved chemical stability compared to its parent compound. | [6] |
Experimental Protocols
Accurate assessment of antibiotic stability is crucial for experimental design. The following are detailed methodologies for determining the concentration and stability of Spectinomycin and Streptomycin in media.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Spectinomycin and Streptomycin Analysis
This method allows for the precise quantification of the active antibiotic concentration over time.
Materials:
-
HPLC system with UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column
-
Mobile phase (example for Spectinomycin): Acetonitrile and phosphate (B84403) buffer (pH 6)[7]
-
Mobile phase (example for Streptomycin): Acetonitrile/water gradient with trifluoroacetic acid (TFA) as an ion-pairing agent[8]
-
Spectinomycin and Streptomycin standards
-
Culture medium samples containing the antibiotic, collected at various time points
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the antibiotic-containing medium. Centrifuge to remove any cells or debris. Filter the supernatant through a 0.22 µm syringe filter.
-
Standard Curve Preparation: Prepare a series of standard solutions of the antibiotic in fresh medium at known concentrations.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase.
-
Inject a fixed volume of the prepared standards and samples onto the column.
-
Run the HPLC method with the appropriate gradient and detection wavelength (e.g., 220 nm for Spectinomycin with UV detection).[7]
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration of the antibiotic standards.
-
Determine the concentration of the antibiotic in the experimental samples by interpolating their peak areas from the standard curve.
-
Calculate the percentage of remaining active antibiotic at each time point relative to the initial concentration.
-
Protocol 2: Microbiological Agar (B569324) Diffusion Bioassay
This method assesses the biological activity of the antibiotic, which is a direct measure of its potency.
Materials:
-
Sensitive bacterial strain (e.g., Bacillus subtilis for Streptomycin)[9]
-
Nutrient agar plates
-
Sterile paper discs or cylinders
-
Spectinomycin and Streptomycin standards
-
Culture medium samples containing the antibiotic, collected at various time points
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the sensitive bacterial strain.
-
Plate Preparation: Seed the nutrient agar plates uniformly with the bacterial suspension.
-
Sample and Standard Application:
-
Impregnate sterile paper discs with known concentrations of the antibiotic standards and the collected media samples.
-
Alternatively, create wells in the agar and add a defined volume of the standards and samples.
-
-
Incubation: Incubate the plates under optimal growth conditions for the bacterial strain (e.g., 24 hours at 30°C).[9]
-
Data Analysis:
-
Measure the diameter of the zones of inhibition (clear areas where bacterial growth is inhibited) around each disc or well.
-
Create a standard curve by plotting the diameter of the zone of inhibition against the logarithm of the antibiotic concentration for the standards.
-
Determine the concentration of the active antibiotic in the samples by comparing their zones of inhibition to the standard curve.
-
Mechanisms of Action and Resistance
The stability of these antibiotics is intrinsically linked to their structure and mechanism of action. Both Spectinomycin and Streptomycin target the bacterial 30S ribosomal subunit to inhibit protein synthesis.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the Stability of Streptomycin in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminomethyl Spectinomycins as Novel Therapeutics for Drug Resistant Respiratory Tract and Sexually Transmitted Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. scribd.com [scribd.com]
Spectinomycin Selection: A Comparative Guide to Other Aminoglycoside Antibiotics
For researchers in molecular biology, microbiology, and drug development, the choice of a selectable marker is a critical step in ensuring the efficiency and success of genetic transformation experiments. Spectinomycin (B156147), an aminocyclitol antibiotic, presents a distinct profile compared to other commonly used aminoglycoside antibiotics such as kanamycin (B1662678), gentamicin, and hygromycin. This guide provides an objective comparison of spectinomycin's selection efficiency, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate antibiotic for your research needs.
At a Glance: Spectinomycin vs. Other Aminoglycosides
Spectinomycin distinguishes itself primarily by its bacteriostatic mode of action, inhibiting bacterial growth without causing immediate cell death. This contrasts with the bactericidal nature of many other aminoglycosides. This property can be advantageous in specific applications where preventing cell lysis is desirable.
| Feature | Spectinomycin | Kanamycin | Gentamicin | Hygromycin B |
| Primary Action | Bacteriostatic[1] | Bactericidal | Bactericidal | Bactericidal[2] |
| Target Organism | Bacteria, Plants (Plastids) | Bacteria, Plants, Mammalian Cells (as G418) | Bacteria, Mammalian Cells | Bacteria, Plants, Mammalian Cells |
| Mechanism of Action | Binds to the 30S ribosomal subunit, inhibiting translocation of peptidyl-tRNA.[1][3] | Binds to the 30S ribosomal subunit, causing misreading of mRNA. | Binds to the 30S ribosomal subunit, causing misreading of mRNA. | Inhibits protein synthesis by disrupting translocation and promoting misreading on the 80S ribosome in eukaryotes.[4] |
| Common Resistance Gene | aadA (aminoglycoside-3'-adenyltransferase)[1] | nptII (neomycin phosphotransferase II) | aac(3)-I (aminoglycoside 3-N-acetyltransferase) | hph (hygromycin B phosphotransferase) |
| Cross-Resistance | The aadA gene can also confer resistance to streptomycin.[1] | Resistance to kanamycin can confer resistance to neomycin and G418. | Cross-resistance can occur with other aminoglycosides like kanamycin and tobramycin. | Generally, no cross-resistance with other aminoglycosides used for selection. |
| Satellite Colonies | Not a common issue as the resistance enzyme is intracellular.[5][6] | Less common than with ampicillin. | Not a primary concern. | Not a primary concern. |
Quantitative Comparison of Selection Efficiency
Direct, side-by-side quantitative comparisons of selection efficiency across all aminoglycosides and various organisms are not extensively documented in published literature. However, available data from studies on specific organisms provide valuable insights.
Transformation Efficiency in Plants
Recent studies have demonstrated that with an enhanced resistance cassette, spectinomycin can be as efficient as kanamycin for plant transformation.
| Plant Species | Selectable Marker | Antibiotic | Transformation Efficiency (%) | Reference |
| Arabidopsis thaliana | Standard aadA | Spectinomycin | 0.29 | [1] |
| Arabidopsis thaliana | Enhanced aadA | Spectinomycin | 1.83 | [1] |
| Arabidopsis thaliana | nptII | Kanamycin | 1.55 - 2.05 | [1] |
| Potato | Standard aadA | Spectinomycin | 30.8 | [1] |
| Potato | Enhanced aadA | Spectinomycin | 66.6 | [1] |
| Potato | nptII | Kanamycin | 50.0 - 57.5 | [1] |
| Citrus | Enhanced aadA | Spectinomycin | 37.5 ± 6.3 | [1] |
| Citrus | nptII | Kanamycin | 31.1 ± 3.1 | [1] |
Working Concentrations for Selection
The optimal concentration for selection is highly dependent on the organism, strain, and experimental conditions. It is always recommended to perform a kill curve to determine the minimum inhibitory concentration (MIC) for your specific system.
| Organism | Antibiotic | Typical Working Concentration |
| E. coli | Spectinomycin | 50 - 100 µg/mL[7] |
| Kanamycin | 30 - 50 µg/mL | |
| Gentamicin | 10 - 15 µg/mL | |
| Arabidopsis thaliana | Spectinomycin | 50 - 100 µg/mL |
| Kanamycin | 50 µg/mL[5] | |
| Mammalian Cells (e.g., HEK293, CHO) | Gentamicin (G418) | 100 - 2000 µg/mL[4] |
| Hygromycin B | 50 - 1000 µg/mL[4] |
Mechanisms of Action and Resistance
The efficacy of a selection antibiotic is intrinsically linked to its mechanism of action and the corresponding resistance mechanism encoded by the selectable marker gene.
Mechanism of Action of Aminoglycosides
Aminoglycoside antibiotics primarily target the bacterial ribosome, interfering with protein synthesis. While the general target is the same, subtle differences in their binding sites and the resulting effects on translation lead to either bacteriostatic or bactericidal outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. timothyspringer.org [timothyspringer.org]
- 6. researchgate.net [researchgate.net]
- 7. Aminoglycoside modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Spectinomycin Sulfate Tetrahydrate
For researchers, scientists, and drug development professionals, the integrity of their work extends beyond the laboratory to include the safe and responsible management of chemical waste. Spectinomycin (B156147) sulfate (B86663) tetrahydrate, an aminocyclitol antibiotic, requires careful handling and disposal to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides essential, step-by-step information for the proper disposal of spectinomycin sulfate tetrahydrate, aligning with best practices for laboratory safety and chemical management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes gloves, safety glasses, and a dust respirator to avoid inhalation and contact with skin or eyes.[1] In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush with fresh running water for at least 15 minutes, holding the eyelids open.[2]
-
Skin Contact: Remove contaminated clothing and flush the affected area with plenty of water and soap.[2]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting unless directed by medical personnel.[3]
For spills, use dry clean-up procedures to avoid generating dust. The spilled material should be swept up or vacuumed (using a HEPA-filtered vacuum) and placed in a suitable, labeled container for disposal.[1]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies to protect public health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5] The Resource Conservation and Recovery Act (RCRA) is the key federal law governing the disposal of hazardous waste.[4][6]
It is imperative to manage all waste in accordance with local, state, and federal regulations.[1] Many states have their own regulations that may be more stringent than federal laws.[4]
Step-by-Step Disposal Procedure
The appropriate disposal method for this compound depends on its classification as hazardous or non-hazardous waste. While the provided Safety Data Sheets (SDS) do not explicitly classify this compound as a listed hazardous waste, it is essential to consult with your institution's environmental health and safety (EHS) department or a licensed waste management contractor to make a final determination based on its characteristics and any potential contamination.
General Disposal Guidelines:
-
Containerization: Place the this compound waste in a clearly labeled, sealed, and leak-proof container.[2] The container should be appropriate for the type of waste (e.g., solid, liquid).
-
Labeling: The label should clearly identify the contents as "this compound Waste" and include any other information required by your institution or local regulations.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizers.[2]
-
Consultation and Pickup: Contact your institution's EHS department or a certified waste management provider to arrange for pickup and disposal. These professionals are equipped to handle and transport chemical waste in compliance with all regulations.
Disposal Methods:
-
Incineration: For many pharmaceutical wastes, especially those classified as hazardous, incineration at a licensed facility is the required disposal method.[5] This process destroys the active pharmaceutical ingredient.
-
Recycling: While recycling options for chemical waste are limited, you can consult the manufacturer for any potential recycling or take-back programs.[1]
-
Landfill: Disposal in a landfill is generally not recommended for pharmaceutical waste unless it has been determined to be non-hazardous by a qualified professional and is permitted by local regulations.
Prohibited Disposal Methods:
-
Sewer Disposal: Do not flush this compound down the drain or dispose of it in the sewer system.[1][5] This can lead to contamination of water supplies.
-
Household Trash: Do not dispose of this compound in the regular trash, as this can pose risks to sanitation workers and the environment.[4]
Quantitative Data Summary
The available Safety Data Sheets do not provide specific quantitative data for disposal procedures, such as concentration limits for different disposal methods. The primary directive is to adhere to all applicable local, state, and federal regulations. The following table summarizes key toxicological data which underscores the importance of proper handling and disposal.
| Parameter | Value | Species |
| Oral LD50 | >5000 mg/kg | Rat |
| Intraperitoneal LD50 | 3867 mg/kg | Mouse |
| Intravenous LD50 | 1022 mg/kg | Mouse |
| Intraperitoneal LD50 (hydrate) | >2000 mg/kg | Mouse |
Data sourced from Santa Cruz Biotechnology, Inc. Safety Data Sheet.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
